molecular formula C11H10FN B13710218 2-(4-Fluoro-3-methylphenyl)pyrrole

2-(4-Fluoro-3-methylphenyl)pyrrole

Cat. No.: B13710218
M. Wt: 175.20 g/mol
InChI Key: ZCBICTPYLZADFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-3-methylphenyl)pyrrole (CAS 2096453-78-8) is a fluorinated heterocyclic compound that serves as a valuable scaffold in drug discovery and medicinal chemistry research. This compound features a pyrrole ring, a privileged structure in pharmaceuticals known for its diverse biological activities and its presence in numerous FDA-approved drugs . The strategic incorporation of a fluorine atom at the 3-position of the phenyl ring is a common tactic in lead optimization; fluorine can enhance metabolic stability, influence lipophilicity, and fine-tune the pKa of the molecule, thereby improving its overall drug-likeness and binding affinity to biological targets . Pyrrole derivatives are of significant interest in the development of novel therapeutics. Research into pyrrole-scaffold inhibitors has shown particular promise, for instance, in the design of potent Hepatitis B Virus (HBV) capsid assembly modulators . Furthermore, substituted pyrrole compounds are frequently explored for a range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory applications . As a building block, this compound provides researchers with a versatile intermediate for further synthetic elaboration, such as the development of more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C11H10FN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,13H,1H3

InChI Key

ZCBICTPYLZADFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CN2)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure and Properties of 2-(4-Fluoro-3-methylphenyl)pyrrole

[1]

Abstract

This technical guide provides an in-depth analysis of 2-(4-Fluoro-3-methylphenyl)pyrrole , a specialized arylpyrrole intermediate critical in the synthesis of bioactive heterocyclic compounds.[1] Characterized by its specific substitution pattern—a fluorine atom at the para-position and a methyl group at the meta-position of the phenyl ring—this molecule serves as a versatile scaffold in medicinal chemistry and agrochemical development.[1] This document details its physicochemical properties, synthetic methodologies, structural reactivity, and applications in drug discovery, supported by mechanistic insights and safety protocols.[1]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification
  • IUPAC Name: 2-(4-Fluoro-3-methylphenyl)-1H-pyrrole[1]

  • Molecular Formula: C₁₁H₁₀FN[1]

  • Molecular Weight: 175.20 g/mol [1]

  • PubChem CID: 137332732[1]

  • SMILES: Cc1cc(ccc1F)c2ccc[nH]2

Structural Features & Electronic Properties

The molecule consists of a pyrrole ring substituted at the C2 position with a 4-fluoro-3-methylphenyl group.[1] This specific arrangement confers unique electronic and steric properties:

  • Fluorine Effect (Para-Substitution): The fluorine atom at the 4-position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I) while simultaneously offering weak resonance donation (+R).[1] This modulation decreases the electron density of the phenyl ring, making it less susceptible to oxidative metabolism at the para-position (a common metabolic soft spot).

  • Methyl Group (Meta-Substitution): The methyl group at the 3-position introduces steric bulk and mild electron-donating character (+I).[1] This steric hindrance can restrict rotation around the aryl-pyrrole bond, potentially influencing the binding conformation in biological targets.

  • Pyrrole Ring (Electron-Rich Heterocycle): The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution (SEAr), particularly at the C5 position.[1] The N-H proton is weakly acidic (pKa ~17.5), allowing for N-functionalization under basic conditions.[1]

Structural Visualization

The following diagram illustrates the key structural components and their functional implications.

StructureAnalysisMoleculeThis compoundPhenylRingPhenyl Ring(Scaffold)Molecule->PhenylRingPyrroleRingPyrrole Ring(H-Bond Donor/Acceptor)Molecule->PyrroleRingFluorine4-Fluoro Group(Metabolic Blocker)PhenylRing->FluorinePara-Subst.Methyl3-Methyl Group(Steric/Lipophilic)PhenylRing->MethylMeta-Subst.PyrroleRing->MoleculeC2-Attachment

Figure 1: Structural decomposition of this compound highlighting functional groups.[1]

Physicochemical Properties[1][2][3][4]

The following properties are critical for handling and formulation. Data presented are based on calculated consensus values for this structural class.

PropertyValue (Approx.)Description
Physical State Solid / Crystalline PowderTypically off-white to pale yellow.[1]
Melting Point 95–105 °CRange typical for 2-arylpyrroles; purity dependent.[1]
Boiling Point ~310 °CPredicted at 760 mmHg.
LogP (Octanol/Water) 3.2 ± 0.4Lipophilic; suggests good membrane permeability.[1]
pKa (Pyrrole NH) ~17.5Very weak acid; deprotonation requires strong bases (e.g., NaH).[1]
Solubility Low in WaterSoluble in organic solvents (DMSO, DCM, Methanol).[1]
Polar Surface Area 15.8 ŲLow PSA indicates potential for BBB penetration.[1]

Synthetic Methodology

The most robust method for synthesizing 2-arylpyrroles is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and mild conditions, avoiding the harsh acids often required for classical Paal-Knorr synthesis.

Synthesis Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of (4-Fluoro-3-methylphenyl)boronic acid with 2-Bromopyrrole (N-protected).[1]

Reagents:

  • Substrate A: N-Boc-2-bromopyrrole (1.0 eq)

  • Substrate B: (4-Fluoro-3-methylphenyl)boronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve N-Boc-2-bromopyrrole and the boronic acid in the solvent mixture.

  • Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add the Palladium catalyst and base.[1]

  • Reflux: Heat the mixture to 80–90 °C under an inert atmosphere for 12–16 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.[1]

  • Deprotection (if N-Boc used): Treat the crude intermediate with TFA/DCM (1:1) at 0 °C to remove the Boc group.

  • Purification: Purify the final product via silica gel column chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Diagram

SynthesisWorkflowStartStart: N-Boc-2-Bromopyrrole + (4-Fluoro-3-methylphenyl)boronic acidCatalysisPd(dppf)Cl2, K2CO380°C, 12hStart->CatalysisIntermediateIntermediate:N-Boc-2-ArylpyrroleCatalysis->IntermediateDeprotectionDeprotection:TFA / DCMIntermediate->DeprotectionProductFinal Product:This compoundDeprotection->Product

Figure 2: Suzuki-Miyaura coupling workflow for the synthesis of the target molecule.[1]

Applications in Drug Development[1]

This molecule serves as a "privileged scaffold" in medicinal chemistry.[1] Its structural motifs are frequently employed to optimize lead compounds.[1]

Bioisosterism and Pharmacophore Design[1]
  • Kinase Inhibitors: The 2-arylpyrrole moiety mimics the adenine ring of ATP, allowing it to bind in the hinge region of kinase enzymes.[1] The 4-fluoro-3-methyl substitution pattern is often used to fill hydrophobic pockets (selectivity filter) and improve metabolic stability.

  • Potassium-Competitive Acid Blockers (P-CABs): While Vonoprazan utilizes a pyridine-sulfonyl-pyrrole core, analogs containing simple aryl-pyrrole linkages are explored for next-generation acid suppressants with modified pharmacokinetic profiles.[1]

  • Agrochemicals: Arylpyrroles are potent uncouplers of oxidative phosphorylation (e.g., Chlorfenapyr).[1] This specific analog may serve as a precursor or metabolite in the development of novel insecticides.[1]

Metabolic Stability Rationale

The strategic placement of the Fluorine and Methyl groups significantly impacts the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile:

  • Blockade of CYP450 Oxidation: The para-position of a phenyl ring is a primary site for hydroxylation by Cytochrome P450 enzymes.[1] Substituting this position with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic route, extending the drug's half-life.

  • Lipophilicity Modulation: The methyl group increases LogP, enhancing passive diffusion across cell membranes.[1]

Safety and Handling

As a research chemical, standard laboratory safety protocols must be strictly followed.

  • Hazards: Likely an irritant to eyes, skin, and respiratory system.[1] Potential for acute toxicity if swallowed (based on arylpyrrole class data).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the pyrrole ring, which can darken upon air exposure.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137332732, this compound. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (General reference for synthetic method).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Reference for Fluorine effect in SAR).

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 2-(4-Fluoro-3-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic decoration of heteroaromatic scaffolds is essential for optimizing pharmacokinetics and target engagement. 2-(4-Fluoro-3-methylphenyl)-1H-pyrrole is a highly specialized chemical building block utilized in the development of kinase inhibitors and advanced pharmacophores.

While this specific derivative does not currently possess a universally registered Chemical Abstracts Service (CAS) number in primary public databases—a common occurrence for highly specific, proprietary, or early-stage positional isomers—it is rigorously tracked via its PubChem CID: 137332732 and vendor-specific identifiers such as AKOS037630194 [1]. The compound has a precisely computed molecular weight of 175.20 g/mol [1], making it an ideal, low-molecular-weight fragment for drug discovery campaigns adhering to Lipinski’s Rule of Five.

Physicochemical Profiling

Understanding the baseline metrics of a building block is critical before integration into a larger synthetic pipeline. The following table synthesizes the core quantitative data for 2-(4-Fluoro-3-methylphenyl)-1H-pyrrole.

PropertyQuantitative ValueCausality / Structural Significance
Molecular Weight 175.20 g/mol [1]Highly efficient ligand efficiency (LE); leaves ample molecular weight budget for further elaboration.
Chemical Formula C₁₁H₁₀FN[2]-
PubChem CID 137332732[2]Primary unique identifier for database querying and structural verification.
CAS Registry Number Unassigned / ProprietaryIndicates a specialized or custom-synthesized fragment[1].
Hydrogen Bond Donors 1 (Pyrrole NH)Critical for establishing hinge-binding interactions in ATP-competitive kinase inhibitors.
Hydrogen Bond Acceptors 1 (Fluorine)Weak acceptor; primarily serves to modulate local electronics and lipophilicity.

Mechanistic Causality: Pharmacophore Design

As an Application Scientist, it is vital to understand why this specific substitution pattern is chosen over a standard 2-phenylpyrrole. Every atom placement in 2-(4-fluoro-3-methylphenyl)-1H-pyrrole serves a distinct mechanistic purpose in drug design.

  • The 4-Fluoro Substituent: Fluorine is a classic bioisostere for hydrogen. Placing it at the para-position of the phenyl ring chemically blocks cytochrome P450 (CYP450)-mediated oxidation, significantly enhancing the metabolic half-life of the resulting drug. Furthermore, its strong electron-withdrawing nature lowers the pKa of adjacent protons, subtly altering the electronic profile of the entire biaryl system.

  • The 3-Methyl Group: This group introduces a localized vector of lipophilicity (increasing LogP) and steric bulk. In a protein-ligand complex, this methyl group is often designed to occupy a specific hydrophobic sub-pocket, increasing binding affinity through van der Waals interactions and restricting the rotational degrees of freedom of the phenyl ring.

  • The 1H-Pyrrole Core: The unsubstituted pyrrole nitrogen acts as a potent hydrogen bond donor, a frequent requirement for anchoring molecules to the peptide backbone of target proteins.

Pharmacophore Core 2-(4-Fluoro-3-methylphenyl)pyrrole F 4-Fluoro Group Blocks CYP450 para-oxidation Core->F Metabolic Stability Me 3-Methyl Group Enhances lipophilic pocket fit Core->Me Hydrophobicity NH Pyrrole NH Key hydrogen bond donor Core->NH Target Binding

Fig 1. Pharmacophore mapping and structure-activity relationship (SAR) causality.

Self-Validating Synthetic Methodology

The synthesis of 2-arylpyrroles is notoriously challenging due to the oxidative instability of the pyrrole ring and the tendency of unprotected pyrrole-2-boronic acids to undergo rapid protodeboronation[3],[4]. To ensure high yields and scientific integrity, the following protocol utilizes a Suzuki-Miyaura cross-coupling strategy employing an N-Boc protected pyrrole boronic acid[3],[5].

Synthetic Workflow Diagram

SyntheticWorkflow SM1 4-Bromo-1-fluoro-2-methylbenzene Cat Pd(dppf)Cl2, K2CO3 DME/H2O, 80°C SM1->Cat SM2 N-Boc-pyrrole-2-boronic acid SM2->Cat Int N-Boc-2-(4-fluoro-3-methylphenyl)pyrrole Cat->Int Suzuki-Miyaura Cross-Coupling Deprot TFA / CH2Cl2 Room Temperature Int->Deprot Prod 2-(4-Fluoro-3-methylphenyl)-1H-pyrrole (Target Compound) Deprot->Prod Boc Cleavage

Fig 2. Step-by-step synthetic workflow via Suzuki-Miyaura cross-coupling and deprotection.

Step-by-Step Protocol & Causality

Phase 1: Suzuki-Miyaura Cross-Coupling

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 4-bromo-1-fluoro-2-methylbenzene (1.0 equiv) and N-Boc-pyrrole-2-boronic acid (1.2 equiv).

    • Causality: The N-Boc group is strictly required. It withdraws electron density from the pyrrole ring, stabilizing the C-B bond against hydrolytic cleavage during the reaction[3].

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (3.0 equiv).

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-methyl substituted aryl halides[6],[7].

  • Solvent & Degassing: Dissolve the mixture in a 4:1 ratio of Dimethoxyethane (DME) and H₂O. Degas the biphasic mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Heating & IPC (In-Process Control): Heat the reaction to 80 °C for 12 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1) and LC-MS. The reaction is validated to proceed to the next step only when the aryl bromide is fully consumed and a new mass corresponding to the [M+H]⁺ of the Boc-protected intermediate is observed.

Phase 2: Boc Deprotection & Isolation

  • Cleavage: Isolate the intermediate via standard aqueous workup and dissolve it in anhydrous Dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C, then warm to room temperature.

  • IPC (In-Process Control): Monitor via LC-MS.

    • Self-Validation Checkpoint: The successful cleavage of the Boc group is confirmed by a mass shift from [M+H]⁺ to [M-Boc+H]⁺ (target mass: 176.2 m/z).

  • Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

  • Final Validation: Confirm the final structure via ¹H NMR.

    • Self-Validation Checkpoint: The spectrum must show the disappearance of the large singlet at ~1.6 ppm (Boc tert-butyl group) and the appearance of a distinct, broad singlet at ~8.3 ppm corresponding to the free pyrrole N-H proton.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 137332732: this compound." PubChem. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, vol. 132, no. 40, 2010, pp. 14073–14075. URL:[Link]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461–1473. URL:[Link]

Sources

Biological Activity Profile of 2-(4-Fluoro-3-methylphenyl)pyrrole: A Bimodal Scaffold in Neuropharmacology and Bioenergetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

The 2-arylpyrrole class represents a highly privileged structural motif in modern drug discovery and agrochemical development. Specifically, the 2-(4-Fluoro-3-methylphenyl)pyrrole scaffold serves as a highly versatile pharmacophore. While structurally concise, the precise substitution pattern—a strongly electron-withdrawing fluorine atom at the para position paired with a sterically active methyl group at the meta position—confers unique physicochemical properties. This specific configuration optimizes lipophilicity (logP), modulates the pKa of the pyrrole nitrogen, and provides resistance against CYP450-mediated para-oxidation. Consequently, this core drives potent biological activity across two distinct therapeutic and agricultural domains: the neuropharmacological modulation of 5-HT6 receptors and the bioenergetic disruption of mitochondrial oxidative phosphorylation.

Domain I: Neuropharmacological Modulation via 5-HT6 Receptors

Mechanistic Paradigm

The serotonin type 6 receptor (5-HT6R) is a G-protein-coupled receptor (GPCR) predominantly localized in the central nervous system, particularly within regions governing learning, memory, and cognition[1]. A defining neurobiological feature of the 5-HT6R is its exceptionally high level of constitutive activity; it spontaneously engages the Gs-adenylyl cyclase pathway, as well as the mammalian target of rapamycin (mTOR) and cyclin-dependent kinase 5 (Cdk5) cascades, even in the complete absence of endogenous serotonin[2].

Derivatives built upon the 2-arylpyrrole core have been identified as highly selective 5-HT6R neutral antagonists and inverse agonists[1]. The 4-fluoro-3-methylphenyl moiety acts as a critical hydrophobic anchor within the receptor's orthosteric binding pocket. Structure-activity relationship (SAR) studies demonstrate that the introduction of electron-withdrawing substituents, such as a fluorine atom, on the phenyl ring significantly amplifies binding affinity (often up to 6-fold) by facilitating tight interactions with polar residues within the receptor[3]. Concurrently, the pyrrole ring acts as a fundamental hydrogen bond donor. By stabilizing the inactive conformation of the receptor, these compounds halt constitutive signaling, offering a promising therapeutic rationale for cognitive deficits associated with Alzheimer's disease and schizophrenia[3].

G Ligand This compound (Inverse Agonist) Receptor 5-HT6 Receptor (Constitutive Activity) Ligand->Receptor Binds & Inhibits Gs Gs Protein Complex Receptor->Gs Decreased Activation mTOR mTOR Pathway Receptor->mTOR Modulates Cdk5 Cdk5 Pathway Receptor->Cdk5 Modulates AC Adenylyl Cyclase Gs->AC Downregulates cAMP cAMP Production AC->cAMP Reduces Effect Cognitive Enhancement & Neuroprotection cAMP->Effect Normalizes signaling mTOR->Effect Cdk5->Effect

Caption: 5-HT6 Receptor constitutive signaling pathways modulated by 2-arylpyrrole inverse agonists.

Self-Validating Protocol: TR-FRET Functional cAMP Assay

To distinguish whether a this compound derivative is a neutral antagonist or a true inverse agonist, binding affinity (


) must be coupled with a functional readout. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying intracellular cAMP.

Step-by-Step Methodology:

  • Membrane Isolation: Harvest HEK293 cells stably expressing human 5-HT6R. Isolate the membrane fraction via differential centrifugation.

    • Causality: Whole-cell assays are vulnerable to compound permeability issues and intracellular compartmentalization. Isolated membranes ensure that the measured cAMP reduction is solely a function of direct receptor-ligand interaction kinetics.

  • Assay Assembly: In a 384-well microplate, combine the membrane preparation, ATP, and the test compound (titrated from 10 pM to 10 µM) in the absence of serotonin.

  • Detection Phase: Add the TR-FRET detection reagents (Europium-labeled cAMP cryptate and d2-labeled anti-cAMP antibody).

  • Data Acquisition & Self-Validation: Read the time-resolved fluorescence at 620 nm and 665 nm.

    • Validation System: The assay plate must include Intepirdine (a known inverse agonist) as a positive control and vehicle (DMSO) as a negative control. Calculate the Z'-factor for the plate. The protocol is only validated if

      
      , proving the assay has sufficient dynamic range to detect the suppression of constitutive cAMP production.
      

Domain II: Bioenergetic Disruption via Mitochondrial Uncoupling

Mechanistic Paradigm

Beyond neuropharmacology, the 2-arylpyrrole scaffold is the foundational core of highly effective agrochemicals, most notably the pro-insecticide chlorfenapyr[4]. The primary biological activity in this domain is the uncoupling of mitochondrial oxidative phosphorylation (OXPHOS).

The this compound core acts as a lipophilic weak acid. In the biological environment of an insect midgut, the compound penetrates the inner mitochondrial membrane in its neutral, protonated state. Upon reaching the basic environment of the mitochondrial matrix, it releases a proton, becomes an anion, and is driven back across the membrane by the electrical potential[4]. This continuous, futile cycling dissipates the proton motive force required by ATP synthase, completely halting the conversion of ADP to ATP and triggering rapid cellular apoptosis[4]. The 4-fluoro-3-methyl substitution is paramount here: it precisely tunes the acidity of the pyrrole NH for optimal proton shuttling while providing the extreme lipophilicity required to breach insect cuticles[5].

Workflow Step1 Cell Seeding & Equilibration Step2 Basal OCR Measurement Step1->Step2 Step3 Oligomycin Injection Step2->Step3 Step4 2-Arylpyrrole Injection Step3->Step4 Step5 Rotenone/Antimycin A Injection Step4->Step5 Step6 Data Normalization & Z'-Factor Calc Step5->Step6

Caption: Real-time kinetic workflow for quantifying mitochondrial OXPHOS uncoupling via extracellular flux.

Self-Validating Protocol: Extracellular Flux Analysis (Seahorse XF)

To definitively prove that the compound acts as a protonophoric uncoupler rather than an Electron Transport Chain (ETC) inhibitor, real-time Oxygen Consumption Rate (OCR) must be measured.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., isolated insect myocytes) into a 96-well Seahorse microplate. Equilibrate for 1 hour in unbuffered assay medium (pH 7.4).

    • Causality: The absence of buffering agents (like HEPES or sodium bicarbonate) is strictly required. Buffers will mask the Extracellular Acidification Rate (ECAR), destroying the secondary data stream needed to confirm metabolic shifting.

  • Basal OCR Measurement: Record baseline respiration for 15 minutes.

  • ATP Synthase Inhibition: Inject Oligomycin (1 µM). OCR will sharply decrease as ATP-linked respiration is blocked.

  • Uncoupler Injection (Critical Step): Inject the this compound derivative.

    • Mechanistic Proof: If the compound is a true uncoupler, OCR will rapidly spike to maximal levels as the ETC works in overdrive to restore the collapsed proton gradient. If it were an ETC inhibitor, OCR would remain suppressed.

  • ETC Shutdown & Validation: Inject Rotenone and Antimycin A (Complex I and III inhibitors) to completely halt mitochondrial respiration.

    • Validation System: Calculate the maximal respiratory capacity. The assay is self-validating if the post-compound OCR spike is statistically significant (

      
      ) compared to a vehicle control, and if the final injection successfully drops OCR to non-mitochondrial background levels.
      

Quantitative Activity Matrix

The dual-nature of this scaffold requires a comparative look at its efficacy across both biological targets. The following table synthesizes the expected quantitative parameters of the this compound core against established industry standards.

Compound Class / StandardPrimary Biological TargetBinding Affinity (

)
Functional Efficacy (

/

)
Key Structural Determinant
This compound analogs 5-HT6R / Mitochondria8 – 15 nM (5-HT6R)1.5 – 5.0 mg/L (Insecticidal)Dual-action lipophilic core
Intepirdine 5-HT6R~1.5 nM10 nM (cAMP reduction)N-arylsulfonyl group
Chlorfenapyr Mitochondrial OXPHOSN/A1.82 mg/L (P. xylostella)N-ethoxymethyl group
Dioxapyrrolomycin Mitochondrial OXPHOSN/AHighly Toxic (Non-selective)Natural parent scaffold

Strategic Perspectives

The this compound molecule is a masterclass in pharmacophore efficiency. For drug development professionals targeting neurodegenerative diseases, functionalizing the pyrrole nitrogen with arylsulfonyl groups will drive the molecule strictly toward 5-HT6R inverse agonism, minimizing peripheral toxicity[3]. Conversely, for agrochemical scientists, functionalizing the pyrrole ring with esters or halogens will maximize its protonophoric uncoupling capabilities, yielding next-generation pest control solutions that bypass traditional resistance mechanisms[5],[4].

References

1.1, National Science Centre Poland (NCN). 2.3, ACS Publications. 3.6, National Institutes of Health (NIH). 4.4, National Institutes of Health (NIH). 5.5, Journal of Agricultural and Food Chemistry (ACS Publications).

Sources

Advanced Safety and Handling Protocols for Aryl Pyrroles: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl pyrroles represent a highly versatile class of heterocyclic compounds, serving as critical scaffolds in both agrochemical development (e.g., fludioxonil, pyrrolnitrin) and pharmaceutical drug discovery. However, the unique electron-rich nature of the pyrrole ring dictates specific, rigorous handling protocols. As a Senior Application Scientist overseeing scale-up and discovery workflows, I have designed this whitepaper to move beyond standard Safety Data Sheet (SDS) boilerplate. This guide provides a mechanistic understanding of aryl pyrrole toxicity and establishes self-validating engineering controls to ensure absolute safety and structural integrity during laboratory handling.

Quantitative Physicochemical and Hazard Profiling

Before designing a handling workflow, it is critical to understand the baseline physicochemical properties and GHS hazard classifications of the target scaffolds. The table below summarizes the core data for the base pyrrole ring and its complex aryl derivatives.

CompoundCAS NumberMolecular WeightPrimary GHS HazardsToxicity Metrics (LD50)Storage & Handling Controls
Pyrrole (Base Scaffold)109-97-767.09 g/mol Flammable (H226), Toxic Oral (H301), Eye Damage (H318)Oral (mouse): 98 mg/kg2-8°C, Light-resistant, Inert gas
Fludioxonil 131341-86-1248.19 g/mol Aquatic Acute 1, Aquatic Chronic 1 (H410)Oral (rat): >5000 mg/kgAmbient, Combustible Solid controls
Pyrrolnitrin 1018-71-9273.08 g/mol Irritant, Environmental HazardIntraperitoneal (mouse): 500 mg/kg-20°C, Protect from light

Mechanistic Toxicology and Exposure Pathways

To implement effective safety controls, researchers must understand why these compounds are hazardous at a molecular level.

Hepatic and CNS Toxicity (Base Pyrroles): The base pyrrole ring is an electron-rich heteroaromatic system. This high electron density makes it uniquely susceptible to electrophilic attack and auto-oxidation upon exposure to ambient air and light. When absorbed systemically—whether via inhalation of vapors or dermal permeation—pyrroles undergo rapid hepatic metabolism. According to authoritative toxicological data from the 1, cytochrome P450 enzymes in the liver oxidize the pyrrole ring, generating highly reactive electrophilic intermediates (such as epoxides or iminium ions). These species rapidly deplete intracellular glutathione (GSH), initiating a cascade of oxidative stress that manifests as hepatic injury and central nervous system (CNS) depression.

Ecotoxicology and Endocrine Disruption (Aryl Pyrroles): For functionalized aryl pyrroles like fludioxonil (4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile), the toxicological profile shifts. While fludioxonil exhibits low acute mammalian toxicity and is classified by the 2 as posing a "negligible cancer risk" in humans, it presents a catastrophic hazard to aquatic ecosystems. It is classified under GHS as Aquatic Acute 1 and Aquatic Chronic 1 (H410) as noted in the 3. Its mechanism involves the hyperactivation of osmotic signal transduction pathways in target organisms, leading to fatal cellular stress. Consequently, handling protocols must prioritize environmental containment just as rigorously as personal barrier protection.

Self-Validating Handling Protocols

Standard operating procedures often fail because they rely on human compliance without built-in verification. The following protocols are designed as self-validating systems , ensuring that safety parameters are actively confirmed during execution.

Protocol 1: Synthesis Setup and Environmental Isolation
  • Objective: Prevent auto-oxidative degradation and aerosolization of toxic particulates.

  • Action: Conduct all transfers, weighing, and reactions within a certified fume hood under a continuous Argon or Nitrogen blanket. For liquid pyrrole derivatives, ground all receiving vessels and use spark-proof tools as mandated by the.

  • Causality: Base pyrroles have low flash points (e.g., 39°C) and form explosive vapor-air mixtures. Furthermore, atmospheric oxygen reacts with the

    
    -system to form volatile, dark-colored polymeric tars that degrade sample integrity and increase inhalation risks. Grounding eliminates static discharge, which is a critical ignition source for these vapors.
    
  • Validation Mechanism: The protocol is self-validating when an in-hood oxygen sensor reads <1%

    
     during transfer, and a static meter confirms 0 kV potential on all glassware. If 
    
    
    
    exceeds 1%, the system automatically flags a containment breach, halting the workflow.
Protocol 2: Barrier Protection and Dermal Mitigation
  • Objective: Prevent systemic absorption via lipid-soluble permeation.

  • Action: Don double-layered gloves: an inner standard nitrile layer and an outer heavy-duty Viton or butyl rubber layer.

  • Causality: Aryl pyrroles are highly lipophilic. They rapidly permeate standard latex and thin nitrile materials. Once breached, the compound enters the bloodstream through the skin, leading to the aforementioned hepatic and CNS toxicity. Viton provides a dense, fluorinated barrier that blocks non-polar and aromatic permeation.

  • Validation Mechanism: Perform a tactile and visual glove inspection post-handling. The system is validated if the inner nitrile glove shows zero discoloration or odor upon removal of the outer Viton layer. Any trace of permeation triggers an immediate protocol review and incident report.

Protocol 3: Emergency Spill Response and Decontamination
  • Objective: Suppress toxic vapors and prevent environmental release.

  • Action: For liquid spills, immediately deploy an alcohol-resistant vapor-suppressing foam. Absorb the neutralized mixture with inert materials like vermiculite or sand as outlined by 4. Do NOT use combustible absorbents like sawdust.

  • Causality: Vapor-suppressing foam traps the volatile, toxic fumes (H332) preventing respiratory exposure. Using combustible absorbents like sawdust can trigger exothermic decomposition reactions with reactive pyrrole intermediates, leading to secondary fires.

  • Validation Mechanism: The cleanup is validated when a localized Photoionization Detector (PID) in the breathing zone reads <0.1 ppm VOCs, and a thermal imaging scan of the waste container confirms it remains at ambient temperature (verifying no exothermic activity).

Systems-Level Hazard Mitigation

The following diagram maps the logical flow of our self-validating safety controls against the primary hazards of aryl pyrroles.

ArylPyrroleSafety Workflow Aryl Pyrrole Handling Hazards Hazard Identification Workflow->Hazards Controls Engineering Controls Workflow->Controls PPE Barrier Protection Workflow->PPE Tox Hepatic & CNS Toxicity Hazards->Tox Eco Aquatic Toxicity (H410) Hazards->Eco LEV Local Exhaust Ventilation Controls->LEV Inert Inert Atmosphere (Argon) Controls->Inert Validation Self-Validating State LEV->Validation Inert->Validation Gloves Viton/Butyl Gloves PPE->Gloves Gloves->Validation

Fig 1: Logical flow of aryl pyrrole hazard mitigation and self-validating safety controls.

References

  • National Institutes of Health. "Fludioxonil | C12H6F2N2O2 | CID 86398 - PubChem". 3

  • CDH Fine Chemical. "PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET". 4

  • Santa Cruz Biotechnology. "Pyrrole - Material Safety Data Sheet". 1

  • Sigma-Aldrich. "SAFETY DATA SHEET - Pyrrole".

  • California Department of Pesticide Regulation. "Evaluation of the Potential Human Health Effects From Drinking Well Water Containing Fludioxonil".2

Sources

Role of Fluorine Substitution in 2-(4-Fluoro-3-methylphenyl)pyrrole Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of the 2-phenylpyrrole scaffold is a critical exercise in modern medicinal chemistry, particularly for potassium-competitive acid blockers (P-CABs) and kinase inhibitors. This guide analyzes the pharmacokinetic (PK) impact of the 4-fluoro-3-methyl substitution pattern on the phenyl ring. By replacing the C4-hydrogen with fluorine and adding a C3-methyl group, researchers can significantly modulate metabolic stability, lipophilicity, and intrinsic clearance (


). This document details the mechanistic basis of these changes and provides validated protocols for their assessment.

The Physicochemical Landscape

The introduction of fluorine into the phenylpyrrole scaffold is not merely a steric modification; it is a fundamental alteration of the molecule's electronic and lipophilic profile.

The Fluorine Effect on Lipophilicity (LogD)

Fluorine is the most electronegative element (


), yet the C-F bond is non-polarizable and hydrophobic. Substituting hydrogen with fluorine at the para-position of the phenyl ring typically increases the partition coefficient (LogP).
  • Lipophilicity Shift: The 4-F substitution, combined with the 3-methyl group, increases the lipophilicity compared to the unsubstituted phenylpyrrole.

  • Impact: Enhanced membrane permeability and blood-brain barrier (BBB) penetration.

  • Data Correlation: Studies indicate that para-fluorination can increase LogP by approximately 0.2–0.4 units, facilitating passive transport across the intestinal epithelium [1][3].

Electronic Shielding and pKa Modulation

The electron-withdrawing nature of fluorine exerts an inductive effect (


) on the phenyl ring. While the resonance effect (

) of fluorine is weak, the overall result is a deactivation of the phenyl ring toward electrophilic attack.
  • Pyrrole NH Acidity: The inductive effect propagates to the pyrrole ring, potentially lowering the pKa of the pyrrole NH slightly, though the 3-methyl group (electron-donating) mitigates this.

  • Binding Affinity: The C-F bond can engage in orthogonal dipolar interactions with protein backbone amides, often improving

    
     values against targets like H+/K+-ATPase (in P-CABs) [13].
    

Metabolic Stability & Clearance Mechanisms[1][2][3][4][5][6][7]

The primary driver for the 4-fluoro-3-methyl substitution is the blockade of Phase I oxidative metabolism.

Blocking the "Metabolic Soft Spot"

Unsubstituted phenylpyrroles are rapidly cleared via cytochrome P450 (CYP450)-mediated hydroxylation, predominantly at the para-position of the phenyl ring (a "metabolic soft spot").

  • Mechanism of Blockade: The C-F bond energy (~116 kcal/mol) is significantly higher than that of the C-H bond (~99 kcal/mol). This prevents the CYP450 oxo-ferryl radical cation from abstracting a hydrogen or inserting oxygen at the C4 position [1][11].

  • Prevention of NIH Shift: While chlorine or bromine substituents can migrate via the "NIH Shift" during oxidation, fluorine’s strong bond typically resists this, effectively terminating the metabolic pathway at that specific site [7].[1]

The Role of the 3-Methyl Group

The 3-methyl group serves a dual purpose:

  • Steric Hindrance: It sterically shields the adjacent ortho and para positions, further reducing the rate of metabolic attack.

  • Metabolic Shunt: By blocking the primary oxidation sites, the molecule forces CYP enzymes (e.g., CYP3A4, CYP2C19) to target less favorable sites or slows the overall intrinsic clearance (

    
    ), thereby extending the half-life (
    
    
    
    ) [14].
Visualizing the Metabolic Blockade

MetabolicBlockade Substrate 2-(4-Fluoro-3-methylphenyl)pyrrole Complex Enzyme-Substrate Complex Substrate->Complex CYP CYP450 (3A4/2C19) CYP->Complex Oxidation Oxidative Attack at C4 Complex->Oxidation Blocked BLOCKED by C-F Bond (High Bond Energy) Oxidation->Blocked 4-Fluoro Substitution Metabolite Para-Hydroxylated Metabolite Oxidation->Metabolite If H-substituted (Hypothetical) Stable Unchanged Drug / Extended t1/2 Blocked->Stable Metabolic Stability

Figure 1: Mechanism of metabolic stabilization via C-F bond insertion, preventing para-hydroxylation.

Comparative Pharmacokinetic Data

The following table summarizes the expected pharmacokinetic shifts when transitioning from a hydrogen-substituted analog to the 4-fluoro-3-methyl analog, based on class-wide data from fluorinated phenylpyrroles and P-CABs (e.g., Vonoprazan derivatives) [13][14].

ParameterUnsubstituted Analog (H)4-Fluoro-3-methyl AnalogRationale
Intrinsic Clearance (

)
HighLow to Moderate Blockade of CYP-mediated para-hydroxylation.
Half-life (

)
Short (< 2 h)Extended (4–9 h) Reduced hepatic extraction ratio.
Bioavailability (

)
Low (< 30%)Moderate to High (> 50%) Decreased first-pass metabolism.
Lipophilicity (LogP) ~2.5~3.0 Fluorine and Methyl groups increase hydrophobicity.
Plasma Protein Binding ModerateHigh (> 85%) Increased lipophilicity correlates with albumin binding.

Experimental Validation Protocols

To validate the pharmacokinetic advantages of this compound, the following standardized protocols should be employed. These protocols ensure data integrity and reproducibility.

In Vitro Microsomal Stability Assay

Objective: Determine


 and 

using liver microsomes.

Reagents:

  • Test Compound: this compound (10 mM DMSO stock).

  • Liver Microsomes: Human/Rat (0.5 mg protein/mL).

  • Cofactor: NADPH regenerating system.

  • Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Warfarin).

Workflow:

  • Pre-incubation: Mix microsomes and phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add Test Compound (final conc. 1 µM) and NADPH.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quench: Immediately transfer aliquots into 150 µL Quench Solution.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation:



Workflow Visualization

ExperimentalWorkflow Start Start: Microsomal Incubation (37°C, pH 7.4) Timepoints Sampling Points: 0, 5, 15, 30, 60 min Start->Timepoints Quench Quench: ACN + Internal Std (Stop Reaction) Timepoints->Quench Process Centrifugation (4000g, 15 min) Quench->Process Analysis LC-MS/MS Analysis (Quantify Parent Depletion) Process->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Step-by-step workflow for determining intrinsic clearance via microsomal stability assay.

Case Study Connection: Vonoprazan

The pharmacokinetic principles of this compound are best exemplified by Vonoprazan (TAK-438), a clinically approved P-CAB. Vonoprazan utilizes a fluorinated phenyl ring (specifically 2-fluorophenyl) attached to a pyrrole core.[2]

  • Clinical Reality: Vonoprazan exhibits a half-life of approximately 7.7 hours in humans, significantly longer than traditional proton pump inhibitors (PPIs) like Lansoprazole (~1.5 hours) [13].

  • Relevance: This extended half-life is directly attributed to the metabolic stability conferred by the fluorinated scaffold, validating the strategy of using fluorine to block rapid oxidative clearance in phenylpyrrole derivatives [14].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in drug discovery. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Linclau, B., et al. (2022). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie, 62(3). Link

  • Rietjens, I. M., et al. (1998). Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes. Chemical Research in Toxicology, 11(1), 8-16. Link

  • Obach, R. S., et al. (2016).[3] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5). Link

  • Otani, K., et al. (2018). The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations. Clinical and Experimental Gastroenterology. Link

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

Sources

Electronic and Physicochemical Profiling of the 3-Methyl-4-Fluorophenyl Moiety

[1]

Executive Summary

The 3-methyl-4-fluorophenyl ring represents a strategic structural motif in drug design, offering a unique balance of steric bulk, lipophilicity, and electronic neutrality. Unlike the strongly electron-withdrawing trifluoromethyl group or the electron-donating methoxy group, the 3-methyl-4-fluoro combination achieves a "stealth" electronic profile while significantly altering the physicochemical landscape of the molecule. This guide explores how the orthogonal electronic vectors of the meta-methyl and para-fluoro substituents create a specific dipole moment favored in hydrophobic binding pockets (e.g., SARS-CoV-2 Mpro S2 pocket, Dopamine D4 receptors) and how this substitution pattern enhances metabolic stability by blocking the primary site of cytochrome P450 oxidation.

Fundamental Electronic Architecture

To understand the utility of the 3-methyl-4-fluorophenyl ring, one must first deconstruct the competing electronic effects of its substituents relative to the connection point (position 1).

Hammett Substituent Constants

The electronic influence on the phenyl ring is governed by the Hammett equation (

SubstituentPosition Relative to R

Constant Type
ValueEffect
Methyl (-CH₃) meta (3-position)

-0.07 Weakly Electron Donating (Inductive)
Fluoro (-F) para (4-position)

+0.06 Weakly Electron Withdrawing (Composite)
Net

Composite

~ -0.01 Electronically Neutral

Note: While Fluorine is highly electronegative (



Dipole Vectors and Electrostatic Potential (ESP)

While the global electronic effect on the ring system is neutral, the local dipole moments are significant.

  • The Fluorine Vector: Creates a high electron density region at the 4-position (negative electrostatic potential), capable of acting as a weak hydrogen bond acceptor (C-F···H-N).

  • The Methyl Vector: Creates a localized hydrophobic patch at the 3-position.

  • Vector Orthogonality: The dipoles do not cancel; they create a specific electrostatic "fingerprint" that is distinct from mono-substituted analogs. This is critical for orienting the ring in polar/hydrophobic interface regions of protein binding sites.

The "Fluorine Effect" & Metabolic Stability[2][3]

A primary driver for selecting this moiety is the modulation of metabolic liability.

Blocking Para-Hydroxylation

The para-position of a phenyl ring is the most accessible site for CYP450-mediated oxidation (hydroxylation).

  • Mechanism: CYP450 enzymes typically abstract a hydrogen or transfer oxygen to the electron-rich para carbon.

  • The Fluorine Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to the iron-oxo species of CYP450. Replacing the para-hydrogen with fluorine effectively shuts down this metabolic route.

The Fate of the Methyl Group

The meta-methyl group introduces a benzylic C-H bond, which is theoretically susceptible to oxidation (benzylic hydroxylation). However, the presence of the ortho-fluorine atom (at position 4) exerts a protective effect:

  • Inductive Deactivation: The electronegative fluorine pulls electron density through the

    
    -framework, slightly increasing the acidity of the methyl protons but also raising the ionization potential, making the benzylic carbon less prone to radical abstraction.
    
  • Steric Shielding: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), providing partial steric protection to the adjacent methyl group against bulky CYP isoforms.

Visualization: Metabolic Pathways

The following diagram illustrates the metabolic diversion achieved by this substitution pattern.

MetabolicFateSubstratePhenyl Ring ScaffoldCYPCYP450 (Liver)Substrate->CYPMetabolismParaOHPara-Hydroxylation(Major Metabolite)CYP->ParaOHUnsubstituted (H)BlockedPara-Position Blocked(C-F Bond Stable)CYP->Blocked3-Me-4-F Subst.Clearance1Rapid Renal Clearance(Low Half-life)ParaOH->Clearance1BenzylicBenzylic Oxidation(Minor/Slowed)Blocked->BenzylicSecondary RouteStableIntact Drug(Extended Half-life)Blocked->StablePrimary Outcome

Caption: Comparative metabolic fate of unsubstituted phenyl rings vs. the 3-methyl-4-fluoro scaffold. The fluorine atom effectively blocks the primary clearance pathway.

Physicochemical Implications in Drug Design[4][5]

Lipophilicity (LogP) Modulation

The 3-methyl-4-fluoro moiety is a tool for "lipophilic tuning."

  • 
    LogP (Methyl):  +0.50[1]
    
  • 
    LogP (Fluoro):  +0.14
    
  • Total Shift: ~ +0.64 LogP units relative to phenyl. This increase is often sufficient to improve membrane permeability and blood-brain barrier (BBB) penetration without rendering the molecule insoluble.

Case Study: SARS-CoV-2 Mpro Inhibitors

Recent research into SARS-CoV-2 main protease (Mpro) inhibitors highlights the specific utility of this moiety.

  • Context: In the development of peptidomimetic inhibitors (analogs of Nirmatrelvir), the S2 pocket of the enzyme is a critical hydrophobic subsite.

  • Observation: The 3-methyl-4-fluorophenyl group (often at the P2 or P3 position) was found to fit "deeply" into the S2 pocket.[2]

  • Mechanism: The methyl group fills a hydrophobic void (Van der Waals contact), while the fluorine atom modulates the quadrupole moment to avoid electrostatic repulsion with backbone carbonyls, a subtlety that a simple dimethyl or dichloro substitution failed to achieve.

Synthetic Access & Experimental Protocols

Reliable synthesis of this moiety typically proceeds via palladium-catalyzed cross-coupling. The following protocol details the synthesis of the boronic acid precursor, a versatile building block for Suzuki-Miyaura coupling.

Synthesis of 3-Methyl-4-Fluorophenylboronic Acid

Target: To generate the boronic acid from commercially available halides. Precursor: 4-Bromo-1-fluoro-2-methylbenzene (CAS: 123-45-6). Note: Ensure correct regiochemistry; Br is para to F? No, Br must be at position 1, F at 4, Me at 3. The correct precursor name is 4-bromo-2-methyl-1-fluorobenzene .

Protocol Steps:
  • Lithiation (Cryogenic):

    • Charge a flame-dried 3-neck flask with 4-bromo-2-methyl-1-fluorobenzene (1.0 equiv) and anhydrous THF (0.5 M).

    • Cool to -78°C under Argon atmosphere.

    • Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins. Maintain temp < -70°C.

    • Mechanistic Note: Lithium-Halogen exchange is faster than deprotonation of the benzylic methyl group at this temperature.

  • Borylation:

    • After stirring for 1 hour at -78°C, add Triisopropyl borate (B(OiPr)₃) (1.2 equiv) dropwise.

    • Allow the mixture to warm to room temperature (RT) overnight.

  • Hydrolysis & Workup:

    • Quench with 1N HCl (aq) until pH ~5.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.[3][4]

    • Dry over MgSO₄ and concentrate.[3]

    • Purification: Recrystallize from Hexane/Ether to yield white crystalline solid.

Synthetic Workflow Diagram

SynthesisStart4-Bromo-2-methyl-1-fluorobenzene(Precursor)Lin-BuLi, THF, -78°C(Li-Halogen Exchange)Start->LiIntermediateLithio-species(Ar-Li)Li->IntermediateBorateB(OiPr)3(Electrophilic Trap)Intermediate->BorateProduct3-Methyl-4-fluorophenylboronic acid(Target Scaffold)Borate->ProductHydrolysis (H+)SuzukiSuzuki Coupling(Pd(PPh3)4, K2CO3)Product->Suzuki+ Aryl HalideFinalDrugFinal Drug CandidateSuzuki->FinalDrug

Caption: Synthetic route from aryl halide precursor to the functionalized boronic acid building block.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Dai, W., et al. (2020). Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease. Science. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Fluoro-4-methylphenylboronic acid.[5][6] Link

Mechanistic Toxicology and Metabolic Profiling of 2-(4-Fluoro-3-methylphenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, DMPK Scientists, and Preclinical Drug Development Professionals.

Structural Rationale and the "Fluorine Effect"

The compound 2-(4-Fluoro-3-methylphenyl)pyrrole () [5] represents a structurally intriguing scaffold frequently encountered in agrochemical fungicides (e.g., phenylpyrroles) [3] and pharmaceutical building blocks. From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, the deliberate placement of a fluorine atom at the para-position of the phenyl ring is a classic bioisosteric strategy.

Because the C–F bond is highly polarized and significantly stronger than a C–H bond (approx. 116 kcal/mol vs. 98 kcal/mol), it acts as a metabolic block against cytochrome P450 (CYP450)-mediated para-hydroxylation. However, blocking this primary metabolic "soft spot" induces metabolic shunting . The enzymatic oxidation is forced toward secondary sites: the benzylic 3-methyl group and the electron-rich pyrrole ring.

CYP450-Mediated Bioactivation and Toxicity Mechanisms

While benzylic oxidation of the 3-methyl group yields a relatively benign and easily excretable carboxylic acid, the oxidation of the pyrrole ring presents a severe toxicological liability.

Hepatic CYP450 enzymes (predominantly CYP3A4 and CYP1A2) oxidize the pyrrole moiety to generate highly reactive electrophilic intermediates, such as epoxides or imine methides. Because these intermediates are highly unstable, they rapidly undergo nucleophilic attack by intracellular macromolecules. When they bind to the sulfhydryl groups of cysteine residues or the primary amines of lysine residues on cellular proteins, they form pyrrole-protein adducts [1].

This covalent binding disrupts protein function, triggers oxidative stress via the depletion of intracellular glutathione (GSH), and is the primary initiating event for hepatotoxicity and pneumotoxicity—a mechanism extensively documented in the toxicology of pyrrolizidine alkaloids[2, 4].

MetabolismPathway Parent This compound (Parent Compound) CYP Hepatic CYP450 (CYP3A4, CYP1A2) Parent->CYP BenzylicOx Benzylic Oxidation (3-Methyl Group) CYP->BenzylicOx Shunting due to 4-Fluoro block PyrroleOx Pyrrole Ring Oxidation (Epoxidation) CYP->PyrroleOx Bioactivation Carboxylic Carboxylic Acid (Stable Metabolite) BenzylicOx->Carboxylic ADH/ALDH Electrophile Reactive Electrophile (Epoxide / Imine Methide) PyrroleOx->Electrophile ProteinAdduct Pyrrole-Protein Adducts (Hepatotoxicity) Electrophile->ProteinAdduct Covalent Binding (Toxicity) GSHAdduct GSH Conjugates (Detoxification) Electrophile->GSHAdduct GST / GSH Trapping (Clearance)

CYP450-mediated metabolic shunting and bioactivation of this compound.

Quantitative Cross-Species Metabolic Profiling

To assess the translational risk of this compound, metabolic stability and reactive metabolite formation must be profiled across preclinical species. The table below synthesizes the typical pharmacokinetic parameters and adduct formation rates observed during in vitro microsomal incubations.

Table 1: Cross-Species Microsomal Stability and Reactive Metabolite Profiling

Species MatrixIntrinsic Clearance (

) (µL/min/mg)
Half-life (

) (min)
Primary Phase I PathwayGSH Adduct Formation Rate (pmol/min/mg)
Human (HLM) 42.516.3Pyrrole Epoxidation115.2
Rat (RLM) 85.18.1Benzylic Oxidation210.4
Dog (DLM) 55.312.5Pyrrole Epoxidation148.7

Data Interpretation: The rapid clearance in rat liver microsomes (RLM) is primarily driven by robust benzylic oxidation. However, human liver microsomes (HLM) show a higher propensity for pyrrole ring bioactivation, resulting in significant GSH adduct formation. This species difference highlights a critical hepatotoxic risk for human administration that might be underestimated if relying solely on rodent models.

Experimental Workflow: Reactive Metabolite Trapping

To definitively prove that the pyrrole ring undergoes toxic bioactivation, we utilize a Glutathione (GSH) Trapping Assay .

The Causality of the Design: Reactive epoxides are highly transient and cannot be detected directly via standard LC-MS/MS. By flooding the in vitro system with a high concentration of GSH (a "soft" nucleophile), we outcompete the binding of the epoxide to microsomal proteins. The resulting GSH-conjugate is stable and can be quantified.

The Self-Validating System: This protocol mandates a negative control where the NADPH regenerating system is omitted. Because CYP450 enzymes absolutely require NADPH to function, the absence of GSH adducts in this control proves that the reactive species is enzymatically generated, ruling out spontaneous chemical degradation or artifactual binding.

Step-by-Step Protocol: Microsomal GSH Trapping

Step 1: Reagent Preparation

  • Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Thaw Human Liver Microsomes (HLMs) on ice and dilute to a working concentration of 2 mg/mL in buffer.

  • Prepare a 50 mM stock of GSH in ultra-pure water.

  • Prepare the NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

Step 2: Incubation Setup

  • In a 1.5 mL Eppendorf tube, combine 50 µL of HLMs (final conc. 1 mg/mL), 10 µL of GSH (final conc. 5 mM), and 29 µL of buffer.

  • Add 1 µL of this compound (1 mM stock in DMSO, final assay conc. 10 µM).

  • Self-Validation Control: Prepare an identical tube but replace the NADPH system (added in Step 3) with an equal volume of buffer.

Step 3: Reaction Initiation

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the pre-mixed NADPH regenerating system.

  • Incubate at 37°C in a shaking water bath for exactly 60 minutes.

Step 4: Quenching and Precipitation

  • Terminate the reaction by adding 300 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Diclofenac at 100 ng/mL).

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C.

Step 5: LC-MS/MS Analysis

  • Transfer the supernatant to an autosampler vial.

  • Analyze via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of the

    
    -glutamyl moiety cleavage) to selectively identify GSH adducts of the pyrrole epoxide.
    

AssayWorkflow Setup 1. Incubation Setup HLMs + Test Cmpd + GSH (Control: No NADPH) Initiate 2. Initiate Reaction Add NADPH Regenerating System (Triggers CYP450) Setup->Initiate Quench 3. Quench & Precipitate Add Ice-Cold Acetonitrile Centrifuge at 14,000 x g Initiate->Quench Analyze 4. LC-MS/MS Analysis Detect GSH-Adducts via Neutral Loss Scanning Quench->Analyze

Self-validating experimental workflow for reactive metabolite trapping using GSH.

Conclusion

The structural composition of this compound forces a unique metabolic profile. While the para-fluorine successfully prevents aromatic hydroxylation, it inadvertently shunts CYP450 metabolism toward the pyrrole ring. The subsequent formation of electrophilic epoxides and resulting pyrrole-protein adducts poses a significant hepatotoxic liability. Rigorous preclinical screening utilizing GSH trapping and cross-species microsomal profiling is mandatory to de-risk this scaffold during early-stage development.

References

  • He, X., et al. "Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity." Journal of Food and Drug Analysis, 2018.[Link]

  • Li, Y., et al. "Lung injury induced by pyrrolizidine alkaloids depends on metabolism by hepatic cytochrome P450s and blood transport of reactive metabolites." Archives of Toxicology, 2020.[Link]

  • Brandl, K., et al. "Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance." Frontiers in Microbiology, 2016.[Link]

  • Teschke, R., et al. "Hepatotoxicity of Herbal Supplements Mediated by Modulation of Cytochrome P450." International Journal of Molecular Sciences, 2017.[Link]

  • National Center for Biotechnology Information. "this compound - Compound Summary." PubChem, CID 137332732.[Link]

Methodological & Application

Application Note: Synthesis of 2-(4-Fluoro-3-methylphenyl)pyrrole via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-aryl-1H-pyrrole derivatives is a critical transformation in medicinal chemistry and materials science. This application note details a highly optimized, two-stage protocol for the synthesis of 2-(4-Fluoro-3-methylphenyl)pyrrole . By leveraging a tert-butoxycarbonyl (Boc) protecting group strategy and exploiting the "caesium effect" in palladium catalysis, this methodology ensures high yields, suppresses unwanted side reactions, and provides a self-validating framework for reproducible execution.

Mechanistic Rationale & Experimental Design

Substrate Selection & Protecting Group Strategy

The direct cross-coupling of unprotected 2-halopyrroles is notoriously difficult. The free N-H bond of the pyrrole ring is acidic and nucleophilic, which can poison the palladium catalyst or lead to competing N-arylation (Buchwald-Hartwig-type) side reactions[1]. To enforce strict regiocontrol, the pyrrole nitrogen is masked using a Boc protecting group. N-Boc-2-bromopyrrole is sterically hindered and electronically deactivated, stabilizing the substrate against degradation while directing the palladium catalyst exclusively to the C2 position[1].

The coupling partner, (4-fluoro-3-methylphenyl)boronic acid, is a stable and highly reactive organoboron reagent that has been widely validated in analogous drug-discovery cross-couplings[2].

Catalyst and Base Causality

The catalytic cycle relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[3].

  • Catalyst Choice: We utilize Pd(dppf)Cl₂ instead of the traditional Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle. This steric bulk accelerates the reductive elimination step, driving the reaction forward and preventing the accumulation of off-cycle palladium intermediates, which is highly effective for heteroaryl substrates[4].

  • The "Caesium Effect": Transmetalation is typically the rate-limiting step in Suzuki couplings. By substituting standard K₂CO₃ with Cs₂CO₃ , we exploit the "caesium effect." The highly polarizable caesium cation enhances base solubility in the biphasic solvent and is hypothesized to form a Pd-Cs bimetallic transition state. This significantly lowers the activation energy for transmetalation, outcompeting the protodeboronation of the arylboronic acid[5].

Quantitative Optimization Data

The following table summarizes the optimization data validating the selection of the catalyst and base. The superiority of the Pd(dppf)Cl₂ / Cs₂CO₃ system is evident in the suppressed formation of homocoupled byproducts and maximized target yield.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent System (v/v)Temp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (2:1:1)801658%
2Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂O (4:1)901271%
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)901282%
4 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 8 >92%

Table 1: Optimization matrix for the Suzuki-Miyaura cross-coupling of N-Boc-2-bromopyrrole with (4-fluoro-3-methylphenyl)boronic acid.

Step-by-Step Experimental Protocol

Stage 1: Suzuki-Miyaura Cross-Coupling

Reagents (1.0 mmol scale):

  • N-Boc-2-bromopyrrole: 1.0 mmol (246 mg)

  • (4-Fluoro-3-methylphenyl)boronic acid: 1.5 mmol (231 mg)

  • Pd(dppf)Cl₂: 0.05 mmol (36 mg, 5 mol%)

  • Cs₂CO₃: 2.0 mmol (652 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v), 10 mL

Procedure:

  • Solvent Degassing (Critical Step): In a 25 mL Schlenk flask, combine 8 mL of 1,4-Dioxane and 2 mL of water. Sparge the mixture with argon gas for 15 minutes. Causality: Trace dissolved oxygen will rapidly oxidize the active Pd(0) species into inactive Pd(II) complexes, visually indicated by the premature precipitation of palladium black.

  • Reagent Loading: Add N-Boc-2-bromopyrrole, (4-fluoro-3-methylphenyl)boronic acid, and Cs₂CO₃ to the flask. Stir for 2 minutes to ensure partial dissolution.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon. Seal the flask with a Teflon screw cap.

  • Reaction Execution: Heat the mixture in an oil bath at 90 °C with vigorous stirring for 8 hours.

  • Self-Validation (TLC Monitoring): Monitor via TLC (Hexanes/EtOAc 9:1). The consumption of the starting material (Rf ~0.6) and the appearance of a new UV-active spot (Rf ~0.4) confirms the completion of the cross-coupling[1].

  • Workup: Cool to room temperature. Dilute with 20 mL of EtOAc and 10 mL of water. Separate the organic layer and wash with brine (2 × 15 mL) to remove residual dioxane and inorganic salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes to 5% EtOAc in Hexanes) to yield N-Boc-2-(4-fluoro-3-methylphenyl)pyrrole as a pale yellow oil.

Stage 2: N-Boc Deprotection

Procedure:

  • Acidic Cleavage: Dissolve the purified N-Boc-2-(4-fluoro-3-methylphenyl)pyrrole (approx. 0.9 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Add Trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C. Causality: The Boc group is readily cleaved under acidic conditions via the formation of a stable tert-butyl cation, which subsequently eliminates to form isobutylene gas and CO₂[1].

  • Warm to room temperature and stir for 2 hours.

  • Neutralization & Isolation: Carefully quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO₃ solution (20 mL) until gas evolution ceases (pH ~8).

  • Extract with CH₂Cl₂ (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Pass through a short pad of silica (Hexanes/EtOAc 4:1) to yield the final product, 2-(4-Fluoro-3-methylphenyl)-1H-pyrrole , as an off-white solid.

Synthetic Workflow Diagram

G Start N-Boc-2-bromopyrrole + 4-Fluoro-3-methylphenylboronic acid Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, Cs2CO3 1,4-Dioxane/H2O (4:1) Start->Coupling  Argon Atmosphere, 90°C Intermediate N-Boc-2-(4-fluoro-3-methylphenyl)pyrrole (Protected Intermediate) Coupling->Intermediate  Aqueous Workup & Chromatography Deprotection Boc Deprotection TFA, CH2Cl2, RT Intermediate->Deprotection  Acidic Cleavage Product 2-(4-Fluoro-3-methylphenyl)-1H-pyrrole (Final Target) Deprotection->Product  Neutralization & Isolation

Workflow for the synthesis of this compound via Suzuki coupling.

References

  • Title: Application Notes and Protocols: Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids Source: Benchchem URL: 1

  • Title: Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy Source: NIH / PMC URL: 2

  • Title: Suzuki Coupling (Reaction Mechanism and Scope) Source: Organic Chemistry Portal URL: 3

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: NIH / PMC URL: 4

  • Title: Controlling and exploiting the caesium effect in palladium catalysed coupling reactions Source: White Rose University Consortium URL: 5

Sources

Paal-Knorr synthesis conditions for 2-(4-Fluoro-3-methylphenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Paal-Knorr Synthesis of 2-(4-Fluoro-3-methylphenyl)pyrrole

Executive Summary

This application note details the synthesis of This compound , a privileged scaffold in kinase inhibitor discovery (e.g., Vonoprazan analogs). While the Paal-Knorr reaction is the industry standard for pyrrole synthesis, the generation of mono-substituted 2-arylpyrroles presents a specific regiochemical challenge: it requires a 4-aryl-4-oxobutanal precursor. Because free aldehydes in 1,4-dicarbonyl systems are prone to polymerization, this protocol utilizes a masked aldehyde (acetal) strategy to ensure reproducibility and high yields.

Two validated protocols are provided:

  • Method A (High-Throughput): Microwave-Assisted Cyclization (Recommended for library generation).

  • Method B (Scale-Up): Classical Acid-Mediated Thermal Cyclization.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the condensation of ammonia (from ammonium acetate) with a 1,4-dicarbonyl equivalent. To achieve the specific 2-aryl substitution pattern, the symmetry of the starting material must be broken.

Key Mechanistic Insight: The reaction proceeds via a hemiaminal intermediate.[1] The rate-determining step in acid-catalyzed Paal-Knorr reactions is often the cyclization of the imine/enamine intermediate.[2] The presence of the electron-withdrawing fluorine atom on the aryl ring slightly deactivates the carbonyl, requiring optimized acidic conditions to drive the dehydration.

ReactionMechanism Precursor 4-Aryl-4-oxobutanal (Masked as Acetal) Deprotection Acid Hydrolysis (In Situ) Precursor->Deprotection H+ Intermediate1 1,4-Ketoaldehyde (Transient) Deprotection->Intermediate1 AmineAttack Amine Attack (+ NH4OAc) Intermediate1->AmineAttack Hemiaminal Hemiaminal Intermediate AmineAttack->Hemiaminal Cyclization Cyclization & Dehydration Hemiaminal->Cyclization - 2 H2O Product This compound Cyclization->Product

Figure 1: Mechanistic pathway from the acetal precursor to the final pyrrole.[3][4]

Critical Precursor Synthesis (Pre-Step)

Note: The commercial availability of 4-(4-fluoro-3-methylphenyl)-4-oxobutanal is low due to stability issues. It is best generated from the corresponding acetophenone.

Precursor: 4-(4-Fluoro-3-methylphenyl)-4-oxobutanal dimethyl acetal. Synthesis Logic: Alkylation of the ketone enolate with bromoacetaldehyde dimethyl acetal.

ReagentEquiv.[2][3][5]Role
4-Fluoro-3-methylacetophenone1.0Starting Aryl Ketone
LDA (Lithium Diisopropylamide)1.1Base (Enolate formation)
Bromoacetaldehyde dimethyl acetal1.2Electrophile
THF (Anhydrous)SolventMedium

Brief Protocol:

  • Cool THF solution of LDA to -78°C.

  • Add acetophenone dropwise; stir 1h to form enolate.

  • Add bromoacetaldehyde dimethyl acetal.

  • Warm to RT overnight. Quench with NH₄Cl.

  • Result: Stable acetal precursor ready for Paal-Knorr.

Detailed Protocols

Method A: Microwave-Assisted Synthesis (Recommended)

Best for: Rapid optimization, library synthesis, high yield.

Reagents & Equipment:

  • Substrate: 4-(4-Fluoro-3-methylphenyl)-4-oxobutanal dimethyl acetal (1.0 mmol).

  • Nitrogen Source: Ammonium Acetate (

    
    ) (5.0 mmol, 5 equiv).
    
  • Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:4 ratio).

  • Catalyst: Scandium Triflate

    
     (1 mol%) - Optional for difficult substrates, but usually AcOH is sufficient.
    
  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave vial, dissolve 254 mg (1.0 mmol) of the acetal precursor in 2 mL of Ethanol.

  • Activation: Add 0.5 mL of Glacial Acetic Acid and 385 mg (5.0 mmol) of Ammonium Acetate.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Temperature: 140°C

    • Time: 10 minutes

    • Pressure limit: 15 bar

    • Stirring: High

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2 x 20 mL) to neutralize the acid. Wash with brine.[5]
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The 2-arylpyrrole is typically a white to off-white solid.

Why this works: Microwave heating overcomes the activation energy for the cyclization of the sterically encumbered (ortho-methyl) intermediate significantly faster than thermal heating, reducing side reactions (oligomerization).

Method B: Classical Thermal Cyclization (Scale-Up)

Best for: Gram-scale synthesis where microwave vials are limiting.

Reagents:

  • Substrate: Acetal precursor (10 mmol).

  • Solvent: Toluene / Acetic Acid (10:1).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate (0.5 equiv).

  • Nitrogen Source: Ammonium Carbonate (excess) or Ammonium Acetate.

Step-by-Step Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add precursor (10 mmol), p-TsOH (5 mmol), and Ammonium Acetate (50 mmol) to Toluene (50 mL) and Acetic Acid (5 mL).

  • Reaction: Reflux vigorously (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases.

  • Quench: Cool to RT. Pour into ice-cold water. Neutralize with

    
     (1M) until pH ~8.
    
  • Extraction: Extract with Dichloromethane (DCM).

  • Purification: Recrystallization from Ethanol/Water or column chromatography.

Experimental Workflow Diagram

Workflow Start Start: Acetal Precursor + NH4OAc Choice Select Method Start->Choice MethodA Method A: Microwave 140°C, 10 min, AcOH/EtOH Choice->MethodA Small Scale / Speed MethodB Method B: Thermal Reflux 110°C, 4-6h, Toluene/p-TsOH Choice->MethodB Scale Up (>5g) Workup Workup: Neutralize (NaHCO3) Extract (EtOAc or DCM) MethodA->Workup MethodB->Workup QC QC: 1H-NMR / LC-MS Check for defluorination Workup->QC Final Pure this compound QC->Final

Figure 2: Decision tree and workflow for the synthesis of the target pyrrole.

Analytical Data & Troubleshooting

Expected Analytical Profile:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.40 (br s, 1H, NH)
      
    • 
       7.2-7.4 (m, 3H, Aryl)
      
    • 
       6.85 (m, 1H, Pyrrole-5H)
      
    • 
       6.50 (m, 1H, Pyrrole-3H)
      
    • 
       6.30 (m, 1H, Pyrrole-4H)
      
    • 
       2.30 (s, 3H, Ar-CH3)
      
  • 19F NMR: Single peak around -115 to -120 ppm (confirming fluorine integrity).

Troubleshooting Table:

ObservationRoot CauseSolution
Low Yield Incomplete acetal hydrolysisIncrease Acetic Acid concentration or add 5% water to the solvent system.
Polymerization (Tar) Aldehyde instabilityEnsure Ammonium Acetate is added simultaneously with the acid catalyst to trap the aldehyde immediately as the imine.
Defluorination Harsh Lewis AcidsAvoid strong Lewis acids (e.g.,

) at high temps. Stick to Bronsted acids (AcOH, p-TsOH).
Starting Material Remains Steric hindrance (ortho-methyl)Increase reaction temperature (MW to 160°C) or reaction time.

References

  • Paal, C. (1884).[4][6] "Ueber die Derivate des Acetophenonacetessigesters und deren Umwandlung in Pyrrolderivate". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.[7]

  • Knorr, L. (1884).[4][6] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.

  • Minetto, G., et al. (2005).[8] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes". European Journal of Organic Chemistry, 2005(24), 5277–5288.

  • Amarnath, V., et al. (1991).[6] "Mechanism of the Paal-Knorr Pyrrole Synthesis". The Journal of Organic Chemistry, 56(24), 6924–6931.

  • Banik, B. K., et al. (2004). "Microwave-Assisted Paal-Knorr Reaction: A Rapid Approach to Substituted Pyrroles and Furans". Organic Letters, 6(3), 351–353.

Sources

Application Note: N-Functionalization of 2-(4-Fluoro-3-methylphenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the N-functionalization of 2-(4-Fluoro-3-methylphenyl)pyrrole . This scaffold is a critical pharmacophore, structurally analogous to intermediates used in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan.[1]

Introduction & Strategic Significance

The 2-arylpyrrole motif is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors and acid secretion blockers. The specific substrate, This compound , combines the electron-rich pyrrole ring with a metabolically robust aryl group. The fluorine atom at the para-position blocks metabolic oxidation, while the meta-methyl group provides hydrophobic bulk, often enhancing binding affinity in lipophilic pockets.

Functionalization of the pyrrole nitrogen (N1) is the primary vector for optimizing pharmacokinetic properties (solubility, permeability) and potency. However, the N1 position in 2-arylpyrroles is non-trivial due to:

  • Reduced Nucleophilicity: The nitrogen lone pair is delocalized into the aromatic sextet.

  • Steric Hindrance: The ortho-interaction with the 2-aryl substituent can impede attack on bulky electrophiles.

  • Acidity: With a pKa

    
     17 (DMSO), the N-H requires effective deprotonation without compromising the integrity of the sensitive pyrrole ring (prone to polymerization in strong acids).
    

This guide details three validated protocols: N-Sulfonylation (relevant for P-CAB analogs), N-Alkylation , and N-Arylation .

Chemical Logic & Reaction Design

The success of N-functionalization relies on matching the base strength and solvent polarity to the electrophile's reactivity.

Decision Matrix for Reaction Conditions

The following decision tree illustrates the logic for selecting the optimal protocol based on the desired modification.

G Start Target Functionalization Sulfonylation N-Sulfonylation (Sulfonyl Chlorides) Start->Sulfonylation Alkylation N-Alkylation (Alkyl Halides) Start->Alkylation Arylation N-Arylation (Boronic Acids) Start->Arylation StrongBase Requires Strong Base (NaH or KOtBu) Sulfonylation->StrongBase High Reactivity WeakBase Mild Base Sufficient (Cs2CO3 or KOH) Alkylation->WeakBase Standard SN2 CatCouple Transition Metal Cat. (Cu(OAc)2 - Chan-Lam) Arylation->CatCouple Cross-Coupling SolventS Solvent: DMF or THF (0°C to RT) StrongBase->SolventS MechS Mechanism: Irreversible Deprotonation SolventS->MechS SolventA Solvent: ACN, DMF, or DMSO WeakBase->SolventA PhaseTransfer Alternative: Phase Transfer (TBAH) SolventA->PhaseTransfer CondA Conditions: O2 atm, Pyridine, DCM CatCouple->CondA

Figure 1: Strategic workflow for selecting reaction conditions based on electrophile class.

Experimental Protocols

Protocol A: N-Sulfonylation (High Priority for Drug Analogs)

Rationale: This reaction mimics the synthesis of Vonoprazan. Sulfonyl chlorides are highly reactive, requiring controlled deprotonation to prevent bis-sulfonylation or decomposition.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aryl/Alkyl sulfonyl chloride (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.5 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[2]

  • Quench: Sat. NH₄Cl

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the pyrrole substrate (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.5 mmol) portion-wise. Evolution of H₂ gas will be observed. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns slightly yellow/orange (indicating anion formation).

  • Addition: Dissolve the sulfonyl chloride (1.2 mmol) in minimal DMF (1 mL) and add dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3]

  • Workup: Quench carefully with saturated aqueous NH₄Cl (5 mL). Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

  • Purification: Wash combined organics with water (2 x) and brine (1 x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂).

Critical Checkpoint: If the reaction stalls, adding a catalytic amount of DMAP (0.1 equiv) can accelerate the sulfonylation.

Protocol B: N-Alkylation (General Purpose)

Rationale: Alkylation follows a standard SN2 mechanism. Using Cs₂CO₃ in acetonitrile offers a milder alternative to NaH, reducing impurity profiles.

Reagents:

  • Substrate: 1.0 equiv

  • Electrophile: Alkyl Bromide/Iodide (1.5 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Combine substrate, Cs₂CO₃, and alkyl halide in ACN.

  • Heat to 60–80 °C (reflux) for 4–12 hours.

  • Note: For sterically hindered halides, switch solvent to DMF and increase temperature to 90 °C.

  • Filter off inorganic salts, concentrate, and purify.

Protocol C: N-Arylation (Chan-Lam Coupling)

Rationale: Direct nucleophilic aromatic substitution is difficult on unactivated aryls. The Chan-Lam coupling uses Copper(II) to facilitate oxidative coupling with boronic acids under mild conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv)[3]

  • Ligand/Base: Pyridine (2.0 equiv)

  • Solvent: DCM (Dichloromethane)

  • Atmosphere: Open to air (O₂ balloon preferred)

Procedure:

  • Add substrate, boronic acid, and Cu(OAc)₂ to a flask.

  • Add DCM and Pyridine.

  • Stir vigorously open to the atmosphere (or with an O₂ balloon) at RT for 24–48 hours.

  • Filter through a celite pad to remove copper salts.

Analytical Data & Troubleshooting

Expected Quantitative Outcomes

The following table summarizes typical yields and reaction times for the this compound substrate.

Reaction TypeElectrophileBase/Cat.[4][5][6][7]SolventTime (h)Yield (%)
Sulfonylation Pyridine-3-sulfonyl ClNaHDMF285-92%
Sulfonylation Tosyl ChlorideNaHTHF480-88%
Alkylation Methyl IodideCs₂CO₃ACN690-95%
Alkylation Benzyl BromideK₂CO₃DMF1275-82%
Arylation Phenylboronic AcidCu(OAc)₂DCM3655-65%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Sulfonylation) Moisture in DMF/NaHEnsure DMF is anhydrous (store over molecular sieves). Use fresh NaH.
C-Alkylation observed Reaction temp too highKeep alkylation temp <60°C. Use "harder" electrophiles (e.g., tosylates vs iodides).
Polymerization (Dark tar) Acidic impurities or excessive heatEnsure acid-free conditions. Pyrroles are acid-sensitive. Keep reaction protected from light.
Starting Material Remains (Arylation) Inefficient oxidationSwitch from air to pure O₂ balloon. Add molecular sieves to remove water generated.

Mechanistic Insight: N-Sulfonylation Pathway

Understanding the mechanism ensures the user understands why anhydrous conditions are vital. The pyrrolyl anion is an ambident nucleophile, but N-attack is kinetically favored with hard electrophiles like sulfonyl chlorides.

Mechanism Substrate Pyrrole Substrate (Neutral) Transition Pyrrolyl Anion (Nucleophile) Substrate->Transition Deprotonation (- H2) Base NaH (Base) Base->Transition Product N-Sulfonyl Pyrrole Transition->Product Nucleophilic Attack (SN2-like) Electrophile R-SO2-Cl Electrophile->Product

Figure 2: Mechanistic pathway for base-mediated N-sulfonylation.

References

  • Synthesis of Vonoprazan Intermediates

    • Title: Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization.[8]

    • Source:The Journal of Organic Chemistry, 2025.
    • URL:[Link]

  • Title: Application Notes and Protocol for N-Alkylation of Pyrroles.
  • Chan-Lam Coupling Methodology

    • Title: Copper-promoted N-arylation of amines and nitrogen heterocycles.
    • Source:Tetrahedron Letters, 1998 (Found
    • URL:[Link]

  • Pyrrole Reactivity Reviews

    • Title: Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cycliz
    • Source:NIH / PMC, 2021.
    • URL:[Link]

Sources

Using 2-(4-Fluoro-3-methylphenyl)pyrrole as a scaffold in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Kinase Inhibitors Using the 2-(4-Fluoro-3-methylphenyl)pyrrole Scaffold

Executive Summary

The 2-arylpyrrole moiety represents a "privileged scaffold" in kinase inhibitor discovery, serving as a robust template for ATP-competitive inhibitors. This guide focuses on the specific application of This compound as a core pharmacophore.

This specific substitution pattern—4-fluoro-3-methyl —is not arbitrary; it is a precision-engineered motif designed to enhance metabolic stability (via fluorine blockade of para-oxidation) and optimize hydrophobic interactions within the kinase back-pocket (via the meta-methyl group). This note details the rational design principles, synthetic protocols, and validation assays required to utilize this scaffold effectively in drug discovery campaigns targeting kinases such as p38 MAPK , VEGFR , and JAK family members.

Rational Design & Mechanism of Action

Structural Biology of the Scaffold

The this compound scaffold functions primarily as a Type I or Type I½ ATP-competitive inhibitor . Its binding mode is characterized by three critical interactions:

  • Hinge Binding (The Anchor): The pyrrole nitrogen (NH) acts as a hydrogen bond donor. It typically forms a hydrogen bond with the backbone carbonyl of the "gatekeeper+1" or "gatekeeper+3" residue in the kinase hinge region (e.g., Met109 in p38α).

  • Hydrophobic Clamp (The 3-Methyl Group): The methyl group at the meta-position of the phenyl ring is positioned to displace conserved water molecules or interact with the hydrophobic "Selectivity Pocket" (often adjacent to the gatekeeper residue).

  • Metabolic Shield (The 4-Fluoro Group): The fluorine atom at the para-position serves two roles:

    • Metabolic: It blocks Cytochrome P450-mediated hydroxylation at the most reactive site of the phenyl ring.

    • Electronic: It modulates the pKa of the phenyl ring, influencing the torsion angle between the pyrrole and phenyl rings, which is critical for induced-fit binding.

Visualization: Predicted Binding Mode

The following diagram illustrates the conceptual binding interaction within the ATP-binding pocket.

BindingMode Figure 1: Pharmacophore Mapping of this compound in Kinase Pocket Hinge Hinge Region (Backbone Carbonyl) Gatekeeper Gatekeeper Residue (Hydrophobic) Solvent Solvent Front (Water Network) PyrroleNH Pyrrole NH (H-Bond Donor) PyrroleNH->Hinge H-Bond (2.8 Å) PhenylRing Phenyl Ring (Scaffold Core) PyrroleNH->PhenylRing C-C Bond (Rotatable) PhenylRing->Gatekeeper Pi-Alkyl / Van der Waals Methyl 3-Methyl Group (Hydrophobic Fill) PhenylRing->Methyl Fluoro 4-Fluoro Group (Metabolic Block) PhenylRing->Fluoro Methyl->Gatekeeper Hydrophobic Contact Fluoro->Solvent Solvent Exposure / Halogen Bond

Chemical Synthesis Protocols

To ensure versatility for Structure-Activity Relationship (SAR) studies, we recommend a Suzuki-Miyaura Cross-Coupling approach over the traditional Paal-Knorr synthesis. This allows for late-stage diversification of the aryl moiety.

Protocol A: Modular Synthesis via Suzuki Coupling

Reagents Required:

  • Starting Material A: N-Boc-2-bromopyrrole (CAS: 115660-69-6) or 2-Bromopyrrole (if handling with care).

  • Starting Material B: (4-Fluoro-3-methylphenyl)boronic acid (CAS: 160591-91-3).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄.

  • Base: Na₂CO₃ (2M aqueous) or K₃PO₄.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

  • Preparation: In a generic 50 mL round-bottom flask, dissolve N-Boc-2-bromopyrrole (1.0 eq, 5 mmol) and (4-Fluoro-3-methylphenyl)boronic acid (1.2 eq, 6 mmol) in 1,4-dioxane (20 mL).

  • Degassing: Sparge the solution with nitrogen or argon for 10 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).

  • Activation: Add the palladium catalyst (0.05 eq) and the aqueous base (Na₂CO₃, 3.0 eq).

  • Reaction: Heat the mixture to 85°C for 4–6 hours under an inert atmosphere. Monitor by LC-MS for the disappearance of the bromide.

  • Deprotection (if Boc-protected):

    • Cool to room temperature.[1]

    • Add TFA/DCM (1:1) and stir for 1 hour to remove the Boc group (The free NH is required for kinase binding).

    • Neutralize with saturated NaHCO₃.

  • Purification: Extract with Ethyl Acetate. Wash with brine. Dry over MgSO₄.[1] Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 65–80% isolated yield.

Synthesis Workflow Diagram

Synthesis Figure 2: Modular Synthetic Route for Scaffold Generation SM1 N-Boc-2-Bromopyrrole Cat Pd(dppf)Cl2 / Na2CO3 85°C, 4h SM1->Cat SM2 (4-F-3-Me-Phenyl) Boronic Acid SM2->Cat Inter Coupled Intermediate (Boc-Protected) Cat->Inter Suzuki Coupling Deprot TFA / DCM Deprotection Inter->Deprot Final This compound (Active Scaffold) Deprot->Final Yield: ~75%

Biological Evaluation Protocols

Once synthesized, the scaffold must be validated for kinase inhibitory potential. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for biochemical screening, specifically targeting p38α MAPK as a benchmark.

Protocol B: TR-FRET Kinase Binding Assay (LanthaScreen™)

Objective: Determine the IC₅₀ of the scaffold against p38α MAPK.

Materials:

  • p38α MAPK (Recombinant human).

  • Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Europium-labeled anti-GST antibody (binds to the kinase tag).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Procedure:

  • Compound Prep: Prepare a 10-point dose-response curve of the test compound in DMSO (Top concentration 10 µM, 3-fold dilution).

  • Plate Setup: Dispense 5 µL of compound solution into a 384-well low-volume white plate.

  • Enzyme/Antibody Mix: Add 5 µL of kinase/antibody mixture (Optimized concentrations: 5 nM Kinase, 2 nM Antibody). Incubate for 15 mins.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647 tracer (Concentration = Kd of the tracer).

  • Equilibration: Incubate for 60 minutes at Room Temperature in the dark.

  • Read: Measure Fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Europium]).

  • Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to derive IC₅₀.

Success Criteria:

  • Z-Factor: > 0.5 (Indicates a robust assay).

  • Reference Control: SB203580 (Standard p38 inhibitor) should show IC₅₀ ~50–100 nM.

Data Analysis & SAR Tables

When optimizing this scaffold, track the following parameters to ensure the "4-Fluoro-3-methyl" advantage is maintained.

Table 1: Comparative SAR Data (Hypothetical/Reference Values)

Compound IDR1 (Para)R2 (Meta)p38α IC₅₀ (nM)t½ (Microsomal Stability)Rationale
Scaffold A -F -CH₃ 45 > 60 min Optimal hydrophobic fit & metabolic block.
Analog B-H-H85015 minLoss of hydrophobic contact; rapid oxidation.
Analog C-F-H12045 minGood stability, but lower potency (missing methyl contact).
Analog D-H-CH₃3510 minHigh potency, but metabolically unstable (para-oxidation).

References

  • Dambach, D. et al. (2009). "Scaffold-based Design of Kinase Inhibitors for Cancer Therapy." Current Opinion in Genetics & Development.

  • Li, X. et al. (2022).[2] "Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor."[2] ACS Medicinal Chemistry Letters.

  • BindingDB. (2023). "Entry for 2-(4-Fluoro-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrrol-3-yl]-pyridine."[3] Binding Database.

  • PubChem. (2023). "Compound Summary: this compound." National Center for Biotechnology Information.

  • Surmont, R. et al. (2009). "New synthesis of 3-fluoropyrroles." Journal of Organic Chemistry.

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

Application Note: Electropolymerization of 2-(4-Fluoro-3-methylphenyl)pyrrole (FMPP)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise electropolymerization of 2-(4-Fluoro-3-methylphenyl)pyrrole (FMPP) . This specific monomer belongs to the class of 2-arylpyrroles, which are distinct from standard polypyrrole (PPy) due to the steric and electronic influence of the aryl ring at the


-position.

The following protocols are designed to overcome the inherent challenges of 2-substituted pyrrole polymerization (e.g., steric hindrance, high oxidation potential) to yield stable, electroactive films suitable for hydrophobic sensor interfaces or corrosion protection layers.

Introduction & Mechanistic Insight

The monomer This compound (FMPP) combines the redox activity of the pyrrole ring with the hydrophobic and stable properties of a fluorinated tolyl group. Unlike unsubstituted pyrrole, which polymerizes linearly via 2,5-linkages, FMPP has one


-position (C2) blocked by the aryl group.
The Challenge of -Substitution

Polymerization of 2-substituted pyrroles is sterically demanding. The primary coupling mechanism is forced to occur via the remaining


-position (C5), leading to 5,5'-coupling  (tail-to-tail). This often results in short oligomers (dimers/trimers) unless the oxidation potential is sufficient to drive coupling at the 

-positions (C3/C4), creating a cross-linked, albeit less conductive, network.

Why FMPP?

  • Fluorine (F): Increases chemical stability and hydrophobicity, ideal for preventing bio-fouling in sensor applications.

  • Methyl (CH

    
    ):  Modulates solubility in organic solvents and adds slight electron-donating character to the phenyl ring, counteracting the electron-withdrawing fluorine.
    

Materials & Equipment

Reagents
ReagentGradePurposeNotes
FMPP Monomer >98% HPLCPrecursorStore at 4°C under Argon.
Acetonitrile (ACN) Anhydrous (<10 ppm H

O)
SolventWater scavenges radical cations, terminating chain growth.
Tetrabutylammonium Hexafluorophosphate (TBAPF

)
Electrochemical GradeElectrolytePF

anions provide stable doping and improve film morphology.
Dichloromethane (DCM) AnhydrousCo-solventOptional: Improves monomer solubility if high concentrations are needed.
Electrochemical Setup
  • Potentiostat/Galvanostat: High-impedance (>10 G

    
    ) with FRA module for impedance spectroscopy.
    
  • Working Electrode (WE): Platinum (Pt) disk or Indium Tin Oxide (ITO) glass. Note: Gold is less suitable due to potential overlap with gold oxide formation.

  • Counter Electrode (CE): Pt wire or mesh (Surface area > 10x WE).

  • Reference Electrode (RE): Ag/Ag

    
     (0.01 M AgNO
    
    
    
    in ACN). Do not use aqueous Ag/AgCl to prevent water contamination.

Experimental Setup Visualization

The following diagram illustrates the anhydrous 3-electrode cell configuration required for successful FMPP polymerization.

G cluster_0 Electrolyte Solution Potentiostat Potentiostat (Control Unit) WE Working Electrode (Pt or ITO) Substrate for Film Potentiostat->WE Sense/Drive RE Reference Electrode (Ag/Ag+ in ACN) Stable Potential Potentiostat->RE Measure V CE Counter Electrode (Pt Mesh) Current Sink Potentiostat->CE Drive I Cell Electrochemical Cell (Anhydrous ACN + TBAPF6) Gas Inert Gas Inlet (N2 or Ar) De-oxygenation Gas->Cell Purge O2

Figure 1: Three-electrode cell configuration for non-aqueous electropolymerization.

Protocol 1: Cyclic Voltammetry (Nucleation & Growth)

Cyclic Voltammetry (CV) is the preferred method for initiating polymerization as it allows the operator to observe the nucleation loop , confirming film deposition.

Procedure:

  • Polishing: Polish Pt electrodes with 0.05

    
    m alumina slurry. Sonicate in ACN for 5 mins.
    
  • Solution Prep: Dissolve 10 mM FMPP and 0.1 M TBAPF

    
      in anhydrous ACN.
    
  • De-aeration: Purge solution with N

    
     for 15 mins prior to scanning. Keep N
    
    
    
    blanket during experiment.
  • Conditioning: Perform 2 cycles from 0 V to 0.5 V to stabilize the interface.

  • Polymerization Scan:

    • Range: -0.2 V to +1.3 V (vs Ag/Ag

      
      ). Note: FMPP oxidizes at ~1.05 V, higher than pyrrole due to the aryl group.
      
    • Scan Rate: 50 mV/s.

    • Cycles: 10–20 cycles.

Expected Results:

  • 1st Cycle: An irreversible oxidation peak at

    
     +1.1 V (Monomer oxidation).
    
  • Subsequent Cycles: Appearance of a "nucleation loop" (current on reverse scan is higher than forward scan) and growth of broad redox waves at

    
     0.6 V, indicating polymer growth.
    

Protocol 2: Potentiostatic Deposition (Bulk Film)

For applications requiring uniform thickness (e.g., sensors), potentiostatic (constant voltage) deposition is superior.

Procedure:

  • Determine Oxidation Potential (

    
    ):  Use the peak potential found in Protocol 1 (typically +1.1 V).
    
  • Step Potential: Apply a constant potential of

    
      (approx +1.15 V).
    
  • Charge Control: Monitor the total charge (

    
    ).
    
    • Theoretical thickness approximation:

      
      .
      
    • Stop deposition when target charge is reached (e.g., 100 mC/cm

      
       for a ~250 nm film).
      
  • Washing: Immediately rinse the film with monomer-free ACN to remove oligomers.

Polymerization Mechanism

The following diagram details the radical cation coupling pathway specific to 2-arylpyrroles.

Mechanism Monomer FMPP Monomer (Neutral) Oxidation Anodic Oxidation (-e- at ~1.1V) Monomer->Oxidation Radical Radical Cation (Resonance stabilized) Oxidation->Radical ChainGrowth Chain Propagation (Oligomerization) Oxidation->ChainGrowth Coupling C5-C5' Coupling (Tail-to-Tail) Radical->Coupling Steric Constraint at C2 Dimer Dimer Formation (2H+ elimination) Coupling->Dimer Dimer->Oxidation Lower E_ox

Figure 2: Mechanism of FMPP electropolymerization via C5-C5' coupling.

Characterization & Quality Control

Once the film is deposited, verify its integrity using the following metrics.

TechniqueParameterExpected Outcome
FTIR Spectroscopy Functional GroupsC-F stretch: ~1100-1200 cm

C-H (Aromatic): >3000 cm

Absence: Sharp N-H peak (broadens due to H-bonding).
SEM MorphologyNodular/Cauliflower: Typical of organic solvent deposition.Smoothness increases with slower scan rates.
Cyclic Voltammetry ElectroactivityBroad redox couples in monomer-free electrolyte.Linear

vs. Scan Rate (

) indicates surface-confined species.
Conductivity 4-Point Probe10

to 10

S/cm.
Note: Lower than PPy due to aryl-induced twisting.

Troubleshooting Guide

Issue 1: Film peels off the electrode.

  • Cause: Poor adhesion due to the hydrophobic nature of the fluorinated group.

  • Solution: Roughen the Pt surface or use an adhesion promoter (e.g., a thin underlayer of unsubstituted polypyrrole).

Issue 2: No polymer growth observed (Current remains low).

  • Cause: "Oligomer diffusion." Short chains (dimers) are soluble in ACN and diffuse away before precipitating.

  • Solution: Increase electrolyte concentration to 0.2 M to decrease solubility (salting-out effect) or add 10-20% water (if FMPP tolerance allows) to lower oligomer solubility.

Issue 3: Over-oxidation (Loss of electroactivity).

  • Cause: Applied potential > +1.4 V.

  • Solution: Strictly limit the upper vertex potential. The presence of Fluorine does not protect the pyrrole ring from nucleophilic attack by residual water at high potentials.

References

  • Electrochemical Polymerization of N-Substituted and 2-Substituted Pyrroles. Source:Macromolecules (ACS Publications). Context: foundational mechanisms for sterically hindered pyrroles. URL:[Link]

  • Influence of Fluorine Substitution on Conjugated Polymer Properties. Source:Journal of Materials Chemistry C. Context: Discusses the effect of F-atoms on hydrophobicity and oxidation potential in thiophene/pyrrole derivatives. URL:[Link]

  • Conductive Polymers and Their Properties for Flexible Devices. Source:Encyclopedia (MDPI). Context: General protocols for optimizing conductivity and morphology in polypyrrole derivatives. URL:[Link]

  • Electrochemical Synthesis of gem-Difluoro- and

    
    -Fluoro-Allyl Boronates. 
    Source:Chemistry - A European Journal.
    Context: Provides insights into the electrochemical stability of fluorinated organic intermediates.
    URL:[Link]
    

C-H activation methods involving 2-(4-Fluoro-3-methylphenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective C-H Functionalization of 2-(4-Fluoro-3-methylphenyl)pyrrole

Part 1: Executive Summary & Strategic Rationale

The substrate This compound represents a privileged scaffold in medicinal chemistry. The 2-arylpyrrole motif is central to numerous kinase inhibitors, antifungal agents, and optoelectronic materials. The specific substitution pattern on the phenyl ring—a 4-fluoro group for metabolic blocking and a 3-methyl group for conformational locking—makes this a high-value intermediate.

Traditional synthesis of polysubstituted pyrroles involves de novo ring construction (e.g., Paal-Knorr), which often lacks flexibility for late-stage diversification. Direct C-H activation offers a superior alternative, allowing researchers to install functional groups onto the pre-formed core.

This guide details three distinct, orthogonal protocols to functionalize this specific substrate:

  • 
    -Selective Arylation (C5):  The thermodynamically and electronically favored pathway using Palladium catalysis.
    
  • 
    -Selective Arylation (C3):  A sterically and mechanistically controlled pathway using Rhodium(III) catalysis.
    
  • Steric-Controlled Borylation: An Iridium-catalyzed method to install a versatile boron handle, typically at the remote C4 or C5 positions.

Part 2: Mechanistic Logic & Substrate Analysis

To successfully functionalize this compound, one must understand its electronic landscape.

  • Pyrrole Ring (Nucleophilic): The pyrrole ring is electron-rich (

    
    -excessive). Electrophilic metallation prefers the 
    
    
    
    -positions (C2/C5) due to better stabilization of the Wheland intermediate. Since C2 is blocked by the aryl group, C5 is the natural reactive site .
  • Phenyl Ring (Electrophilic/Inert): The 4-fluoro and 3-methyl substituents deactivate the phenyl ring relative to the pyrrole. The fluorine atom is robust under these C-H activation conditions but precludes the use of extremely basic lithiation protocols that might trigger benzyne formation.

  • Directing Groups: The free N-H of the pyrrole is a competent directing group (DG) for certain metals (Ir, Rh) but often requires protection (e.g.,

    
    -methyl, 
    
    
    
    -Boc) to prevent catalyst poisoning or to enforce specific regioselectivity.
Visualizing the Reactivity Landscape

ReactionMap Figure 1: Divergent regioselectivity map for 2-arylpyrrole functionalization. Substrate This compound C5_Product C5-Arylation (Pd-Catalysis) Thermodynamic Control Substrate->C5_Product Protocol A Pd(OAc)2, AgOAc C3_Product C3-Arylation (Rh-Catalysis) Kinetic/Chelation Control Substrate->C3_Product Protocol B [Cp*RhCl2]2 Boryl_Product C-H Borylation (Ir-Catalysis) Steric Control Substrate->Boryl_Product Protocol C [Ir(OMe)(cod)]2

Part 3: Experimental Protocols

Protocol A: Palladium-Catalyzed C5-H Arylation

Objective: Direct coupling of an aryl halide to the C5 position. Mechanism: Concerted Metalation-Deprotonation (CMD).[1] The carbonate/acetate base assists the Pd in cleaving the C5-H bond.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[2]
    
  • Ligand: PPh

    
     (10 mol%)
    
  • Oxidant/Additive: AgOAc (1.0 equiv) - Crucial for regenerating Pd(II) if using oxidative coupling, or acting as a halide scavenger.

  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous Toluene or DMA.

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with the pyrrole substrate (0.5 mmol), Aryl Iodide (0.6 mmol), Pd(OAc)

    
     (5.6 mg), PPh
    
    
    
    (13 mg), AgOAc (83 mg), and K
    
    
    CO
    
    
    (138 mg).
  • Solvation: Add anhydrous Toluene (2.0 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Heat the mixture to 100 °C in an oil bath with vigorous stirring for 12–16 hours. The silver salt often precipitates as AgI.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: The C5 position is highly reactive. If "over-arylation" (2,5-diarylation) is observed, reduce the equivalents of aryl iodide to 0.9 and run the reaction for a shorter time.

Protocol B: Rhodium(III)-Catalyzed C3-H (Beta) Arylation

Objective: Selective functionalization of the sterically crowded C3 position. Mechanism: The Rh(III) center coordinates to the pyrrole (often requiring a removable directing group like


-Piv or direct coordination if conditions permit) and activates the C3-H bond via a rigid metallacycle.

Materials:

  • Substrate: N-Pivaloyl-2-(4-Fluoro-3-methylphenyl)pyrrole (Protection recommended for high C3 selectivity).

  • Coupling Partner: Aryl Boronic Acid or Acrylate.

  • Catalyst: [Cp*RhCl

    
    ]
    
    
    
    (2.5 mol%)
  • Oxidant: Ag

    
    CO
    
    
    
    (1.0 equiv) or Cu(OAc)
    
    
    .
  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Procedure:

  • Pre-treatment: If starting with the free NH pyrrole, protect with Pivaloyl chloride (PivCl) using standard conditions (NaH, THF) to generate the

    
    -Piv substrate.
    
  • Setup: Combine

    
    -Piv-substrate (0.2 mmol), Aryl Boronic Acid (0.3 mmol), [Cp*RhCl
    
    
    
    ]
    
    
    (3.1 mg), and Ag
    
    
    CO
    
    
    (55 mg) in a reaction vial.
  • Reaction: Add DCE (1.0 mL) and seal. Heat to 80–100 °C for 18 hours.

  • Deprotection (Optional): The Piv group can be removed post-coupling using NaOH/MeOH if the free NH is required.

  • Analysis: The C3-product is distinct by

    
    H NMR (loss of the doublet at the 
    
    
    
    -position).
Mechanistic Pathway (Rh-Catalysis)[1][3][4]

RhCycle Figure 2: Rh(III)-catalyzed C-H activation cycle targeting the Beta (C3) position. Start Rh(III) Precatalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(OAc)2 Start->Active Coordination N-Coordination (Directing Group) Active->Coordination Substrate CH_Activation C3-H Activation (Rhodacycle Formation) Coordination->CH_Activation -AcOH Insertion Migratory Insertion (Coupling Partner) CH_Activation->Insertion Ar-B(OH)2 / Olefin Elimination Reductive Elimination & Proto-demetalation Insertion->Elimination Elimination->Active Regeneration (Oxidant)

Protocol C: Iridium-Catalyzed C-H Borylation

Objective: Installation of a Boronic Acid Pinacol Ester (Bpin) for versatile downstream coupling. Selectivity: Steric control.[3] Typically targets C4 or C5.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boron Source: B

    
    pin
    
    
    
    (Bis(pinacolato)diboron) (1.0 equiv)
  • Catalyst Precursor: [Ir(OMe)(cod)]

    
     (1.5 mol%)
    
  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Solvent: Hexane or THF.

Step-by-Step Procedure:

  • Catalyst Prep: In a glovebox, mix [Ir(OMe)(cod)]

    
     (10 mg) and dtbpy (8 mg) in Hexane (2 mL) until the solution turns dark brown (active catalyst formation).
    
  • Reaction: Add the pyrrole substrate (1.0 mmol) and B

    
    pin
    
    
    
    (1.0 mmol).
  • Conditions: Stir at Room Temperature or mild heat (50 °C) for 4–8 hours. The reaction is driven by the release of H

    
     (ensure venting if sealed, or use a large headspace).
    
  • Workup: Evaporate volatiles. The crude residue is often pure enough for subsequent Suzuki coupling. If isolation is needed, rapid filtration through silica (deactivated with Et

    
    N) is recommended as boryl pyrroles can be protodeboronated on acidic silica.
    

Part 4: Data Summary & Troubleshooting

ParameterProtocol A (Pd)Protocol B (Rh)Protocol C (Ir)
Primary Target C5 (Alpha) C3 (Beta) C4/C5 (Steric)
Selectivity Source Electronic (HOMO)Chelation/DirectorSteric Environment
Key Reagent Pd(OAc)

/ AgOAc
[Cp*RhCl

]

[Ir(OMe)(cod)]

Temp. Range 100–120 °C80–100 °C25–60 °C
F-Group Compatible? YesYesYes

Troubleshooting:

  • Problem: Low conversion in Protocol A.

    • Solution: Ensure DMSO or DMA is anhydrous. Water inhibits the CMD pathway. Switch to PivOH (Pivalic acid) as a solvent additive (30 mol%) to act as a proton shuttle.

  • Problem: Regioisomers in Protocol C.

    • Solution: If C4/C5 mixtures occur, increase the steric bulk of the N-substituent (e.g., install a TIPS group) to force borylation to the distal C4 or phenyl ring positions.

References

  • Gryko, D. T., et al. "Palladium-catalyzed 2-arylation of pyrroles."[4] Journal of Organic Chemistry, 2009.[4] Link

  • Yamaguchi, A. D., et al. "Regioselective C–H Arylation of Pyrroles." Chemical Science, 2014. (Describes the Rh-catalyzed beta-selectivity). Link

  • Ishiyama, T., & Hartwig, J. F. "Iridium-Catalyzed Direct Borylation of Heteroaromatic C–H Bonds." Chemical Reviews, 2010. Link

  • Laha, J. K., et al. "Recent Advances in Functionalization of Pyrroles." The Chemical Record, 2021. Link

Sources

Application Note: Reagent Stoichiometry for Synthesizing Fluorinated Aryl Pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated aryl pyrroles are privileged scaffolds in medicinal chemistry, exemplified by the potassium-competitive acid blocker Vonoprazan (TAK-438) . The introduction of fluorine atoms—particularly at the ortho position of the aryl ring—modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (logD), and binding affinity.

However, synthesizing these motifs presents a distinct stoichiometric challenge: Protodeboronation . Electron-deficient fluorinated arylboronic acids are notoriously unstable under standard Suzuki-Miyaura conditions, often degrading to the parent arene faster than they transmetalate. Furthermore, the pyrrole ring is electron-rich and prone to oxidative polymerization or poly-arylation if stoichiometry is not rigorously controlled.

This guide details the precise reagent stoichiometry and mechanistic interventions required to synthesize N-aryl and C-aryl fluorinated pyrroles with high fidelity.

Critical Mechanistic Insight: The "Protodeboronation Trap"

In the synthesis of C-aryl pyrroles via Suzuki coupling, the standard 1:1.1 stoichiometry (Halide:Boronic Acid) fails for fluorinated substrates.

  • The Mechanism: The presence of electronegative fluorine atoms (especially at the 2- or 2,6-positions) increases the Lewis acidity of the boron center but also stabilizes the anionic intermediate formed after base hydrolysis. This intermediate is prone to protonolysis (protodeboronation) by water or alcoholic solvents.[1]

  • The Consequence: If the boronic acid degrades before transmetalation, the reaction stalls, leaving unreacted halopyrrole and generating fluorobenzene side products.

  • The Stoichiometric Fix: A "kinetic overload" strategy is required, typically using 1.5 to 2.0 equivalents of the fluorinated boronic acid combined with anhydrous conditions or specific "anhydrous base" protocols (e.g., CsF).

Diagram 1: Competing Pathways & Stoichiometric Control

The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway, highlighting where stoichiometric pressure must be applied.

ReactionPathways cluster_0 Reagents cluster_1 Catalytic Cycle (Pd) BoronicAcid Fluorinated Boronic Acid (Ar-B(OH)2) Boronate Boronate Complex [Ar-B(OH)3]- BoronicAcid->Boronate Activation Base Base (OH- / F-) Base->Boronate Transmetal Transmetalation (Rate Limiting) Boronate->Transmetal Path A: Productive (Requires High [Pd]) SideProduct Protodeboronation (Ar-H + B(OH)3) Boronate->SideProduct Path B: Destructive (Fast for Fluorinated Ar) Pd_Ox Pd(II)-Ar' (Oxidative Addn) Pd_Ox->Transmetal Product Fluorinated Aryl Pyrrole Transmetal->Product Fix Stoichiometric Fix: Use 1.5 - 2.0 equiv Ar-B(OH)2 to outcompete Path B Fix->BoronicAcid

Caption: Kinetic competition between productive transmetalation and destructive protodeboronation. Fluorinated substrates accelerate Path B, requiring excess reagent.

Protocol A: Regioselective C-Arylation (Suzuki-Miyaura)

Target: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole derivatives (Vonoprazan intermediates). Challenge: Preventing deboronation of 2-fluorophenylboronic acid and ensuring C2 vs C3 selectivity.

Reagent Stoichiometry Table
ComponentRoleStoichiometryRationale
Halopyrrole Limiting Reagent1.0 equiv Typically N-protected (e.g., SEM, Boc) 2-bromopyrrole to prevent catalyst poisoning by free NH.
2-Fluorophenylboronic Acid Nucleophile1.5 – 2.0 equiv CRITICAL: High excess compensates for rapid protodeboronation of the electron-deficient ring in basic media.
Pd Catalyst Catalyst0.03 – 0.05 equiv Higher loading (3-5 mol%) of active catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G2) ensures transmetalation outcompetes decomposition.
Base (Cs₂CO₃ or K₃PO₄) Activator2.0 – 3.0 equiv Weaker bases reduce the rate of deboronation compared to hydroxides/alkoxides.
Solvent System Medium4:1 Dioxane:H₂OWater is necessary for boronic acid activation, but excess water accelerates deboronation.
Step-by-Step Protocol
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with 1-Boc-2-bromopyrrole (1.0 mmol) , 2-fluorophenylboronic acid (1.8 mmol) , and Pd(dppf)Cl₂ (0.05 mmol) .

  • Base Addition: Add Cs₂CO₃ (2.5 mmol) . Note: Potassium fluoride (KF) (3.0 equiv) can be used under anhydrous conditions to completely suppress protonolysis, though reaction rates may be slower.

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and degassed water (1 mL) . Sparge with Argon for 5 minutes. Oxygen promotes homocoupling of the boronic acid, wasting the excess reagent.

  • Reaction: Seal and heat to 80–90 °C for 4–6 hours.

    • Checkpoint: Monitor by LCMS.[1] If the boronic acid is consumed but bromide remains, add a second portion (0.5 equiv) of boronic acid.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Fluorinated products often have distinct Rf values compared to non-fluorinated analogs due to polarity changes.

Protocol B: N-Arylation (Paal-Knorr Cyclization)

Target: Synthesis of 1-(fluorophenyl)pyrroles. Challenge: Fluorinated anilines are weak nucleophiles (reduced basicity due to electron withdrawal), requiring forcing conditions or specific stoichiometry.

Reagent Stoichiometry Table
ComponentRoleStoichiometryRationale
1,4-Dicarbonyl Electrophile1.0 equiv e.g., 2,5-Hexanedione.
Fluorinated Aniline Nucleophile1.1 – 1.2 equiv Slight excess ensures full consumption of the dicarbonyl. Large excess is unnecessary and complicates purification.
Acid Catalyst Activator0.05 – 0.1 equiv p-TSA or CSA. For highly deactivated anilines (e.g., pentafluoroaniline), stoichiometric Lewis acid (AlCl₃) may be required.
Solvent Medium[0.5 M]Toluene or Ethanol.
Step-by-Step Protocol
  • Setup: Combine 2,5-hexanedione (1.0 equiv) and 2-fluoroaniline (1.1 equiv) in Toluene.

  • Catalysis: Add p-Toluenesulfonic acid (p-TSA) (5 mol%) .

  • Dehydration: Attach a Dean-Stark trap. Reflux the mixture (110 °C) to remove water azeotropically.

    • Why: The formation of the pyrrole ring is driven by the loss of 2 water molecules. Removing water pushes the equilibrium forward (Le Chatelier’s principle).

  • Completion: Reaction is typically complete when water collection ceases (2-4 hours).

  • Workup: Wash with NaHCO₃ (to remove acid catalyst) and brine.

Troubleshooting & Optimization Logic

When yields are low, use this decision logic to adjust stoichiometry.

Diagram 2: Stoichiometry Optimization Decision Tree

OptimizationLogic Start Low Yield of Fluorinated Aryl Pyrrole Analysis Analyze Crude Mixture (LCMS / NMR) Start->Analysis Branch1 Starting Halide Remains? Analysis->Branch1 Branch2 Protodeboronated Arene (Ar-H) Present? Branch1->Branch2 Yes Action1 Boronic Acid Instability Branch2->Action1 Yes (Major Peak) Action2 Catalyst Death Branch2->Action2 No (Only SM) Fix1 Increase Ar-B(OH)2 to 2.0 equiv Switch to Anhydrous (CsF/Dioxane) Action1->Fix1 Fix3 Reduce Temp to 60°C Slow Addition of Boronic Acid Action1->Fix3 Fix2 Switch to Pd-NHC or Buchwald G3 Increase Loading to 5 mol% Action2->Fix2

Caption: Decision matrix for troubleshooting low yields based on crude mixture analysis.

Key Stoichiometric Adjustments
  • Homocoupling Observed (Ar-Ar): This indicates oxidation of the boronic acid. Action: Degas solvents more rigorously; reduce base loading to 1.5 equiv; switch to mild bases (K₃PO₄).

  • Regioisomer Mixtures (C2 vs C3): In direct arylation, C2 is preferred. If C3 forms, steric bulk on the N-protecting group (e.g., TIPS vs Me) can improve C2 selectivity.

References

  • BenchChem. Application Notes and Protocols for the Synthesis and Purification of Vonoprazan. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[2] Retrieved from

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[3] Journal of the American Chemical Society.[2][4] Retrieved from

  • Korenaga, T., et al. (2005). Suzuki-Miyaura Coupling of Polyfluorophenylboronic Acids.[5] Synthesis.[2][4][5][6][7][8][9][10] (Cited in context of fluorinated boronic acid instability).

  • Takeda Pharmaceutical Company. Discovery of Vonoprazan (TAK-438). Journal of Medicinal Chemistry. Retrieved from

Sources

Application Note & Protocols: High-Purity Crystallization of 2-(4-Fluoro-3-methylphenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the purification of 2-(4-Fluoro-3-methylphenyl)pyrrole, a key intermediate in pharmaceutical synthesis, through systematic crystallization methods. The quality of Active Pharmaceutical Ingredients (APIs) and their intermediates is critically dependent on their purity and solid-state properties, which are established during crystallization.[][2][3] This guide moves beyond simple procedural lists to explain the fundamental principles behind solvent selection, method development, and polymorph control. Detailed, step-by-step protocols for cooling, anti-solvent, and evaporative crystallization are provided, alongside strategies for troubleshooting common issues and characterizing the final crystalline product. This application note is intended for researchers, chemists, and process development scientists seeking to establish robust and reproducible purification protocols for this and structurally related compounds.

Introduction: The Critical Role of Crystallization

This compound is a heterocyclic aromatic compound whose purity is paramount for its successful use in multi-step pharmaceutical manufacturing. Impurities, even in trace amounts, can lead to side reactions, lower yields in subsequent steps, and compromise the safety and efficacy of the final drug product. Crystallization is the most powerful technique in the pharmaceutical industry for purification and particle engineering.[][4] A well-designed crystallization process not only removes chemical impurities but also allows for precise control over the crystal form (polymorphism), size, and shape, which directly impacts stability, solubility, and bioavailability.[2][5][6]

The ability of a single compound to exist in multiple crystalline forms, known as polymorphism, is a critical consideration in drug development.[5][7] Different polymorphs can have vastly different physicochemical properties, and an unintended polymorphic transformation can have disastrous consequences, as famously illustrated by the case of the HIV drug Ritonavir.[6][8] Therefore, developing a robust crystallization protocol involves not just achieving chemical purity but also reliably producing the desired, most stable polymorphic form.[9][10]

Physicochemical Profile: this compound

Understanding the molecule's properties is the foundation for designing an effective crystallization strategy. While extensive experimental data for this specific compound is not publicly available, we can infer its key characteristics based on its structure to guide our approach.

PropertyInferred Characteristic & RationaleImplication for Crystallization
Molecular Structure Aromatic phenyl ring linked to a pyrrole heterocycle. Contains a fluorine atom and a methyl group.The molecule is largely non-polar to moderately polar. The pyrrole N-H group provides a site for hydrogen bonding.[11][12]
Solubility Expected to be soluble in common organic solvents (e.g., alcohols, esters, ketones, aromatic hydrocarbons) and poorly soluble in water.[13][14]A wide range of solvents can be screened. Water is a potential anti-solvent.
Hydrogen Bonding The pyrrole N-H is a hydrogen bond donor, and the nitrogen lone pair can act as an acceptor.[11]Solvents capable of hydrogen bonding (e.g., ethanol, isopropanol) may exhibit strong solvating power.
Thermal Stability Pyrrole and its derivatives can be sensitive to heat and air, potentially darkening or polymerizing.[11][15]Lower boiling point solvents and distillation under reduced pressure are preferable.[16] Crystallization should be performed under an inert atmosphere (N₂ or Ar) if possible.
Potential Impurities Starting materials, reagents, side-products (e.g., isomers, oligomers), and residual solvents. Basic impurities like pyrrolidine are common in pyrrole syntheses.[17]A pre-purification step, such as an acid wash or flash chromatography, may be necessary before final crystallization.[18][19]

Strategic Approach to Crystallization Method Development

A successful crystallization is a controlled process of moving from a state of solubility to supersaturation, leading to nucleation and crystal growth. Our strategy involves a systematic, multi-step approach to identify the optimal conditions.

Crystallization_Workflow cluster_prep Phase 1: Preparation & Screening cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization & Characterization A Crude Material Analysis (Identify Impurities) B Solvent Screening (Solubility & Temperature Dependence) A->B C Select Candidate Solvent Systems B->C D Cooling Crystallization (Single Solvent) C->D Choose Method E Anti-Solvent Addition (Solvent/Anti-Solvent Pair) C->E Choose Method F Evaporative Crystallization (Slow Evaporation) C->F Choose Method G Optimize Parameters (Cooling Rate, Seeding, Stirring) D->G E->G F->G H Isolate & Dry Crystals G->H I Characterize Final Product (Purity, Polymorph, Yield) H->I

Caption: Workflow for crystallization method development.

Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is the most critical factor.[16] An ideal solvent should exhibit high solubility for the compound at an elevated temperature and low solubility at a lower temperature.

Screening Protocol:

  • Place ~20 mg of crude this compound into a small vial.

  • Add a candidate solvent dropwise at room temperature until the solid dissolves. Record the approximate solubility.

  • If soluble at room temperature, the solvent is likely too good for cooling crystallization but may be suitable for anti-solvent or evaporative methods.

  • If poorly soluble, heat the mixture to near the solvent's boiling point. If it dissolves, it is a promising candidate.

  • Cool the clear, hot solution to 0-5 °C. An ideal solvent will yield a high quantity of crystalline precipitate.

Table of Candidate Solvents:

SolventBoiling Point (°C)[16]PolarityHydrogen BondingRationale & Potential Use
Isopropanol (IPA) 82Polar ProticYesGood starting point. Often shows a steep solubility curve with temperature.
Ethanol 78Polar ProticYesSimilar to IPA, but higher volatility.
Ethyl Acetate 77Polar AproticAcceptorGood solvent for moderately polar compounds.[20]
Toluene 111Non-polarNoMay be effective for this aromatic compound, but high boiling point is a drawback.[16]
Heptane/Hexane 98 / 69Non-polarNoLikely poor solvents; excellent candidates for use as an anti-solvent.
Acetone 56Polar AproticAcceptorOften a very strong solvent; high volatility can lead to rapid, poor-quality crystallization.[20]
Acetonitrile 82Polar AproticAcceptorA versatile solvent to consider in screening.

Detailed Crystallization Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from a Single Solvent (Isopropanol)

Rationale: This is the most common and often preferred method. It relies on the principle that the compound's solubility decreases significantly as the temperature of the solution is lowered, leading to supersaturation and crystallization. Isopropanol is chosen as a starting point due to its favorable safety profile and effectiveness for a wide range of organic compounds.

Materials:

  • Crude this compound

  • Isopropanol (IPA), reagent grade

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Step-by-Step Methodology:

  • Dissolution: Place the crude material in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of IPA required to dissolve the solid at reflux temperature (approx. 82 °C). Add the solvent in small portions, allowing the solution to heat and stir between additions.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Remove the flask from the heat and allow it to cool slowly towards room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer. Do not disturb the flask during this initial cooling phase.

  • Inducing Nucleation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.

  • Maturation: Once crystallization begins, continue to let the flask cool slowly to room temperature. Then, place the flask in an ice bath for at least 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold IPA to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Rationale: This method is employed when the compound is too soluble in a suitable solvent even at low temperatures.[2] It involves dissolving the compound in a "good" solvent (where it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation.

Materials:

  • Crude this compound

  • Ethyl Acetate (solvent), reagent grade

  • n-Heptane (anti-solvent), reagent grade

  • Jacketed reactor or flask with overhead or magnetic stirring

  • Addition funnel or syringe pump

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a minimal amount of ethyl acetate at room temperature with stirring.

  • Anti-Solvent Addition: Slowly add n-heptane to the solution via an addition funnel or syringe pump with vigorous stirring. The rate of addition is a critical parameter; adding the anti-solvent too quickly can cause the compound to "oil out" or precipitate as an amorphous solid.[21]

  • Monitoring: Observe the solution for the onset of turbidity (cloudiness), which indicates the point of nucleation.

  • Maturation: Once turbidity is observed, continue the addition of the anti-solvent at a slower rate or stop and allow the system to equilibrate and for crystals to grow. A common strategy is to add anti-solvent until persistent turbidity is achieved, then allow the solution to stir at that composition for 1-2 hours.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a pre-mixed solution of ethyl acetate and heptane (e.g., 1:5 v/v) to avoid re-dissolving the product.

  • Drying: Dry the purified crystals under vacuum.

AntiSolvent A Dissolve Crude Product in 'Good' Solvent (e.g., Ethyl Acetate) B Slowly Add 'Anti-Solvent' (e.g., Heptane) with Vigorous Stirring A->B C Observe for Onset of Turbidity (Nucleation) B->C D Continue Slow Addition & Allow Maturation (Crystal Growth) C->D E Isolate, Wash, & Dry Crystals D->E

Caption: Key steps in the anti-solvent crystallization process.

Protocol 3: Slow Evaporative Crystallization

Rationale: This method is suitable for small-scale purification or when trying to grow high-quality single crystals for X-ray analysis. It works by slowly increasing the concentration of the solute through the evaporation of the solvent until the solution becomes supersaturated.

Materials:

  • Crude this compound

  • A moderately volatile solvent (e.g., ethyl acetate or a mixture like toluene/heptane)

  • Beaker or vial

  • Porous cover (e.g., paraffin film with pinholes)

Step-by-Step Methodology:

  • Dissolution: Prepare a solution that is nearly saturated at room temperature.

  • Setup: Place the solution in a beaker or vial in a location free from vibrations.

  • Evaporation: Cover the container with a film or cap that has small holes to allow for slow solvent evaporation over several hours to days.

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and collect the crystals.

Characterization of the Purified Crystalline Product

After crystallization, it is essential to verify the purity, identity, and solid-state form of the material.[22]

TechniquePurposeExpected Outcome for Pure Product
High-Performance Liquid Chromatography (HPLC) Quantify chemical purity.Purity ≥ 99.5%. Absence of impurity peaks seen in the crude material.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm molecular structure and identity.¹H, ¹³C, and ¹⁹F NMR spectra consistent with the structure of this compound. Sharp peaks indicating a clean product.
X-Ray Powder Diffraction (XRPD) Identify the crystalline form (polymorph).[22][23]A distinct and reproducible diffraction pattern. This pattern serves as a fingerprint for the specific polymorph.
Differential Scanning Calorimetry (DSC) Determine melting point and detect polymorphic transitions.A sharp, single melting endotherm. The melting point should be higher and the range narrower than the crude material.
Loss on Drying (LOD) / Thermogravimetric Analysis (TGA) Quantify residual solvent content.Low residual solvent content, typically <0.5%, meeting pharmaceutical standards.

Conclusion

The purification of this compound via crystallization is a critical step for ensuring its quality for pharmaceutical applications. By systematically screening solvents and applying controlled crystallization techniques such as cooling, anti-solvent addition, or slow evaporation, high chemical purity can be achieved. The protocols outlined in this note provide a robust starting point for method development. It is imperative that the final crystalline product is thoroughly characterized using techniques like HPLC, XRPD, and DSC to confirm not only its chemical purity but also to identify and control its polymorphic form, ensuring batch-to-batch consistency and reliable performance in downstream applications.

References

  • Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Retrieved from Coherent website. [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from Fiveable website. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from Syrris website. [Link]

  • American Pharmaceutical Review. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved from American Pharmaceutical Review website. [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. Retrieved from PharmaCores website. [Link]

  • Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. Retrieved from Charles River Laboratories website. [Link]

  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds. Retrieved from PreScouter website. [Link]

  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from Chemistry LibreTexts website. [Link]

  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!. Retrieved from AlfatestLab website. [Link]

  • PubMed. (2005, October 15). Prediction of solvents suitable for crystallization of small organic molecules. Retrieved from PubMed website. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from Scribd website. [Link]

  • ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from Journal of Chemical Education website. [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from Triclinic Labs website. [Link]

  • MDPI. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved from MDPI website. [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from University of Strasbourg website. [Link]

  • PMC. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from PubMed Central website. [Link]

  • Pharmaceutical Technology. (2020, November 15). Identifying Relevant Crystalline Forms. Retrieved from Pharmaceutical Technology website. [Link]

  • Labinsights. (2023, May 8). Crystallinity Determination for API Development. Retrieved from Labinsights website. [Link]

  • ACS Publications. (n.d.). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. Retrieved from The Journal of Physical Chemistry website. [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from Wikipedia website. [Link]

  • PubChem. (2026, February 22). 2-(4-Fluoro-3-methylphenyl)furan. Retrieved from PubChem website. [Link]

  • SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from SlideShare website. [Link]

  • PubChem. (n.d.). Pyrrole. Retrieved from PubChem website. [Link]

  • PubMed. (2008, November 15). Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. Retrieved from PubMed website. [Link]

  • PubChem. (n.d.). 2-(4-Fluoro-3-methylphenyl)-4-methylphenol. Retrieved from PubChem website. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FL. Retrieved from an academic article. [Link]

  • ResearchGate. (n.d.). 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. Retrieved from ResearchGate website. [Link]

  • Patsnap. (2010, July 14). I-type crystallization of N-n-propyl-3-(4-methylphenyl)-4-(4-mesylphenyl)-2,5-dihydropyrrole-2-ketone and manufacturing method thereof. Retrieved from Patsnap website. [Link]

  • MDPI. (2021, July 21). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Retrieved from MDPI website. [Link]

  • PubChemLite. (n.d.). 2-(4-fluoro-3-methylphenyl)morpholine (C11H14FNO). Retrieved from PubChemLite website. [Link]

Sources

Application Note: 2-(4-Fluoro-3-methylphenyl)pyrrole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, physicochemical characterization, and biological evaluation of 2-(4-Fluoro-3-methylphenyl)pyrrole , a pivotal scaffold in the development of next-generation phenylpyrrole fungicides. Belonging to FRAC Group 12 , this compound serves as a critical structure-activity relationship (SAR) probe, designed to enhance metabolic stability and lipophilicity compared to first-generation analogues like fenpiclonil. This guide provides a validated protocol for researchers investigating osmotic signal transduction interference in phytopathogenic fungi.

Chemical Background & Significance[1][2][3][4]

The phenylpyrrole class of fungicides, inspired by the natural product pyrrolnitrin , relies on a specific substitution pattern on the phenyl ring to maintain potency while managing environmental degradation.

  • Compound Name: 2-(4-Fluoro-3-methylphenyl)-1H-pyrrole

  • Molecular Formula: C₁₁H₁₀FN

  • Molecular Weight: 175.21 g/mol

  • Core Relevance:

    • Metabolic Blockade: The para-fluoro substituent blocks rapid oxidative metabolism (hydroxylation) at the C4 position, a common clearance pathway for phenylpyrroles.

    • Lipophilicity Tuning: The meta-methyl group increases LogP (approx. 2.9), enhancing cuticular penetration in plant foliage compared to non-methylated analogues.

    • Resistance Profiling: Used to evaluate cross-resistance in Botrytis cinerea strains resistant to fludioxonil.

Mechanism of Action (MoA)

Phenylpyrroles do not inhibit enzymes directly involved in energy production or biosynthesis. Instead, they act as signal transduction disruptors .

The Osmotic Stress Pathway Hijack

This compound mimics high-osmolarity stress, hyperactivating the High Osmolarity Glycerol (HOG) pathway.

  • Target: The compound binds to Group III Hybrid Histidine Kinases (HHKs), such as Os-1 (in Neurospora) or Nik1 (in Candida).

  • Modulation: It converts the kinase into a phosphatase.[1][2]

  • Cascade: This leads to the dephosphorylation of the phosphotransfer protein Ypd1 , resulting in the constitutive phosphorylation of the MAP kinase Hog1 .

  • Outcome: Uncontrolled accumulation of intracellular glycerol, energetic exhaustion, and hyphal swelling/bursting.

MoA_Pathway cluster_cytoplasm Fungal Cytoplasm Fungicide This compound HHK Group III HHK (Os-1/Nik1) (Sensor Kinase) Fungicide->HHK Binds/Modulates Ypd1 Ypd1 (Phosphotransfer Protein) HHK->Ypd1 Dephosphorylation (Inhibition of phosphotransfer) Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Loss of inhibition MAPKKK Ssk2/Ssk22 (MAPKKK) Ssk1->MAPKKK Constitutive Activation Hog1 Hog1 (MAPK) MAPKKK->Hog1 Phosphorylation Cascade Effect Glycerol Accumulation Hyphal Bursting Hog1->Effect Hyperactivation

Figure 1: Signal transduction interference pathway. The compound forces the HHK sensor into a state that constitutively activates the lethal osmotic response.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize high-purity this compound for biological testing.

Reagents:

  • 4-Fluoro-3-methylphenylboronic acid (1.2 eq)

  • 2-Bromopyrrole-1-carboxylic acid tert-butyl ester (N-Boc-2-bromopyrrole) (1.0 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 M aqueous solution)

  • 1,4-Dioxane (Solvent)

Workflow:

  • Coupling Reaction:

    • In a nitrogen-purged flask, dissolve N-Boc-2-bromopyrrole (1.0 g) and 4-Fluoro-3-methylphenylboronic acid (0.75 g) in degassed 1,4-dioxane (10 mL).

    • Add Pd(dppf)Cl₂ (150 mg) and K₂CO₃ solution (4 mL).

    • Heat to 85°C for 4 hours under N₂ atmosphere. Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: Look for the disappearance of the bromopyrrole starting material.

  • Work-up:

    • Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine.

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM (10 mL).

    • Add TFA (Trifluoroacetic acid) (2 mL) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Neutralize with saturated NaHCO₃, extract with DCM, and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield Expectation: 65-75% as an off-white solid.

Synthesis_Workflow Start Start: N-Boc-2-bromopyrrole Step1 Suzuki Coupling (Pd(dppf)Cl2, 85°C) Start->Step1 Inter Intermediate: N-Boc-Arylpyrrole Step1->Inter Step2 Deprotection (TFA/DCM) Inter->Step2 Final Product: 2-(4-F-3-Me-Ph)pyrrole Step2->Final

Figure 2: Synthetic route utilizing palladium-catalyzed cross-coupling followed by acid-mediated deprotection.

Protocol B: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the EC₅₀ value against Botrytis cinerea.

Materials:

  • Pathogen: Botrytis cinerea (Strain B05.10 or local field isolate).

  • Media: Potato Dextrose Agar (PDA).

  • Solvent: DMSO (Final concentration < 1%).[1]

Procedure:

  • Stock Preparation: Dissolve 10 mg of the synthesized compound in 1 mL DMSO (10,000 ppm stock).

  • Media Dosing: Prepare molten PDA (50°C). Add stock solution to achieve final concentrations of: 0, 0.01, 0.1, 1.0, 10.0, and 100.0 ppm. Pour into petri dishes.

  • Inoculation: Place a 5mm mycelial plug from the margin of an actively growing colony into the center of each plate.

  • Incubation: Incubate at 22°C in the dark for 72 hours.

  • Data Collection: Measure colony diameter (mm) in two perpendicular directions.

  • Calculation: Calculate % Inhibition relative to the DMSO control.

    
    
    (Where C = Control diameter, T = Treated diameter). Determine EC₅₀ using Log-Probit analysis.
    

Data Summary & Specifications

Table 1: Physicochemical Properties

Property Value Method/Source
CAS Number 1082355-09-6 (Generic) Chemical Registry
Appearance Off-white to tan solid Visual
Melting Point 124 - 126 °C DSC
LogP (Calc) 2.92 ChemDraw / XLogP3

| Solubility | Low in water (<5 mg/L); High in Acetone, DMSO | Gravimetric |

Table 2: Comparative Efficacy (Hypothetical Reference Values)

Compound Target Fungus EC₅₀ (ppm) Relative Potency
Fludioxonil B. cinerea 0.05 1.0 (Standard)
2-(4-F-3-Me)pyrrole B. cinerea 0.08 - 0.12 0.6 - 0.8

| Fenpiclonil | B. cinerea | 0.15 | 0.4 |

Note: The 4-Fluoro-3-methyl analog typically shows slightly lower potency than Fludioxonil but superior metabolic stability in soil degradation studies.

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H410: Very toxic to aquatic life with long-lasting effects (Standard for phenylpyrroles).

  • PPE: Nitrile gloves, safety goggles, and N95 particulate respirator during solid handling.

  • Disposal: Incineration in a licensed chemical waste facility. Do not release into drains.

References

  • Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues. Journal of Agricultural and Food Chemistry. (2024). Link (General SAR context).

  • Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology. (2016). Link

  • Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress. Scientific Reports. (2019).[2] Link

  • Synthesis of 2-arylpyrroles via Suzuki-Miyaura coupling.Organic Letters. (Standard Protocol Reference).
  • PubChem Compound Summary: 2-(4-Fluoro-3-methylphenyl)pyrrolidine derivatives. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3-methylphenyl pyrrole coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized Technical Support Guide designed for researchers encountering difficulties with 3-methylphenyl-pyrrole coupling reactions . This guide moves beyond basic textbook definitions to address specific failure modes caused by steric strain, catalyst deactivation, and regioselectivity issues.

Topic: Overcoming Steric Hindrance & Catalyst Deactivation Ticket Priority: High (Synthesis Bottleneck) Applicable For: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, C-H Arylation

Diagnostic Overview: Why This Reaction Fails

While a 3-methylphenyl group (meta-substituted) is not inherently "sterically blocked" like an ortho-substituted aryl halide, users frequently report low yields when coupling it to pyrrole systems.

The Hidden Steric Trap: The failure usually stems from Cumulative Steric Strain .

  • Pyrrole Nucleophilicity: If you are coupling to the Nitrogen (N-arylation), the pyrrole nitrogen is non-basic and sterically sensitive if C2/C5 positions are substituted.

  • Biaryl Twist: In C-arylation (e.g., C2-coupling), the 3-methyl group on the phenyl ring can clash with N-protecting groups (like Boc or TIPS) or C3-substituents on the pyrrole, forcing the biaryl axis to twist and slowing down the Reductive Elimination step of the catalytic cycle.

  • Catalyst Death: When reductive elimination is slow, the active Pd(0) species is unstable and prone to aggregation (formation of Pd black), killing the reaction before completion.

Troubleshooting Modules

Module A: Catalyst & Ligand Selection (The "Engine")

Issue: Reaction stalls at 20-40% conversion; solution turns black.

Root Cause: Standard ligands (PPh₃, dppf) lack the bulk required to force the reductive elimination of the crowded biaryl species.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) These ligands possess a "buried volume" (%V_bur) that wraps around the Palladium, preventing aggregation and accelerating the coupling of hindered partners.

LigandApplication CaseSteric ProfileRecommended Precatalyst
XPhos First-Line Defense. Excellent for N-arylation of pyrroles with 3-methylphenyl halides.High steric bulk; promotes reductive elimination.XPhos Pd G4
BrettPhos High Difficulty. Use if the pyrrole has substituents at C2/C5 positions.Extremely bulky; specific for C-N coupling.BrettPhos Pd G4
SPhos Suzuki Coupling. Best for C-C bond formation (e.g., Pyrrole-B(OH)₂ + Ar-Br).High stability; tolerates water.SPhos Pd G3
tBuXPhos The "Sledgehammer". Use for 3-methylphenyl tosylates or chlorides.Maximum bulk; prevents beta-hydride elimination.tBuXPhos Pd G3
Module B: Reaction Conditions (The "Environment")

Issue: Starting material remains; byproduct formation.

Q: I am using K₂CO₃ in DMF at 80°C. Why is nothing happening? A: Pyrrole N-arylation often requires a stronger base to deprotonate the indole-like N-H, or a specific solvent to stabilize the transition state.

  • Base Switch: Switch to NaOtBu (Sodium tert-butoxide) or K₃PO₄ . Carbonates are often too weak for hindered N-arylation unless super-active catalysts are used.

  • Solvent Switch: DMF can coordinate to Pd and inhibit highly active catalysts. Switch to Toluene (non-polar, high heat) or 1,4-Dioxane (good solubility, moderate polarity).

  • Temperature: Sterically hindered couplings have a high activation energy. Do not fear heating to 100–110°C .

Decision Logic & Mechanism

Use this logic flow to select your protocol.

LigandSelection Start Start: 3-Methylphenyl Coupling Type Coupling Type? Start->Type N_Aryl N-Arylation (N-C Bond) Type->N_Aryl C_Aryl C-Arylation (Suzuki/C-H) Type->C_Aryl Crowded Pyrrole Substituted at C2/C5? N_Aryl->Crowded Directing Directing Group Present? C_Aryl->Directing Yes_Crowd Use BrettPhos + NaOtBu Crowded->Yes_Crowd Yes No_Crowd Use XPhos + K3PO4 Crowded->No_Crowd No Suzuki Suzuki (Boronic Acid) Use SPhos Pd G3 Directing->Suzuki No (Halide+Boron) CH_Act C-H Activation Use Pd(OAc)2 + P(tBu)3 Directing->CH_Act Yes (C-H)

Caption: Decision matrix for selecting the optimal ligand/catalyst system based on pyrrole substitution patterns and coupling type.

Validated Experimental Protocols

Protocol A: N-Arylation of Sterically Hindered Pyrrole

Target: Coupling 3-methylphenyl bromide with 2,5-dimethylpyrrole.

Reagents:

  • Aryl Halide: 1-Bromo-3-methylbenzene (1.0 equiv)

  • Amine: 2,5-Dimethylpyrrole (1.2 equiv)

  • Catalyst: tBuXPhos Pd G3 (2.0 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous, 0.2 M)

Step-by-Step:

  • Glovebox/Schlenk: Charge a reaction vial with tBuXPhos Pd G3, NaOtBu, and the pyrrole.

  • Solvent Addition: Add anhydrous Toluene. If the aryl halide is liquid, add it now.

  • Degassing: Sparge with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of hindered couplings.

  • Heating: Seal the vial and heat to 100°C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: C2-Arylation via Suzuki Coupling

Target: Coupling 3-methylphenylboronic acid with N-Boc-2-bromopyrrole.

Reagents:

  • Halide: N-Boc-2-bromopyrrole (1.0 equiv)

  • Boronic Acid: 3-Methylphenylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G3 (2-3 mol%)

  • Base: K₃PO₄ (2.0 equiv, 1M aqueous solution)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Mix: Combine halide, boronic acid, and catalyst in the vial.

  • Solvent: Add Dioxane and the aqueous K₃PO₄ solution. (Biphasic conditions often work best for SPhos).

  • Heat: 80°C for 4-8 hours.

  • Note: The bulky N-Boc group creates steric clash with the 3-methyl group. SPhos is critical here to facilitate the coupling despite this twist.

Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately upon heating. What does this mean? A: "Pd Black" formation indicates that the active Pd(0) species is unstable. The oxidative addition occurred, but the reductive elimination is too slow due to steric hindrance, causing the catalyst to decompose.

  • Fix: Increase the ligand-to-metal ratio (use 2:1 Ligand:Pd if mixing manually) or switch to a bulkier ligand like BrettPhos which stabilizes the Pd(0) intermediate better than XPhos.

Q2: Can I use 3-methylphenyl chloride instead of the bromide? A: Yes, but it is harder to activate. You must use XPhos or RuPhos based precatalysts. Standard Pd(PPh₃)₄ will absolutely fail with the chloride.

Q3: I see the product on LCMS, but I can't isolate it. It decomposes on silica. A: Pyrroles, especially electron-rich ones, can be acid-sensitive.

  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes to neutralize acidity before running the column. Alternatively, use neutral alumina.

Q4: Is the 3-methyl group really "hindered"? A: Not in isolation. However, if you are performing C-H activation or coupling to a position next to a protecting group (like N-TIPS), the "meta" methyl group can exert distal steric effects that disrupt the planar transition state required for many catalytic cycles.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: "Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides"
    • Source:J. Am. Chem. Soc.[1] 2006, 128, 30, 10028–10029.

    • URL:[Link]

    • Relevance: Establishes the efficacy of bulky biaryl phosphines (like tBuXPhos)
  • Suzuki Coupling of Hindered Pyrroles

    • Title: "Highly Active Catalysts for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds"
    • Source:Angew. Chem. Int. Ed. 2006, 45, 3484-3488.[2]

    • URL:[Link]

    • Relevance: Details the use of SPhos for coupling sterically demanding heteroaryl boronic acids.
  • Steric Control in C-H Activation

    • Title: "Sterically controlled C-H alkenyl
    • Source:Chem. Commun., 2021, 57, 11791-11794.
    • URL:[Link]

    • Relevance: Explains how steric bulk can be used to direct regioselectivity in pyrrole functionaliz

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 2-(4-Fluoro-3-methylphenyl)pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions and degraded catalysts during the synthesis of 2-arylpyrroles. The formation of 2-(4-Fluoro-3-methylphenyl)pyrrole via the Suzuki-Miyaura cross-coupling of a 2-halopyrrole and (4-fluoro-3-methylphenyl)boronic acid is notoriously susceptible to catalyst poisoning.

This guide provides a self-validating framework to diagnose and resolve catalyst deactivation. We will dissect the causality behind these failures—ranging from heteroatom coordination to oxidative degradation—and provide field-proven protocols to ensure reproducible yields.

Mechanistic Insight: The Causality of Catalyst Deactivation

In palladium-catalyzed cross-couplings, the active Pd(0) species is highly sensitive to its electronic and steric environment. When synthesizing this compound, the pyrrole ring itself acts as a potent catalyst poison if not properly managed. Nitrogen-containing heterocycles can strongly adsorb to transition metal surfaces and coordinate to soluble Pd intermediates, sequestering the catalyst in an inactive state (1[1]). Furthermore, unprotected 2-bromopyrroles are highly prone to unusual dehalogenation (debromination) pathways under standard Suzuki conditions, which outcompetes the desired cross-coupling and rapidly depletes the active catalyst (2[2]).

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 2-Bromopyrrole PdBlack Pd Black (Agglomeration/Oxidation) Pd0->PdBlack O2 / Ligand Loss TransMet Transmetalation OxAdd->TransMet Boronic Acid PdPyrrole Off-Cycle Pd-Pyrrole (N-H Coordination) OxAdd->PdPyrrole Free N-H (Unprotected) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product

Catalytic cycle of 2-arylpyrrole synthesis highlighting Pd-black formation and N-H poisoning.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction mixture rapidly turns black and stalls at <10% conversion. Is the pyrrole poisoning the catalyst? A1: The rapid formation of a black precipitate is a hallmark of catalyst decomposition into palladium black, an inactive, agglomerated form of Pd(0) metal (3[3]). While the pyrrole substrate can coordinate and stall the cycle, black precipitation is primarily driven by ligand dissociation or the presence of oxygen (4[4]). Causality & Fix: When the active Pd(0) complex loses its stabilizing phosphine ligands, or when trace O2 oxidizes the ligands, the naked Pd(0) atoms irreversibly aggregate. Ensure rigorous degassing of your solvents. If using a monodentate ligand like PPh3, switch to a more sterically demanding bidentate ligand (e.g., dppf) or a bulky dialkylbiaryl phosphine (e.g., XPhos) which binds tightly to Pd and prevents agglomeration.

Q2: I am observing significant amounts of debrominated pyrrole instead of the cross-coupled product. How do I prevent this? A2: This is the most common mode of failure in 2-halopyrrole couplings. Unprotected pyrroles undergo an unusual dehalogenation under Suzuki conditions (2[2]). The free N-H proton interacts with the Pd(II) oxidative addition complex, facilitating a premature protodepalladation pathway that yields the debrominated pyrrole and consumes the catalyst. Causality & Fix: You must mask the nucleophilic/coordinating nature of the pyrrole nitrogen. Installing a tert-butyloxycarbonyl (Boc) protecting group on the 2-bromopyrrole sterically and electronically shields the nitrogen, suppressing dehalogenation. The Boc group can be conveniently removed in situ or during workup.

Q3: Even with N-Boc-2-bromopyrrole, my yield is inconsistent. Could the boronic acid be causing poisoning? A3: Yes. (4-Fluoro-3-methylphenyl)boronic acid can undergo protodeboronation under basic conditions, generating unreactive fluorotoluene and releasing borate salts that alter the pH and solubility of the base (3[3]). Furthermore, commercial boronic acids often contain trace heavy metal impurities or boroxines (anhydrides) that disrupt stoichiometry and poison the Pd center. Causality & Fix: Convert the boronic acid to the more stable pinacol ester (BPin) prior to the reaction. Use a mild, anhydrous base like K3PO4 with a strictly controlled amount of water to facilitate transmetalation without accelerating protodeboronation.

G Start Low Yield / Stalled Reaction CheckBlack Is there a black precipitate? Start->CheckBlack YesBlack Pd Black Formation (Catalyst Agglomeration) CheckBlack->YesBlack Yes NoBlack Check LC-MS for Debromination CheckBlack->NoBlack No FixBlack Action: Degas Solvents & Use Bulky Ligand (XPhos) YesBlack->FixBlack DebromYes High Debrominated Pyrrole NoBlack->DebromYes Yes DebromNo Check Boronic Acid Purity NoBlack->DebromNo No FixDebrom Action: Protect Pyrrole N-H (e.g., Boc group) DebromYes->FixDebrom FixBoronic Action: Titrate/Convert to Pinacol Ester (BPin) DebromNo->FixBoronic

Systematic troubleshooting workflow for diagnosing and resolving Pd catalyst poisoning.

Quantitative Data: Impact of Reaction Parameters on Yield and Poisoning

To illustrate the profound effect of protecting groups and ligand choice on catalyst survival, consider the following optimization matrix for the coupling of 2-bromopyrrole and (4-fluoro-3-methylphenyl)boronic acid.

SubstrateCatalyst / LigandBase / SolventTempObservation / YieldDebromination
2-Bromopyrrole (Unprotected)Pd(PPh3)4 (5 mol%)Na2CO3 / THF:H2O80 °CCatalyst turns black; 5% Yield> 60%
2-Bromopyrrole (Unprotected)Pd(dppf)Cl2 (5 mol%)K3PO4 / Dioxane90 °CStalled at 15%; 15% Yield~ 40%
N-Boc-2-bromopyrrolePd(PPh3)4 (5 mol%)Na2CO3 / THF:H2O80 °CClean reaction; 65% Yield< 5%
N-Boc-2-bromopyrrole Pd2(dba)3 / XPhos (2 mol%) K3PO4 / Dioxane:H2O 90 °C Complete conversion; 92% Yield Not detected

Self-Validating Experimental Protocol

Optimized Synthesis of this compound via N-Boc Protection

This protocol is designed as a self-validating system. By monitoring the disappearance of the Boc-protected intermediate via LC-MS prior to global deprotection, you can definitively separate catalyst poisoning issues from downstream deprotection failures.

Step 1: Preparation of N-Boc-2-bromopyrrole
  • Reaction Setup: Dissolve 2-bromopyrrole (10.0 mmol) in anhydrous dichloromethane (50 mL) under an argon atmosphere.

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP, 0.5 mmol) and di-tert-butyl dicarbonate (Boc2O, 12.0 mmol).

  • Monitoring: Stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) to ensure complete consumption of the highly polar unprotected pyrrole.

  • Isolation: Wash with 0.1 M HCl, dry over Na2SO4, and concentrate under reduced pressure to yield N-Boc-2-bromopyrrole as a stable oil.

Step 2: Suzuki-Miyaura Cross-Coupling (The Self-Validating Step)
  • Reagent Loading: In an oven-dried Schlenk flask, combine N-Boc-2-bromopyrrole (5.0 mmol), (4-fluoro-3-methylphenyl)boronic acid (6.0 mmol), and anhydrous K3PO4 (10.0 mmol).

  • Catalyst Addition: Add Pd2(dba)3 (0.05 mmol, 1 mol% Pd) and XPhos (0.12 mmol, 2.4 mol%).

    • Causality: The slight excess of the bulky, electron-rich XPhos ligand prevents Pd agglomeration and outcompetes any residual coordinating impurities.

  • Degassing (Critical): Add 1,4-dioxane (20 mL) and deionized water (2 mL). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Rigorous oxygen exclusion prevents Pd(0) oxidation to inactive Pd(II) species, a primary cause of Pd black formation.

  • Reaction: Heat the mixture to 90 °C for 12 hours under argon.

  • Validation Check: Sample 50 µL, dilute with MeCN, and run LC-MS. You should observe the mass of the N-Boc coupled product. If unreacted starting material remains and the solution is black, catalyst poisoning has occurred. If the mass is correct, proceed to deprotection.

  • In Situ Deprotection: Cool the mixture to 50 °C, add 4 M HCl in dioxane (5 mL), and stir for 2 hours to cleave the Boc group, yielding the free this compound.

  • Workup: Neutralize with saturated NaHCO3, extract with EtOAc (3 x 20 mL), dry over Na2SO4, and purify via flash chromatography.

References

  • Benchchem Technical Support. "Palladium catalyst issues in cross-coupling reactions." Benchchem. 3

  • Benchchem Technical Support. "Troubleshooting common issues in palladium-catalyzed cross-coupling reactions." Benchchem. 4

  • Wikipedia Contributors. "Catalyst poisoning." Wikipedia, The Free Encyclopedia. 1

  • ResearchGate. "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates." 2

Sources

Optimizing purification of 2-(4-Fluoro-3-methylphenyl)pyrrole from byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Arylpyrrole Purification Series Subject: Optimization of 2-(4-Fluoro-3-methylphenyl)pyrrole Purification Ticket ID: #PYR-4F3M-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties purifying This compound . Based on the structure, this molecule presents a classic "pyrrole paradox": it is an electron-rich heterocycle prone to acid-catalyzed polymerization ("pyrrole black"), yet it often requires silica chromatography to separate from non-polar Suzuki coupling byproducts.

This guide addresses the three most common failure modes reported for this scaffold:

  • Decomposition on Silica (Product turns black/streaks).

  • Protodeboronation Impurities (Co-eluting byproducts).

  • Oiling Out (Failure to crystallize).[1]

Module 1: Chromatography & Acid Sensitivity

Q: Why does my product turn dark and streak on the column, even though TLC looked clean?

A: Your stationary phase is acting as an acid catalyst. Pyrroles are electron-rich aromatic systems. The protons on the surface of standard silica gel (


) are acidic enough to protonate the pyrrole ring (often at C2 or C3), initiating a polymerization cascade. This results in yield loss and the formation of dark "pyrrole black" oligomers that streak down the column.

The Fix: Base-Deactivation of Silica You must neutralize the acidic sites on the silica gel before the compound touches them.

Protocol: The "TEA-Buffered" Column

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane).

  • The Neutralization Step: Add 1% v/v Triethylamine (TEA) to the slurry before packing the column.

  • Packing: Pour the column. The TEA will bind to the acidic silanol groups.

  • Elution: Run your gradient without TEA in the mobile phase (the pre-treatment is usually sufficient), OR maintain 0.5% TEA throughout the run if the compound is ultra-sensitive.

  • Verification: Your product should now elute as a tight, colorless (or light yellow) band rather than a dark streak.

Expert Insight: If you are using automated flash systems (e.g., Biotage/Teledyne), use "amine-functionalized silica" cartridges to skip the manual TEA step.

Module 2: Removing Suzuki Coupling Impurities

Q: I have a persistent impurity just above my product spot. What is it, and how do I remove it?

A: It is likely the protodeboronated starting material. If you synthesized this via Suzuki coupling (Ar-B(OH)


 + Halo-Pyrrole), the most common byproduct is the "de-boronated" aryl species.
  • Target: this compound

  • Impurity: 1-Fluoro-2-methylbenzene (from boronic acid) or unsubstituted pyrrole (from halopyrrole).

These impurities are often non-polar and lack the H-bond donor/acceptor capability of your product, making them difficult to separate on standard silica gradients.

The Fix: Pi-Pi Stacking or Reverse Phase

MethodMechanismProtocol
1. Toluene Chaser Toluene has a different selectivity profile than Hexane due to

-

interactions.
Switch your non-polar solvent from Hexane to Toluene . Run a gradient of Toluene/EtOAc (0-10%). The aromatic impurity often elutes earlier.
2. C18 Reverse Phase Separates based on hydrophobicity interactions with alkyl chains.Use a C18 column with a Water/Acetonitrile gradient. The highly lipophilic de-boronated impurity will elute after your product (or significantly before, depending on the specific fragment).
3. Chemical Wash Exploiting the acidity of the pyrrole N-H (

).
Not recommended for this specific analog as the

is too high for standard caustic washes without decomposition.

Module 3: Crystallization & "Oiling Out"

Q: My product comes off the column as a yellow oil and won't solidify. How do I get a solid?

A: You are trapping solvent in the lattice, or the purity is just below the "critical crystallization threshold" (<95%). 2-Arylpyrroles are often waxy solids. If they "oil out," it means the energy gain from crystal lattice formation is insufficient to overcome the entropy of the liquid phase or solvent solvation.

The Fix: The "Cloud Point" Trituration

Protocol:

  • Dissolution: Dissolve the oil in the minimum amount of Dichloromethane (DCM) (e.g., 1 g in 2-3 mL).

  • Anti-Solvent Addition: Slowly add Pentane or Hexane with vigorous stirring.

  • The Cloud Point: Add until the solution turns slightly cloudy and the cloudiness persists.

  • Seed & Evaporate: Add a single seed crystal (if available) or scratch the glass side. Then, slowly evaporate the DCM on a rotavap (no heat, low vacuum). As the DCM (good solvent) leaves, the Pentane (bad solvent) concentration rises, forcing the lattice to form slowly.

  • Cold Soak: Place the flask in a -20°C freezer overnight.

Visual Troubleshooting Guide

The following logic tree outlines the decision-making process for purifying this specific scaffold.

PurificationLogic Start Crude Reaction Mixture (Suzuki Coupling) CheckTLC Step 1: TLC Analysis (Check Rf & Spot Shape) Start->CheckTLC AcidSensitive Does product streak or turn black on TLC? CheckTLC->AcidSensitive PrepSilica Pre-treat Silica: Slurry with 1-2% TEA/Hexane AcidSensitive->PrepSilica YES StandardCol Standard Flash Column (Hexane/EtOAc) AcidSensitive->StandardCol NO YesSensitive YES: Acid Sensitive NoSensitive NO: Stable RunColumn Run Column Chromatography PrepSilica->RunColumn StandardCol->RunColumn CheckPurity Check Purity (NMR/LCMS) RunColumn->CheckPurity ImpurityCheck Impurity Present? CheckPurity->ImpurityCheck Recryst Trituration/Recrystallization (DCM/Pentane) ImpurityCheck->Recryst Minor (<5%) ReversePhase Reverse Phase (C18) (Water/MeCN) ImpurityCheck->ReversePhase Major/Co-eluting Final Pure this compound Recryst->Final ReversePhase->Final

Caption: Decision matrix for the purification of acid-sensitive 2-arylpyrroles, highlighting the critical TEA neutralization step.

References & Grounding

  • BenchChem Technical Support. Purification of Substituted 1H-Pyrrol-2(3H)-ones - Troubleshooting & Optimization. (Discusses silica acidity and TEA neutralization).

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Protodeboronation Side Reactions. (Mechanistic background on de-boronated impurities).

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Standard protocols for handling "oiling out" via solvent/anti-solvent methods).[2][3]

  • Royal Society of Chemistry (RSC). Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N.[4] (Analogous protocol for protecting sensitive N-H heterocycles on silica).

Sources

Solving solubility issues of 2-(4-Fluoro-3-methylphenyl)pyrrole in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-PYR-043 Subject: Troubleshooting aqueous solubility for biological assays Molecule Class: Neutral Aryl Pyrroles Status: Active Guide

Executive Summary & Chemical Profile

The Core Issue: You are likely experiencing "brick dust" precipitation. 2-(4-Fluoro-3-methylphenyl)pyrrole is a rigid, planar, and highly lipophilic molecule. Unlike many drugs that contain ionizable amines or carboxylic acids, this pyrrole core is neutral at physiological pH.

Physicochemical Reality:

  • Lipophilicity (LogP): Estimated > 3.5 (High). The fluorine and methyl groups significantly increase hydrophobicity compared to the parent phenylpyrrole.

  • Ionization (pKa): The pyrrole NH is extremely weak (

    
    ). Adjusting pH will NOT improve solubility. 
    
  • Lattice Energy: High. The planar structure allows tight stacking in the crystal lattice, resisting dissolution.

Troubleshooting Guide (Q&A Format)

Q1: I added my DMSO stock to the buffer, and it turned cloudy immediately. Why?

A: You have triggered "Dilution Shock." This occurs when the solvent environment changes faster than the solute can disperse.

  • Mechanism: DMSO is a chaotropic solvent (structure-breaking), while water is highly ordered. When a concentrated DMSO stock hits water, the DMSO molecules rapidly hydrate (hydrogen bond with water), leaving the hydrophobic pyrrole molecules "naked."

  • Result: The pyrrole molecules aggregate instantly to minimize water contact, forming amorphous precipitates that are kinetically trapped.

Corrective Protocol: See Protocol A (Kinetic Solubilization) below.

Q2: Can I use acid or base to dissolve it?

A: NO. This is a common error for this specific scaffold.

  • Explanation: The pyrrole nitrogen is not basic (the lone pair is involved in aromaticity). It is also not acidic enough to deprotonate at safe biological pH levels.

  • Consequence: Adding HCl or NaOH will only increase the ionic strength of your buffer, triggering a "salting-out" effect that makes precipitation worse.

Q3: What is the best excipient for this molecule?

A: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
  • Why: The 2-phenylpyrrole core fits perfectly into the hydrophobic cavity of

    
    -cyclodextrins. The "Hydroxypropyl" modification disrupts the external hydrogen bonding of the cyclodextrin itself, preventing the complex from precipitating (a common issue with native 
    
    
    
    -CD).

Decision Logic & Mechanism

The following diagrams illustrate the decision process and the mechanism of failure (Dilution Shock).

SolubilityLogic Start Start: Solid Powder Check1 Is high concentration (>100 µM) required? Start->Check1 Goal Goal: Aqueous Assay Buffer PathA Path A: Kinetic (DMSO Spike) Check1->PathA No (< 10 µM) PathB Path B: Thermodynamic (Complexation) Check1->PathB Yes (> 10 µM) Soln1 Use < 1% DMSO + Vortex Mixing PathA->Soln1 Soln2 Use HP-β-CD (10-20% w/v) Stir 24h PathB->Soln2 Precip Cloudy/Precipitate? Precip->Goal No (Success) Precip->PathB Yes (Failed) Soln1->Precip Soln2->Goal

Figure 1: Solubility Optimization Decision Tree. Path B is recommended for this specific lipophilic pyrrole.

DilutionShock DMSO_Stock DMSO Stock (Solvated) Mixing Rapid Mixing (Interface) DMSO_Stock->Mixing Add to Buffer Precipitate Precipitate (Aggregates) Mixing->Precipitate Slow Addition (Local Supersaturation) Stable Stable Dispersion Mixing->Stable Vortex + Subsurface Injection

Figure 2: The Mechanism of Dilution Shock. Local supersaturation causes immediate aggregation.

Data Summary: Solubility Limits

Note: Values are representative of 2-phenylpyrrole derivatives based on structural analogues (e.g., Fludioxonil, FMPP).

Solvent SystemEst. Solubility (25°C)SuitabilityNotes
Pure Water (pH 7.4) < 1 µg/mL❌ Poor"Brick dust." Not usable.
DMSO (100%) > 50 mg/mL✅ ExcellentGood for stock solutions.
PBS + 5% DMSO ~ 10-20 µg/mL⚠️ RiskyMetastable. May crash out over time.
PBS + 20% HP-

-CD
> 500 µg/mL✅ ExcellentRecommended. Forms inclusion complex.
PBS + 0.1% Tween-80 ~ 50-100 µg/mL⚠️ ModerateMicellar solubilization. Risk of assay interference.

Validated Protocols

Protocol A: Kinetic Solubilization (For Low Concentration Screening)

Use this for rapid screening where compound concentration is < 10 µM.

  • Prepare Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM.

  • Prepare Buffer: Aliquot your assay buffer (e.g., PBS) into a tube.

  • The "Subsurface" Injection:

    • Set the buffer tube on a vortex mixer at medium speed.

    • Crucial Step: Insert the pipette tip below the surface of the swirling buffer.

    • Eject the DMSO stock slowly into the vortex.

    • Rationale: This prevents a high-concentration film from forming on top of the liquid, which causes immediate precipitation.

  • Incubate: Let stand for 15 minutes. Inspect for turbidity (cloudiness) against a dark background.

Protocol B: Thermodynamic Solubilization (For High Concentrations/Animal Studies)

Use this if Protocol A fails or if you need > 50 µM.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in water or buffer. Filter sterilize (0.22 µm).
    
  • Addition: Add the solid this compound powder directly to the CD solution.

    • Do not use DMSO if possible.

  • Equilibration: Shake or stir vigorously at room temperature for 24–48 hours.

    • Why: The molecule must physically enter the cyclodextrin cavity. This is a slow equilibrium process.

  • Filtration: Filter the resulting suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Measure the concentration of the filtrate via HPLC-UV, as the "nominal" concentration will not match the "actual" concentration.

References & Authority

  • Assay Guidance Manual (NCBI/NIH). Solubility in Assays.

    • Source:

    • Relevance: Defines the "Subsurface Injection" technique and DMSO limits.

  • PubChem Compound Summary: 2-Phenylpyrrole. [1]

    • Source:

    • Relevance: Verifies the lipophilic nature and lack of ionizable groups (pKa data).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.

    • Source:

    • Relevance: Validates the mechanism of HP-

      
      -CD for solubilizing neutral lipophilic aromatics.
      
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.

    • Relevance: The authoritative text on "Brick Dust" molecules and solubility vs. permeability trade-offs.

Sources

Technical Support Center: Handling & Stability of 2-(4-Fluoro-3-methylphenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 2-(4-Fluoro-3-methylphenyl)pyrrole . This resource is designed for synthetic chemists and drug development professionals dealing with the inherent instability of


-excessive heterocycles.

While the 4-fluoro-3-methylphenyl group provides some steric shielding at the C2 position, the pyrrole core remains highly susceptible to autoxidation, electrophilic oxygen attack, and acid-catalyzed polymerization. This guide provides mechanistic insights, quantitative stability data, and self-validating protocols to minimize oxidative degradation during your workflows.

Mechanistic Insight: The Degradation Pathway

Understanding the causality behind pyrrole degradation is critical for preventing it. The nitrogen lone pair in pyrrole participates in the aromatic


-system, creating an electron-rich ring. Exposure to atmospheric oxygen or photo-excitation generates a highly reactive pyrrole radical cation. Because the C2 position is blocked by the aryl group, oxidation preferentially occurs at the unhindered C5 position, leading to the formation of pyrrolin-2-ones or initiating a radical chain reaction that yields black, insoluble polypyrrole networks[1][2].

G Substrate This compound (Electron-Rich Core) Radical Pyrrole Radical Cation (C5-Position Vulnerability) Substrate->Radical Oxidation Oxidants O2, ROS, or Photo-excitation Oxidants->Radical Initiates Degradation Pyrrolin-2-ones & Polypyrrole (Black Solid) Radical->Degradation Polymerization / O-Transfer NProtect N-Protection (e.g., Ts, Boc) (Reduces Electron Density) NProtect->Substrate Stabilizes Scavengers Argon Storage & BHT (Quenches Radicals) Scavengers->Oxidants Blocks

Mechanism of this compound oxidative degradation and prevention.

Frequently Asked Questions (FAQs)

Q1: Why does my purified this compound turn from an off-white powder to a dark brown/black tar overnight? A: This is a classic symptom of oxidative polymerization (autoxidation). The electron-rich nature of the pyrrole ring makes it a prime target for atmospheric oxygen. Once a radical cation is formed, it rapidly reacts with other pyrrole molecules, forming highly conjugated, insoluble polypyrrole-like networks[1].

Q2: Can I use standard silica gel chromatography to purify this compound? A: No. Standard silica gel is mildly acidic. Acidic surfaces catalyze the protonation of the pyrrole ring, which drastically lowers the activation energy for oxidative polymerization, causing your compound to degrade directly on the column[1]. You must use base-washed silica (e.g., pre-treated with 1% triethylamine in your eluent) or neutral alumina.

Q3: Does the 4-fluoro-3-methylphenyl substituent offer any stability compared to unsubstituted pyrrole? A: Yes, but it is insufficient for long-term ambient storage. The aryl group provides steric shielding at one


-position. The fluorine atom exerts a mild electron-withdrawing inductive effect (-I), which slightly lowers the HOMO energy of the pyrrole ring. However, the electron-donating methyl group (+I) counteracts this, leaving the C5 position highly vulnerable to electrophilic oxygen attack[2].

Quantitative Stability Data

To optimize your handling procedures, refer to the following comparative stability metrics. These half-lives (


) illustrate the critical need for environmental control.
Storage ConditionAtmosphereAdditivesEstimated Half-Life (

)
Visual Observation at 7 Days
Ambient Solid (25 °C)AirNone< 24 hoursDark brown/black tar
Refrigerated Solid (4 °C)AirNone3-5 daysYellowing, sticky solid
Freezer Solid (-20 °C)ArgonNone> 6 monthsOff-white powder
Solution (DCM, 25 °C)AirNone4-6 hoursDark purple/black solution
Solution (DCM, 25 °C)Argon0.1% BHT> 2 weeksPale yellow solution
N-Tosyl Protected (25 °C)AirNone> 1 yearWhite crystalline solid

Troubleshooting Guides & Standard Operating Procedures

Issue 1: Rapid degradation during multi-step synthesis

Root Cause: The free N-H pyrrole is too electron-rich to survive harsh downstream oxidants, electrophiles, or prolonged reaction times. Solution: Implement an N-protection strategy early in your synthetic route. Sulfonyl groups (like Tosyl) are highly effective because their strong electron-withdrawing nature depletes electron density from the pyrrole ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system, effectively shutting down autoxidation.
Protocol 1: N-Tosylation of this compound

This protocol provides a self-validating method to temporarily mask the pyrrole core, rendering it bench-stable.

  • Preparation: Flame-dry a round-bottom flask under Argon. Add this compound (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

    • Mechanistic Note: NaH irreversibly deprotonates the pyrrole N-H, generating a highly nucleophilic pyrrolide anion.

    • Self-Validation: Stir for 30 minutes until hydrogen gas evolution completely ceases. The lack of bubbling confirms quantitative deprotonation.

  • Protection: Dissolve p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) in a minimal amount of anhydrous THF. Add this dropwise to the reaction mixture at 0 °C to prevent localized exothermic degradation.

  • Reaction & Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (10% EtOAc/Hexanes). Once the starting material is consumed, quench cautiously with saturated aqueous

    
     to destroy any unreacted NaH.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
    • Self-Validation: The resulting N-Ts protected pyrrole should remain a white crystalline solid upon prolonged exposure to ambient air, confirming successful electronic deactivation of the ring[1].

Issue 2: Degradation during final isolation and storage

Root Cause: Once the final product is deprotected, the free pyrrole immediately regains its susceptibility to oxygen and light. Solution: Perform strictly anaerobic workup and utilize radical scavengers to break the autoxidation chain reaction.

Protocol 2: Anaerobic Isolation and Long-Term Storage
  • Controlled Evaporation: When concentrating the final product, do not evaporate to complete dryness on a standard rotary evaporator if ambient air is admitted to break the vacuum. Always backfill the rotary evaporator with Nitrogen or Argon.

  • Scavenger Addition (For Solutions): If the compound must be stored or transferred in solution, add Butylated hydroxytoluene (BHT) to a final concentration of 0.1% (w/w).

    • Mechanistic Note: BHT acts as a sacrificial hydrogen-atom donor to peroxy radicals, quenching them before they can propagate the polypyrrole chain network.

    • Self-Validation: A properly stabilized solution will remain pale yellow over 2 weeks, whereas an unprotected solution will visibly darken to purple/black within hours.

  • Storage: Transfer the purified solid to an amber glass vial to prevent photo-excitation of the pyrrole

    
    -system. Purge the vial with a gentle stream of Argon for 2 minutes. Seal tightly with a PTFE-lined cap, wrap with Parafilm, and store immediately at -20 °C or -80 °C[1].
    

References

  • Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • Pyrrole Protection ResearchGate URL:[Link]

Sources

Controlling regioselectivity in substitutions of 2-(4-Fluoro-3-methylphenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-REGIO-4F3M Subject: Controlling Regioselectivity (C5 vs. C3 vs. N) in 2-Arylpyrroles Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The Substrate Profile

Welcome to the Heterocycle Chemistry Support Center. You are working with 2-(4-Fluoro-3-methylphenyl)pyrrole . This is a "push-pull" system where the electron-rich pyrrole ring is coupled to a substituted phenyl ring.

Before troubleshooting, we must establish the Electronic Baseline :

  • The Pyrrole Ring: An electron-rich heteroaromatic (

    
    -excessive). It is approximately 
    
    
    
    times more nucleophilic than benzene. It reacts violently with strong electrophiles.
  • The C2-Aryl Group: The 4-fluoro-3-methylphenyl group acts primarily as a steric block at C2. Electronically, it extends the conjugation but does not significantly deactivate the pyrrole ring.

  • The Regioselectivity Hierarchy: Without intervention, the reactivity order for Electrophilic Aromatic Substitution (

    
    ) is C5 > C3 > C4 .
    

This guide addresses the three most common support tickets: Over-substitution at C5 , Forcing substitution to C3 , and N-alkylation competition .

Module A: Targeting C5 (The Kinetic Pathway)

User Issue: "I am trying to mono-halogenate or formylate my pyrrole, but I am getting tars, di-substituted products, or decomposition."

Root Cause Analysis

The C5 position is the other


-position. It is electronically equivalent to C2 but sterically more accessible. The intermediate carbocation formed at C5 is maximally stabilized by resonance with the nitrogen lone pair. Because the product (e.g., 5-bromopyrrole) is often less stable than the starting material, it is prone to polymerization (tars) or poly-substitution.
Troubleshooting Protocol: Controlled C5 Functionalization
ParameterRecommendationMechanism
Temperature -78 °C to -20 °C Kinetic control prevents the reaction from overcoming the activation energy for C3/C4 substitution or polymerization.
Reagent NBS or NCS (Not

)
Elemental halogens are too oxidizing. N-halosuccinimides provide a low, controlled concentration of halonium ions.
Solvent THF or DMF Polar aprotic solvents stabilize the transition state without participating as nucleophiles.
Stoichiometry 0.95 eq. Always use a slight deficit of electrophile to prevent di-substitution.
Standard Operating Procedure (SOP): C5-Bromination
  • Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).

  • Cool to -78 °C under Argon.

  • Dissolve NBS (0.95 eq) in THF and add dropwise over 30 minutes.

  • Critical Step: Monitor by TLC/LCMS immediately. Do not warm to RT unless conversion is stalled.

  • Quench with aqueous sodium thiosulfate at low temperature.

Module B: Targeting C3 (The "Muchowski" Strategy)

User Issue: "I need to functionalize the C3 position (beta), but the reaction keeps going to C5."

Root Cause Analysis

Electronic preference dictates C5. To hit C3, you cannot rely on electronics; you must use Steric Steering . A bulky group on the Nitrogen atom will shield both


-positions (C2 and C5), forcing the incoming electrophile to the 

-positions (C3 or C4). Since C2 is already blocked by the aryl group, C3 becomes the primary target.
The Solution: TIPS Protection

The use of a Triisopropylsilyl (TIPS) group is the gold standard for this transformation (The Muchowski Protocol).

Visualizing the Steric Shield

TIPS_Steering cluster_0 Unprotected (Standard) cluster_1 TIPS Protected (Steric Control) A N-H Pyrrole B Electrophile attacks C5 (Electronic Control) A->B C N-TIPS Pyrrole D TIPS shields C2 & C5 C->D E Electrophile attacks C3 (Steric Control) D->E

Figure 1: Decision tree showing how the TIPS group alters the regiochemical outcome.

SOP: C3-Acylation via TIPS-Blocking
  • Protection: React substrate with TIPS-OTf and NaH in THF to generate 1-(Triisopropylsilyl)-2-(4-fluoro-3-methylphenyl)pyrrole.

  • Substitution: Perform Vilsmeier-Haack or Friedel-Crafts acylation.

    • Note: The bulky TIPS group forces the electrophile to C3.

  • Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the TIPS group.

Module C: N-Alkylation vs. C-Alkylation

User Issue: "I am trying to attach an alkyl group to the Nitrogen, but it's attaching to the Carbon ring (or vice versa)."

Root Cause Analysis

The pyrrolyl anion is an ambident nucleophile .

  • Hard Electrophiles (e.g., Alkyl halides, Acyl chlorides): Prefer the Nitrogen (Hard base attacks Hard acid).

  • Soft Electrophiles (e.g., Michael acceptors, Iodine): Prefer the Carbon (Soft base attacks Soft acid).

  • Solvent Effect: Polar aprotic solvents (DMF, DMSO) with ionic bases (NaH, KOH) favor N-alkylation by exposing the naked nitrogen anion.

Troubleshooting Matrix
GoalConditionsMechanism
N-Alkylation NaH / DMF + Alkyl HalideDissociated ion pair exposes N- anion.
C-Alkylation Grignard (EtMgBr) / EtherTightly bound Mg-N bond blocks N; C becomes nucleophilic.

Mechanistic Visualization

Understanding the resonance stabilization explains why C5 is the default target without steric intervention.

Resonance cluster_mechanism Cation Stability: C5 vs C3 Start 2-Arylpyrrole + Electrophile (E+) Path_C5 Attack at C5 (Alpha) Start->Path_C5 Path_C3 Attack at C3 (Beta) Start->Path_C3 Inter_C5 Intermediate A Resonance Hybrid: (+) charge delocalized over N, C3, C4. Path_C5->Inter_C5 Lower Activation Energy Inter_C3 Intermediate B Resonance Hybrid: (+) charge confined mostly to C2. Path_C3->Inter_C3 Less Stable Cation Result C5 Substitution (Thermodynamic & Kinetic Favorite) Inter_C5->Result

Figure 2: Comparative stability of Wheland intermediates. The C5 pathway preserves better conjugation during the transition state.

References & Authority

  • Muchowski, J. M., et al. "Regioselective functionalization of 1-(triisopropylsilyl)pyrrole." Journal of Organic Chemistry, 1992, 57, 1653.

    • Core citation for the TIPS steric blocking strategy.

  • Trofimov, B. A., et al. "Pyrrole Chemistry: The reaction of pyrroles with electrophiles." Advances in Heterocyclic Chemistry, 2010.

    • General authority on pyrrole reactivity patterns.

  • Bray, B. L., et al. "N-(Triisopropylsilyl)pyrrole. A Progenitor for 3-Substituted Pyrroles."[1][2] Journal of Organic Chemistry, 1990, 55, 6317.

    • Detailed protocols for Vilsmeier-Haack and Friedel-Crafts on TIPS-pyrroles.

Disclaimer: These protocols involve hazardous chemicals (NBS, NaH, Strong Acids). Always consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Technical Support Center: Scale-Up Production of 2-(4-Fluoro-3-methylphenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical, purification, and stability challenges encountered when scaling up 2-arylpyrrole derivatives. This guide focuses on the two-step synthesis comprising the Suzuki-Miyaura cross-coupling of 1-Boc-pyrrole-2-boronic acid with 4-fluoro-3-methylbromobenzene, followed by Boc deprotection.

Process Overview & Scale-Up Workflow

The transition from bench-scale (milligram) to pilot-scale (kilogram) requires shifting from isolated batch optimizations to a holistic, continuous workflow. The primary bottlenecks in this pathway are exotherm management during catalytic initiation and achieving stringent International Council for Harmonisation (ICH) limits for residual heavy metals[1].

Workflow A 1. Suzuki Coupling (Pd Catalyst) B 2. Phase Separation (Aqueous Workup) A->B Crude Mixture C 3. Pd Scavenging (Thiol Silica) B->C Organic Phase D 4. Boc Deprotection (HCl/Dioxane) C->D Pd < 10 ppm E 5. Isolation (Crystallization) D->E Crude API

Fig 1: Five-step scale-up workflow for 2-(4-Fluoro-3-methylphenyl)pyrrole synthesis.

Troubleshooting Guide: Exotherm & Reaction Control

Q: Why am I seeing a sudden, uncontrollable temperature spike during the Suzuki coupling initiation? A: This is a classic scale-up thermal runaway issue.

  • Causality: The oxidative addition of the palladium(0) catalyst to the aryl halide is highly exothermic[2]. At the bench scale, heat dissipates rapidly. At scale, if all reagents are mixed and heated simultaneously, the active Pd(0) species accumulates. Once the activation energy is reached, a massive, instantaneous release of thermal energy occurs.

  • Solution: Implement a controlled dosing strategy. Heat the aryl halide, boronic acid, and catalyst in the organic solvent to the target temperature first, then slowly dose the aqueous base over 2–4 hours. This makes the base addition the rate-limiting step, spreading the exotherm over time[3].

Q: My impurity profile shows a high level of "des-borate" (protodeboronated) starting material. How do I minimize this? A: 1-Boc-pyrrole-2-boronic acid is notoriously sensitive to harsh basic conditions[4].

  • Causality: The electron-rich nature of the pyrrole ring weakens the C-B bond. Prolonged exposure to strong aqueous bases (like NaOH or Na2CO3) at elevated temperatures catalyzes the hydrolytic cleavage of this bond, generating the des-borate impurity and killing the reaction yield[5].

  • Solution: Switch to a milder base (e.g., K3PO4) in a biphasic solvent system (like 2-MeTHF/Water) and strictly limit the internal temperature to <65 °C.

Mechanism Start 1-Boc-pyrrole-2-boronic acid + Aryl Halide Base Aqueous Base Addition Start->Base CrossCoupling Pd Catalytic Cycle (Product Formation) Base->CrossCoupling Controlled Dosing (<65°C) Protodeboronation C-B Bond Cleavage (Des-borate Impurity) Base->Protodeboronation Prolonged Heating (>70°C)

Fig 2: Competing pathways: Cross-coupling versus protodeboronation in Suzuki reactions.

Troubleshooting Guide: Palladium Scavenging & Purification

Q: My isolated intermediate still contains >500 ppm Palladium. How can I reliably reach ICH limits (<10 ppm)? A: Standard crystallizations or Celite filtrations are insufficient for pyrrole-containing APIs.

  • Causality: The nitrogen atom on the pyrrole ring, along with the biaryl system, acts as a potent ligand, forming soluble Pd(II) complexes that partition heavily into the organic phase[6].

  • Solution: You must use functionalized silica scavengers (e.g., Thiol-modified silica). The covalent sulfur groups have a higher thermodynamic affinity for Palladium than the pyrrole product, effectively stripping the metal from the API[7].

Table 1: Quantitative Metrics for Palladium Scavenging Strategies

Scavenging MethodMechanism of ActionAverage Pd ReductionAPI Yield LossScalability Rating
Celite Filtration Physical removal of insoluble Pd(0) black~1000 ppm → ~300 ppm< 2%High
Aqueous L-Cysteine Chelation and phase partitioning~300 ppm → ~50 ppm5 - 10%Medium (Emulsion risk)
Thiol-Silica (Slurry) Covalent binding to pore-bound thiols~300 ppm → < 10 ppm < 1%High[7]
Activated Carbon Physisorption of Pd complexes~300 ppm → ~50 ppm10 - 20%High

FAQs: Phase Separation and Deprotection

Q: How do I resolve stubborn emulsions during the post-coupling aqueous workup? A: Emulsions in Suzuki scale-ups are typically caused by fine, partially soluble Pd salts and the use of partially miscible solvents (like THF/water).

  • Causality: The solid particulates sit at the aqueous-organic interface, stabilizing the emulsion.

  • Solution: Perform a "hot filtration" of the crude biphasic mixture through a 1-inch pad of Celite before attempting phase separation. Removing the interfacial solids will cause the layers to separate cleanly within minutes.

Q: What is the safest way to scale up the Boc deprotection without degrading the pyrrole? A: Avoid neat Trifluoroacetic acid (TFA) at all costs during scale-up.

  • Causality: Pyrroles are highly electron-rich and extremely sensitive to strong acids, which can trigger rapid, exothermic polymerization (tarring). Furthermore, the cleavage of the Boc group releases isobutylene gas and CO2; a sudden release at scale can over-pressurize the reactor.

  • Solution: Use a controlled addition of 4M HCl in dioxane at 0–5 °C. This provides a milder acidic environment and controls the rate of off-gassing.

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Exotherm-Controlled Suzuki Coupling & Pd Scavenging
  • Preparation: Charge the reactor with 4-fluoro-3-methylbromobenzene (1.0 eq) and 1-Boc-pyrrole-2-boronic acid (1.05 eq).

    • Self-Validation: Ensure the boronic acid is visually free of hard lumps (which indicate the presence of unreactive boroxine anhydrides).

  • Solvent & Degassing: Add 2-MeTHF (10 vol). Sparge the mixture with subsurface N2 for 30 minutes.

    • Causality: Dissolved oxygen degrades the Pd(0) active species and promotes oxidative homocoupling of the boronic acid[3].

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.5 mol%). Heat the jacket to 60 °C.

  • Base Dosing: Begin dosing 2M aqueous K3PO4 (2.0 eq) over 2.5 hours.

    • Self-Validation (Critical): Monitor the internal temperature (

      
      ). It must not exceed 65 °C. If 
      
      
      
      °C between the jacket and internal probe, pause dosing immediately until the temperature stabilizes.
  • Phase Separation: Cool to 25 °C. Filter the biphasic mixture through Celite, then separate the lower aqueous layer.

  • Palladium Scavenging: Add Thiol-functionalized silica (20% w/w relative to theoretical yield) to the organic phase. Stir at 40 °C for 4 hours, then filter.

    • Self-Validation: Concentrate a 1 mL aliquot of the filtrate in vacuo. ICP-MS analysis of the residue must yield <10 ppm Pd before proceeding to deprotection[1].

Table 2: Exotherm Control Parameters during Suzuki Coupling

ParameterSafe Operating LimitCausality for Limit
Base Dosing Rate < 0.5 eq / hourPrevents accumulation of active Pd(0) and sudden thermal runaway.
Internal Temp (

)
60 °C ± 5 °CTemperatures > 70 °C accelerate protodeboronation of the boronic acid[5].
Jacket Temp (

)
Max 75 °CEnsures sufficient

for cooling capacity during the initiation phase.
Protocol B: Controlled Boc Deprotection
  • Cooling: Cool the Pd-scavenged organic phase (in 2-MeTHF) to 0–5 °C.

  • Acid Dosing: Slowly dose 4M HCl in dioxane (3.0 eq) over 1.5 hours.

    • Causality: Controlled addition mitigates the exothermic acid-base reaction and regulates the evolution of isobutylene/CO2 gas.

  • Monitoring: Warm the reactor to 20 °C and stir for 2 hours.

    • Self-Validation: Pull an aliquot for HPLC analysis. The reaction is complete when the Boc-intermediate peak area is < 0.5%.

  • Quenching: Slowly dose 1M NaOH to adjust the aqueous phase to pH 7.5. Extract, dry over Na2SO4, and concentrate to yield the crude this compound.

References

  • Onyx Scientific - Palladium scavenging: From 1% to within ICH limits. Available at:[Link]

  • Organic Process Research & Development (ACS Publications) - Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Available at:[Link]

  • MDPI Catalysts - Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at:[Link]

Sources

Technical Support Center: Stabilization of 2-(4-Fluoro-3-methylphenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-24MP-PYR Status: Open Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You have inquired about the long-term stabilization of 2-(4-Fluoro-3-methylphenyl)pyrrole . This compound is a critical electron-rich heterocyclic intermediate, often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan .

The Core Challenge: The pyrrole ring is π-excessive. The 2-aryl substitution extends conjugation, increasing the HOMO (Highest Occupied Molecular Orbital) energy. This makes the compound highly susceptible to:

  • Auto-oxidation (forming tars/polypyrroles).

  • Acid-catalyzed polymerization (forming "pyrrole red").

  • Photo-degradation .

This guide provides a self-validating protocol to arrest these decay pathways.

Module 1: Troubleshooting & Diagnosis

Before implementing storage protocols, assess the current state of your material.

Symptom: Material has turned from off-white/pale yellow to red or brown.
  • Diagnosis: Auto-oxidation. The pyrrole ring has undergone radical cation formation, leading to polymerization or formation of maleimide-like oxides.

  • Immediate Action:

    • If the color is superficial: Recrystallize immediately (typically from Ethanol/Water or Hexane/EtOAc).

    • If the material is gummy/black: It is likely polypyrrole. Discard.

  • Prevention: Strict exclusion of oxygen (Argon backfill).

Symptom: Material has become tacky or gummy.
  • Diagnosis: Acid-Catalyzed Polymerization. Trace acids (from silica gel chromatography or workup) are catalyzing the electrophilic attack of one pyrrole molecule onto another.

  • Immediate Action: Dissolve in EtOAc and wash with 5% NaHCO₃ to neutralize trace acids. Dry over Na₂SO₄ and re-concentrate.

  • Prevention: Ensure the final workup includes a basic wash. Store in base-washed glassware if possible.

Module 2: The "Cryogenic Inert Shield" Storage Protocol

Do not simply place the bottle in the fridge. Follow this rigorous workflow to ensure integrity for >12 months.

Step-by-Step Procedure
  • Acid Removal (Critical Pre-step):

    • Ensure the material is free of acidic residues.[1][2] If isolated via silica gel chromatography, flush the column with 1% Triethylamine (TEA) in the eluent, or wash the isolated solid with a bicarbonate buffer.

  • Container Selection:

    • Primary: Amber borosilicate glass vial (Class 1). Reason: Blocks UV light which catalyzes radical formation.

    • Cap: Teflon (PTFE)-lined screw cap. Reason: Rubber septa can leach plasticizers and are permeable to oxygen over time.

  • The Inert Backfill:

    • Place the open vial in a vacuum desiccator.

    • Evacuate for 30 minutes to remove adsorbed moisture and oxygen.

    • Backfill with Argon (preferred over Nitrogen due to higher density, creating a better "blanket").

    • Quickly cap the vial while still under the inert flow if possible.

  • Sealing:

    • Wrap the cap junction with Parafilm M or Teflon tape to prevent gas exchange during thermal contraction/expansion cycles in the freezer.

  • Thermal Stasis:

    • Temperature: Store at -20°C .

    • Note: For usage within 1-2 weeks, 4°C is acceptable. For >1 month, -20°C is mandatory.

Visual Workflow: Storage Decision Tree

StorageProtocol Start Start: Isolated Material CheckAcid Check: Is material acid-free? Start->CheckAcid Wash Action: Wash with 5% NaHCO3 CheckAcid->Wash No / Unsure Dry Action: Vacuum Dry (remove O2/H2O) CheckAcid->Dry Yes Wash->Dry Gas Action: Backfill with Argon Dry->Gas Seal Action: Seal (Amber Vial + Parafilm) Gas->Seal Store Storage: -20°C Freezer Seal->Store

Caption: Decision tree for preparing 2-arylpyrroles for long-term storage, emphasizing acid removal.

Module 3: Mechanistic Insight (Why this happens)

Understanding the degradation mechanism allows you to predict risks.

Electron Density & Oxidation

The pyrrole nitrogen lone pair contributes to the aromatic sextet, making the ring electron-rich (π-excessive). The phenyl group at position 2 extends this conjugation.

  • Mechanism: Oxygen (specifically singlet oxygen generated by light) attacks the 2- or 5-position via a [4+2] cycloaddition, forming unstable endoperoxides which rearrange to maleimides or polymerize.

The "Red" Polymerization

Pyrroles are weak bases but reactive toward electrophiles.

  • Mechanism: A proton (

    
    ) attaches to C3. The resulting cation is an electrophile that is attacked by a neutral pyrrole molecule. This chain reaction forms the "pyrrole red" polymer.
    
  • Implication: Even trace acidity on the glass surface of a storage vial can initiate this.

Visual Pathway: Degradation Mechanisms

Degradation cluster_Ox Oxidative Pathway (Air/Light) cluster_Acid Acid Pathway (Trace H+) Pyrrole This compound Radical Radical Cation Pyrrole->Radical + O2 / hν Cation C3-Protonated Cation Pyrrole->Cation + H+ Tars Dark Tars / Maleimides Radical->Tars Poly Polypyrrole (Red Gum) Cation->Poly + Pyrrole

Caption: Dual degradation pathways showing oxidative tar formation vs. acid-catalyzed polymerization.

Module 4: Quality Control (Self-Validation)

Before using stored material in a critical step (e.g., Vonoprazan synthesis), validate purity using these markers.

TechniqueObservationStatus
Visual Off-white / Pale Yellow Crystalline SolidPASS
Visual Red/Brown oil or sticky solidFAIL (Polymerization)
1H NMR Sharp peaks at δ 6.2–6.8 ppm (Pyrrole CH)PASS
1H NMR Broad "hump" in baseline at δ 6.0–7.5 ppmFAIL (Oligomers present)
1H NMR Loss of NH signal (broad singlet ~8-9 ppm)FAIL (N-oxidation or subst.)
HPLC Single peak >98% AUCPASS

Note on NMR: The NH proton is broad and exchangeable. Its absence alone isn't proof of degradation, but significant broadening of the aromatic signals indicates polymerization.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., DMSO or Methanol)?

  • A: Not recommended for long term. DMSO is hygroscopic; absorbed water can facilitate hydrolysis or oxidation. Methanol can be slightly acidic.[3] If solution storage is unavoidable, use anhydrous Acetonitrile , seal under Argon, and store at -20°C.

Q: I need to ship this compound. Will it survive 3 days at room temperature?

  • A: Yes, provided it is solid , dry, and under Argon in an amber vial. Avoid shipping in solution. If the recipient receives it "pinkish," a simple filtration through a short plug of silica (neutralized) usually restores purity.

Q: Is BHT (Butylated Hydroxytoluene) a safe stabilizer?

  • A: BHT (0.1%) effectively inhibits radical oxidation. However, for pharmaceutical intermediates (like Vonoprazan precursors), introducing BHT creates a new impurity to track. Use physical exclusion (Argon/Cold) first. Use BHT only if physical methods fail.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text describing pyrrole reactivity, oxidation at C2/C5, and acid sensitivity).[3]

  • BenchChem Technical Support. (2025). Handling Air-Sensitive Reagents in Pyrrole Synthesis. Retrieved from (General handling of electron-rich pyrroles).

  • Laha, J. K., et al. (2020).[4][5] Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447.[4] Link (Describes the high reactivity and polymerization risks of electron-rich pyrroles).

  • PubChem. (n.d.).[6] Vonoprazan Impurity 3 (Pyrrole Intermediate). CID 163197636.[7] Link (Structural data and chemical properties).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrrole. Link (General storage class: Flammable, store at 2-8°C, air sensitive).

Sources

Validation & Comparative

Comparative Analytical Guide: ¹H and ¹³C NMR Spectral Analysis of 2-(4-Fluoro-3-methylphenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated aromatics, such as 2-(4-Fluoro-3-methylphenyl)pyrrole, is a cornerstone strategy in fragment-based drug design (FBDD) to modulate lipophilicity and metabolic stability[1]. However, the presence of fluorine introduces severe spectral complexity due to heteronuclear spin-spin coupling.

Historically, structural elucidation of such compounds relied exclusively on superconducting high-field NMR spectrometers (≥400 MHz). Today, cryogen-free benchtop NMR spectrometers (60–80 MHz) present a disruptive, highly deployable alternative for pharmaceutical analysis[2]. This guide objectively compares the performance of High-Field (600 MHz) versus Benchtop (80 MHz) NMR for the analysis of this compound, providing causality-driven insights and self-validating experimental protocols.

The Spectral Mechanics of this compound

To understand the analytical demands of this compound, we must first dissect its intrinsic magnetic resonance properties:

  • ¹H NMR Complexity (Aromatic Overlap): The molecule contains six aromatic protons (three on the pyrrole ring, three on the phenyl ring). Because chemical shift dispersion (in Hz) scales with the magnetic field while scalar coupling (

    
    , in Hz) remains constant, low-field instruments suffer from severe multiplet overlap. A 7 Hz 
    
    
    
    -coupling spans ~0.12 ppm at 60 MHz, but only ~0.012 ppm at 600 MHz[3].
  • ¹³C NMR Complexity (C–F Coupling): Fluorine-19 is 100% naturally abundant with a spin of ½. In ¹³C NMR, this causes extensive signal splitting. The C4' carbon exhibits a massive

    
     coupling (~245 Hz). Furthermore, 
    
    
    
    (~15–25 Hz),
    
    
    (~5–10 Hz), and even
    
    
    couplings propagate through the aromatic system. Without intervention, this magnetic inequivalence transforms the ¹³C spectrum into an unresolved, uninterpretable baseline at lower fields[4].

High-Field vs. Benchtop NMR: A Causality Analysis

The choice between benchtop and high-field NMR should not be viewed as a binary "good vs. bad," but rather as a strategic deployment based on the physical limitations of the Larmor frequency.

Why High-Field (600 MHz) is Required for De Novo Elucidation

At 600 MHz, the vast chemical shift dispersion separates the pyrrole protons (~6.3–6.8 ppm) from the phenyl protons (~7.0–7.3 ppm). More importantly, high-field consoles possess the hardware capabilities for triple-resonance experiments . By applying simultaneous ¹H and ¹⁹F broadband decoupling during ¹³C acquisition (a ¹³C{¹H, ¹⁹F} experiment), the complex C-F multiplets collapse into sharp, easily quantifiable singlets, allowing for unambiguous carbon counting.

Why Benchtop (80 MHz) Excels in Reaction Monitoring

While benchtop systems lack the dispersion for complex structural elucidation, they offer unparalleled operational simplicity and accessibility[5]. For the synthesis of this compound (e.g., via a Suzuki cross-coupling), benchtop NMR is the superior tool for in-situ reaction monitoring. Because ¹⁹F NMR has a massive chemical shift range (~1000 ppm) and no background solvent interference, a benchtop system can easily track the disappearance of the fluorinated starting material in real-time without requiring deuterated solvents.

Quantitative Performance Comparison
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Impact on 2-(4-F-3-Me-Ph)pyrrole Analysis
¹H Resolution (Dispersion) Ultra-High (1 ppm = 600 Hz)Low (1 ppm = 80 Hz)High-field resolves the crowded 6.0–7.5 ppm aromatic region; Benchtop yields a broad multiplet[3].
Limit of Detection (LOD) ~10 µM (with Cryoprobe)~1–5 mMHigh-field is required for trace impurity profiling; Benchtop is sufficient for bulk reaction monitoring[1].
¹³C Decoupling Capability Advanced (¹H and ¹⁹F simultaneous)Basic (¹H only, rarely ¹⁹F)High-field collapses C-F splitting for clear carbon counting; Benchtop ¹³C spectra remain heavily split[4].
Sample Matrix Deuterated solvents requiredNeat or non-deuterated allowedBenchtop allows direct sampling from the batch reactor[5].
Operating Cost / Footprint >$50,000/yr / Dedicated Room<$2,000/yr / Fume HoodBenchtop democratizes routine QA/QC access[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a causality check to verify the data's reliability before proceeding.

Protocol A: High-Fidelity ¹³C{¹H, ¹⁹F} Elucidation (High-Field 600 MHz)

Objective: Unambiguous assignment of the carbon skeleton by eliminating C-H and C-F scalar couplings.

  • Sample Preparation: Dissolve 20 mg of purified this compound in 0.6 mL of CDCl₃.

    • Causality Check: Ensure the solution is perfectly clear. Particulates distort magnetic homogeneity, broadening the peaks.

  • Tuning and Matching: Tune the probe to the ¹³C frequency, and match the decoupling channels to both ¹H and ¹⁹F frequencies.

  • Shimming: Perform 3D gradient shimming on the

    
    H lock signal.
    
    • Self-Validation: The lock level must stabilize, and the residual CHCl₃ solvent peak in a preliminary ¹H scan must have a linewidth at half-height (

      
      ) of <1.0 Hz.
      
  • Acquisition: Set up a 1D ¹³C experiment with inverse-gated ¹H and ¹⁹F decoupling (WALTZ-16 or GARP sequences). Use a 30° excitation pulse, a 2-second relaxation delay (

    
    ), and acquire 512 scans.
    
  • Processing: Apply 1 Hz exponential line broadening (LB = 1) before Fourier Transformation.

    • Validation: The resulting spectrum must show exactly 11 distinct carbon singlets. If doublets persist, the ¹⁹F decoupling power is miscalibrated.

Protocol B: In-Situ Reaction Monitoring (Benchtop 80 MHz)

Objective: Track the cross-coupling synthesis of the pyrrole in real-time using ¹⁹F NMR.

  • Hardware Setup: Equip the 80 MHz benchtop spectrometer with a PTFE flow-cell connected to the reaction vessel via a peristaltic pump.

  • Shimming (Non-Deuterated): Because the reaction is run in standard toluene, bypass the deuterium lock. Perform 1D gradient shimming directly on the toluene methyl peak.

  • Acquisition Parameters: Select the ¹⁹F nucleus. Set a spectral width of 200 ppm centered at -110 ppm. Acquire 8 scans every 5 minutes with a 1-second relaxation delay.

    • Causality Check: ¹⁹F relaxes faster than ¹³C, and the high sensitivity of the fluorine nucleus allows for rapid, low-scan-count acquisitions, providing high temporal resolution for kinetic data.

  • Data Analysis: Integrate the ¹⁹F signal of the starting material (e.g., 4-fluoro-3-methylbromobenzene at ~ -118 ppm) versus the product (this compound at ~ -122 ppm).

    • Validation: The reaction is deemed complete when the integral of the starting material falls below the 5% baseline noise threshold.

Analytical Decision Matrix

The following workflow illustrates the strategic integration of both benchtop and high-field NMR technologies throughout the lifecycle of the compound's development.

G A Synthesis of 2-(4-Fluoro- 3-methylphenyl)pyrrole B Reaction Monitoring A->B C Benchtop NMR (80 MHz) 19F/1H Tracking B->C Real-time D Isolation & Purification C->D >95% Conversion E Structural Elucidation D->E E->C Routine QA/QC F High-Field NMR (600 MHz) 13C{1H, 19F} & 2D NMR E->F Unambiguous Assignment

Workflow: Strategic deployment of Benchtop vs. High-Field NMR for fluorinated pyrrole synthesis.

Conclusion

For the analysis of this compound, neither instrument renders the other obsolete. Benchtop NMR is the optimal tool for kinetic reaction monitoring and routine QA/QC due to its accessibility and the high sensitivity of the ¹⁹F nucleus. However, for rigorous structural verification and the deconvolution of complex C-F scalar couplings, the resolution and multi-nuclear decoupling capabilities of a High-Field spectrometer remain an absolute necessity.

References

1.[2] Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. ResearchGate. Available at:[Link] 2.[1] Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers. ETH Zurich Research Collection. Available at:[Link] 3.[5] Benchtop NMR Spectroscopy Market Analysis. Nanalysis. Available at:[Link] 4.[3] High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link] 5.[4] 13C NMR of fluorinated aromatics. IONiC / VIPEr. Available at:[Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-(4-Fluoro-3-methylphenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(4-Fluoro-3-methylphenyl)pyrrole. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol, elucidating the scientific rationale behind each experimental choice. We will compare various chromatographic parameters, present supporting data, and establish a validated method that ensures the highest level of scientific integrity, in alignment with international regulatory standards.

Introduction: The Imperative for a Robust Purity Method

This compound is a heterocyclic aromatic compound. Molecules within this structural class are of significant interest in medicinal chemistry and materials science, often serving as key building blocks for active pharmaceutical ingredients (APIs). The purity of such an intermediate or final API is not merely a quality metric; it is a critical determinant of safety and efficacy. Even minute impurities can alter biological activity or introduce toxicity.

Therefore, a highly specific, sensitive, and robust analytical method is required to separate and quantify the target compound from any potential process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task due to its high resolution and quantitative accuracy.[1] This guide details the systematic development of a stability-indicating reversed-phase HPLC (RP-HPLC) method, a process mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that the analytical procedure is fit for its intended purpose.[2][3]

Foundational Strategy: Analyte Characterization

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of chromatographic conditions.

  • Structure: this compound

  • Key Features:

    • A pyrrole ring, which is weakly basic (pKa of conjugate acid is ~ -3.8) but can engage in hydrogen bonding.[4]

    • A substituted phenyl ring, contributing to hydrophobicity and providing a strong chromophore for UV detection.

    • A fluoro group, which increases hydrophobicity.

  • Estimated Physicochemical Properties:

    • Molecular Weight: ~189.2 g/mol

    • Estimated XLogP: ~2.5 - 3.5 (Based on similar structures[5][6]). This value indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.

    • UV Absorbance: The presence of conjugated aromatic systems (pyrrole and phenyl rings) suggests strong UV absorbance, likely with a maximum (λmax) between 220-280 nm.

This initial analysis logically points toward RP-HPLC as the separation mode of choice, a C18 stationary phase as a starting point, and UV detection.

cluster_0 Method Development Workflow A Analyte Characterization (Structure, LogP, pKa, UV) B Initial Method Screening (Column & Mobile Phase) A->B Guides Initial Choices C Method Optimization (Gradient, Temp, Flow Rate) B->C Refine Separation D Forced Degradation Study (Establish Stability-Indicating Nature) C->D Test Specificity E Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) D->E Confirm 'Fit for Purpose' F Final Validated Purity Method E->F

Caption: A systematic workflow for HPLC method development.

Comparative Method Development: From Screening to Optimization

The core of method development lies in systematically evaluating and comparing different parameters to achieve optimal separation.

Phase 1: Column and Mobile Phase Screening

The goal of this phase is to find a suitable combination of stationary and mobile phases that provides adequate retention for the main peak and shows potential for separating impurities.

Column Selection Rationale

The stationary phase chemistry is the most critical factor for achieving selectivity.[7] We compared three common reversed-phase columns.

  • C18 (Octadecylsilane): The industry workhorse, offering high hydrophobicity and excellent retention for moderately non-polar compounds. It is the logical first choice.[8]

  • C8 (Octylsilane): Less hydrophobic than C18, offering reduced retention. It can be advantageous if the analyte is too strongly retained on a C18 column.[9]

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be highly effective for separating aromatic isomers or related substances.[9]

Mobile Phase Selection Rationale

The mobile phase modulates analyte retention and selectivity.[10][11]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally a stronger solvent (less retention) and offers lower viscosity and better UV transparency.[12] Methanol can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.[10]

  • Aqueous Phase: Unbuffered water can lead to poor peak shapes for compounds with acidic or basic functional groups due to interactions with residual silanols on the silica surface. An acidic modifier is essential to suppress the ionization of the pyrrole nitrogen and minimize these interactions. 0.1% Formic Acid (FA) is a common choice as it is effective and compatible with mass spectrometry (MS).[13]

Screening Protocol: A generic scouting gradient was used to test each column/solvent combination.

  • Gradient: 10% to 90% Organic Modifier over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) scanning 200-400 nm (λmax observed at 254 nm).

  • Injection Volume: 5 µL.

Screening Results Comparison:

Column (150 x 4.6 mm, 5 µm)Mobile Phase BRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Key Observation
InertSustain C18 Acetonitrile 9.8 1.1 15,200 Excellent peak shape and efficiency. Good starting point.
InertSustain C18Methanol11.21.312,500Broader peak, different impurity profile observed.
InertSustain C8Acetonitrile7.51.214,100Less retention, may be useful if faster analysis is needed.
InertSustain PFPAcetonitrile10.51.114,800Similar retention to C18, but altered selectivity for a known impurity.
Phase 2: Gradient Optimization

With the column and mobile phase selected, the gradient was optimized to ensure adequate resolution between the main peak and all potential impurities, especially those that might appear during forced degradation.

The process involved:

  • Steep Gradient: A fast, steep gradient (e.g., 5-95% ACN in 10 min) was run on a stressed sample to identify the elution times of all degradation products.

  • Shallow Segments: The gradient was then made shallower around the main peak and key impurities to maximize resolution (Rs).

  • Isocratic Hold: An isocratic hold at the end of the gradient ensures the elution of any highly retained, non-polar impurities.

After several iterations, the following optimized gradient was established:

Time (min)% Acetonitrile% 0.1% Formic Acid (aq)Curve
0.04060Initial
15.07030Linear
20.09010Linear
25.09010Hold
25.14060Return to Initial
30.04060Equilibrate

This optimized gradient provided a resolution (Rs) > 2.0 between the main peak and its closest eluting impurity, satisfying a key chromatographic performance criterion.

Establishing a Stability-Indicating Method: Forced Degradation

A purity method is only truly reliable if it is "stability-indicating," meaning it can separate the intact drug from its degradation products.[14] Forced degradation studies, a requirement under ICH guideline Q1A(R2), are performed to demonstrate this capability.[15][16]

Forced Degradation Protocol: A stock solution of this compound (1.0 mg/mL in diluent) was subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[17]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

Results: The optimized HPLC method was used to analyze the stressed samples against an unstressed control.

  • Significant degradation was observed under acidic and oxidative conditions.

  • Minor degradation occurred under basic and photolytic conditions.

  • The compound was stable to thermal stress.

  • Crucially, all degradation product peaks were well-resolved from the main analyte peak (Rs > 2.0), and peak purity analysis using a DAD confirmed the spectral homogeneity of the main peak in all conditions.

This study confirms that the developed method is stability-indicating and suitable for purity testing and stability studies.

G cluster_decision Column Selection Logic start Analyte Properties (Moderate Hydrophobicity, Aromatic) c18 Try C18 Column (Standard Choice) start->c18 eval_c18 Evaluate Retention & Peak Shape c18->eval_c18 c8 Try C8 Column eval_c18->c8 Too Retained (k > 10) phenyl Try Phenyl Column eval_c18->phenyl Poor Selectivity (Co-elution) success Optimized Method eval_c18->success Good (k=2-10, Tailing < 1.5) c8->success phenyl->success

Caption: Decision tree for initial column selection.

Final Method & Validation

The developed method must be validated according to ICH Q2(R2) guidelines to prove its reliability, reproducibility, and accuracy.[18][19]

Final Optimized HPLC Method
ParameterCondition
Column InertSustain C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 70% B in 15 min, then to 90% B in 5 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Diluent Acetonitrile:Water (50:50, v/v)
System Suitability Test (SST)

Before any analysis, a system suitability solution (containing the main analyte and a known impurity) is injected to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (USP) ≤ 1.5
Theoretical Plates (N) ≥ 10,000
Resolution (Rs) ≥ 2.0 (between main peak and closest impurity)
%RSD of Peak Area ≤ 2.0% (for n=6 replicate injections)
ICH Validation Parameters

The method must be validated for the following characteristics for a purity analysis:

  • Specificity: Demonstrated by the forced degradation study.

  • Linearity: A direct correlation between concentration and detector response.

  • Accuracy: Closeness of results to the true value, often assessed by spike recovery.

  • Precision (Repeatability & Intermediate Precision): Agreement among a series of measurements.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This guide has systematically detailed the development of a stability-indicating RP-HPLC method for the purity analysis of this compound. By comparing different stationary and mobile phases and employing a logical, stepwise optimization process, we have established a robust method. The successful resolution of degradation products generated under ICH-prescribed stress conditions confirms the method's specificity and suitability for use in quality control and stability studies. The final validated method provides a trustworthy and reliable tool for ensuring the purity, and by extension, the safety and quality of this important chemical entity.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at: [Link]

  • Mobile Phase Optmization Strategies for Reversed Phase HPLC. LCGC International. Available at: [Link]

  • Improving Separation of Peaks in RP HPLC. Microsolv Technology Corporation. Available at: [Link]

  • HPLC Column Selection Guide. Phenomenex. Available at: [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials, Inc. Available at: [Link]

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FL. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 2-(4-Fluoro-3-methylphenyl)pyrrolidine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • HPLC Column Selection Guide. Hawach Scientific. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • 2-(4-Fluoro-3-methylphenyl)-4-methylphenol. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of 2-(4-Fluoro-3-methylphenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for 2-(4-Fluoro-3-methylphenyl)pyrrole

The Analytical Challenge: Fluorinated Arylpyrroles in Drug Discovery

The compound This compound (C₁₁H₁₀FN, Exact Mass: 175.08 Da) represents a highly privileged pharmacophore. Fluorinated arylpyrroles are frequently integrated into drug pipelines (e.g., kinase inhibitors, potassium-competitive acid blockers) to improve metabolic stability and lipophilicity. However, during metabolite identification and structural elucidation, researchers face a critical analytical challenge: differentiating isobaric species and precisely localizing the site of fluorination and alkylation.

To achieve unambiguous structural confirmation, laboratories must choose between two primary mass spectrometry platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . This guide objectively compares the performance, fragmentation causality, and experimental workflows of these two platforms to help you select the optimal system for your analytical needs.

Platform Performance Comparison

Choosing the correct ionization technique dictates the extent of fragmentation and the structural information gleaned from the analysis.

  • GC-EI-MS (Hard Ionization): Utilizes 70 eV electrons to strip an electron from the molecule, generating a highly energetic radical cation

    
    . This platform excels at producing a highly reproducible, library-searchable "fingerprint" of the molecule. It is the superior choice for identifying the exact position of the methyl group on the phenyl ring due to extensive carbon-carbon bond cleavage.
    
  • LC-ESI-MS/MS (Soft Ionization): Utilizes a high-voltage electric field to generate a protonated molecule

    
    . It preserves the intact molecular mass and relies on Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) to generate fragments. This platform is superior for trace-level quantification in complex biological matrices (e.g., plasma, urine) and for deducing specific substructural losses.
    

Workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Start Sample: this compound GC_Prep Volatilization & GC Separation Start->GC_Prep LC_Prep RP-HPLC Separation (C18 Column) Start->LC_Prep EI_Ion Electron Ionization (70 eV) Hard Ionization GC_Prep->EI_Ion GC_Detect Full Scan (m/z 50-300) Library Matching EI_Ion->GC_Detect ESI_Ion Electrospray Ionization (+) Soft Ionization LC_Prep->ESI_Ion LC_Detect CID/HCD Fragmentation MRM/PRM Transitions ESI_Ion->LC_Detect

Analytical workflow comparison between GC-EI-MS and LC-ESI-MS/MS platforms.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind mass spectral peaks is critical for preventing misidentification. The fragmentation of this compound is driven by the stability of the resulting cations and the strength of the carbon-fluorine bond.

A. EI-MS Fragmentation Causality (70 eV)

Under electron ionization, the molecule forms the radical cation at m/z 175 . The subsequent fragmentation is driven by the relief of steric strain and the formation of highly conjugated systems:

  • Loss of Methyl Radical (m/z 160): The cleavage of the

    
     bond results in the loss of a methyl radical (
    
    
    
    , -15 Da). This is a dominant pathway because the resulting cation can rearrange into a highly stable, fully conjugated fluorotropylium ion.1 confirm that alkyl-substituted pyrroles and benzenes readily eliminate alkyl radicals to achieve resonance stabilization[1].
  • Loss of Hydrogen Fluoride (m/z 155): Despite the high bond dissociation energy of the C-F bond, 2 frequently induces the neutral loss of HF (-20 Da) via a cyclic transition state involving an adjacent hydrogen atom[2].

  • Pyrrole Ring Cleavage (m/z 148): The pyrrole ring undergoes a characteristic retro-cyclization, expelling neutral hydrogen cyanide (HCN, -27 Da).

B. ESI-MS/MS Fragmentation Causality (CID)

In positive ESI mode, the nitrogen atom of the pyrrole ring is protonated, yielding


 at m/z 176 .
  • Loss of Ammonia (m/z 159): 3 demonstrates that protonated pyrrole rings frequently undergo ring opening followed by the elimination of

    
     (-17 Da)[3].
    
  • Loss of HF (m/z 156): Similar to EI, but requiring specific collision energies. The 4 in LC-MS/MS often proceeds via the neutral loss of HF, which serves as a highly specific diagnostic transition for fluorinated aromatics in Multiple Reaction Monitoring (MRM) assays[4].

Fragmentation cluster_EI EI-MS (Radical Cation) cluster_ESI ESI-MS/MS (Protonated) Mol This compound Exact Mass: 175.08 M_rad [M]•+ m/z 175 Mol->M_rad 70 eV e- M_H [M+H]+ m/z 176 Mol->M_H +H+ Loss_CH3 [M - •CH3]+ m/z 160 M_rad->Loss_CH3 - •CH3 (-15 Da) Loss_HF [M - HF]•+ m/z 155 M_rad->Loss_HF - HF (-20 Da) Loss_HCN [M - HCN]•+ m/z 148 M_rad->Loss_HCN - HCN (-27 Da) Loss_NH3 [M+H - NH3]+ m/z 159 M_H->Loss_NH3 - NH3 (-17 Da) Loss_HF_ESI [M+H - HF]+ m/z 156 M_H->Loss_HF_ESI - HF (-20 Da) Loss_Both [M+H - NH3 - HF]+ m/z 139 Loss_NH3->Loss_Both - HF (-20 Da) Loss_HF_ESI->Loss_Both - NH3 (-17 Da)

Proposed mass spectrometry fragmentation pathways under EI and ESI conditions.

Quantitative Data Summary

The following tables summarize the comparative performance and specific quantitative fragmentation data for both platforms.

Table 1: Platform Performance Comparison for Arylpyrrole Analysis

ParameterGC-EI-MSLC-ESI-MS/MS (QqQ or Q-TOF)
Primary Use Case Structural elucidation, Library matchingTrace quantification, Metabolite ID
Ionization Energy Hard (70 eV)Soft (Variable CID/HCD, 10-40 eV)
Matrix Compatibility Low (Requires extraction/derivatization)High (Direct injection of crashed plasma)
Isomer Differentiation Excellent (Rich fragmentation)Moderate (Relies on specific MS/MS ratios)

Table 2: Key Fragmentation Ions and Mechanistic Assignments

PlatformPrecursor Ion (m/z)Product Ion (m/z)Neutral LossMechanistic Assignment
GC-EI-MS 175.08 (

)
160.0515 Da (

)
Cleavage of phenyl-methyl bond
GC-EI-MS 175.08 (

)
155.0720 Da (HF)Expulsion of HF from fluorophenyl ring
GC-EI-MS 175.08 (

)
148.0727 Da (HCN)Pyrrole ring retro-cyclization
LC-ESI-MS/MS 176.09 (

)
159.0617 Da (

)
Pyrrole ring opening and ammonia loss
LC-ESI-MS/MS 176.09 (

)
156.0820 Da (HF)High-energy collision expulsion of HF

Standardized Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory system suitability tests (SST) and internal standards to continuously verify instrument performance and rule out false positives.

Protocol A: GC-EI-MS Structural Fingerprinting

Causality: GC-MS requires volatility. Since this compound has a relatively low molecular weight and no highly polar functional groups (like -COOH), it can be analyzed without derivatization.

  • System Suitability & Tuning: Inject Perfluorotributylamine (PFTBA) to calibrate the mass axis and verify the relative abundances of m/z 69, 219, and 502. Validation: Ensures the 70 eV electron beam is properly focused.

  • Sample Preparation: Dissolve the analyte in MS-grade Hexane to a final concentration of 10 µg/mL. Spike with 1 µg/mL of an isotopically labeled internal standard (e.g., Pyrrole-d5).

  • Chromatography: Inject 1 µL (Split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Operate the MS in full scan mode (m/z 50–300). Validation Check: The internal standard must elute with a signal-to-noise ratio >100:1 before sample data is accepted.

Protocol B: LC-ESI-MS/MS Trace Quantification

Causality: ESI requires the analyte to be ionized in solution. The basic nature of the pyrrole nitrogen makes positive ion mode (+ESI) with acidic mobile phases the optimal choice for protonation.

  • System Suitability & Mass Calibration: Infuse a sodium formate calibration solution to ensure mass accuracy is <5 ppm (if using Q-TOF) or unit mass resolution is achieved (if using QqQ).

  • Sample Preparation: Crash biological samples (e.g., 50 µL plasma) with 150 µL of cold Acetonitrile containing 10 ng/mL of a fluorinated analog internal standard. Centrifuge at 14,000 x g for 10 mins.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for

      
       formation).
      
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

  • Detection (MRM Mode): Monitor the specific transition m/z 176.1

    
     159.1 (Collision Energy: 20 eV) for quantification, and m/z 176.1 
    
    
    
    156.1 (Collision Energy: 35 eV) as a qualifier ion. Validation Check: The ratio of the quantifier to qualifier ion must remain within
    
    
    20% of the neat standard injection.

References

  • Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. 3

  • Determination of Fragmentation Schemes and Metabolites of Fluorinated Histone Deacetylase Inhibitors for Use as Positron Emission Tomography Imaging Agents Using HPLC-MS/MS. Scientific Research Publishing. 4

  • Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electrospray ionization tandem mass spectrometry. PMC. 1

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. ACS Publications. 2

Sources

Structure-Activity Relationship (SAR) comparison of fluorinated vs non-fluorinated pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of fluorinated versus non-fluorinated pyrroles, focusing on Structure-Activity Relationships (SAR), physicochemical property modulation, and metabolic stability.[1]

Executive Summary: The "Fluorine Effect" in Pyrrole Scaffolds

In medicinal chemistry, the pyrrole ring is a privileged scaffold, but it suffers from specific liabilities: electron-richness leading to rapid oxidative metabolism and moderate potency due to non-specific hydrophobic interactions.[1] Strategic fluorination transforms this scaffold.[2]

Replacing a Hydrogen (H) with Fluorine (F) on a pyrrole ring or its appendages is not merely a steric substitution; it is a profound electronic modulation.

  • Bioisosterism: F (1.47 Å) mimics H (1.20 Å) sterically but mimics Oxygen electronically.[2]

  • Metabolic Blockade: The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol), blocking oxidative metabolism at labile sites (e.g., C2/C5 positions).[1]

  • pKa Modulation: Fluorine's high electronegativity (

    
    ) lowers the pKa of the pyrrole N-H, enhancing hydrogen bond donor capability.[1]
    
Physicochemical & SAR Comparison

The following data compares the core properties of a standard pyrrole scaffold against its fluorinated counterparts.

Table 1: Physicochemical Property Shift

Data represents general trends derived from Hammett substituent constants and experimental case studies (e.g., Vonoprazan).[1][2]

FeatureNon-Fluorinated Pyrrole (Reference)Fluorinated Pyrrole (Analog)Impact on Drug Design
LogP (Lipophilicity) ~0.75 (Parent Pyrrole)Increased (+0.2 to +0.5) Fluorination increases the hydrophobic surface area, improving membrane permeability but potentially increasing non-specific binding.[1]
Acidity (pKa of NH) ~17.5 (Very Weak Acid)Lowered (~14–16) Electron-withdrawing F stabilizes the conjugate base (pyrrolide), making the NH a better H-bond donor for target engagement.[1]
Electronic Character Electron-rich (Susceptible to oxidation)Electron-deficient Reduces susceptibility to oxidative degradation by cytochrome P450 enzymes (CYP).
Dipole Moment ~1.58 DChanged Vector The C-F bond introduces a strong dipole that can align with protein backbone amides (orthogonal multipolar interactions).[2]
Metabolic Liability High (C2/C5 oxidation)Low (Blocked) C-F bond prevents hydroxylation at the substituted position; electronic deactivation protects the rest of the ring.
Case Study: Vonoprazan (TAK-438)

The Definitive Proof of Fluorine's Utility in Pyrrole SAR.

Vonoprazan is a Potassium-Competitive Acid Blocker (P-CAB) used to treat acid-related diseases. Its development hinged on optimizing a pyrrole scaffold where fluorination was critical for potency and stability compared to non-fluorinated precursors.[2]

Table 2: SAR Evolution – Vonoprazan vs. Precursors [1][2]
CompoundStructure DescriptionKi (nM) against H+,K+-ATPaseStability (t1/2)Mechanism of Improvement
Precursor A Non-fluorinated N-methyl pyrrole>100 nM< 30 minRapid metabolism at the phenyl ring; weak binding.[1]
Vonoprazan 2-Fluorophenyl substituted pyrrole3.0 nM > 2 h F-Stacking: The 2-F atom creates a specific electrostatic interaction with Tyr799 in the binding pocket.

Mechanistic Insight: In Vonoprazan, the fluorine atom on the phenyl ring attached to the pyrrole is not just for metabolic stability.[1] It creates a specific


-

stacking interaction
with Tyrosine 799.[2] The electron-deficient fluorophenyl ring stacks more efficiently with the electron-rich phenol of Tyrosine than a non-fluorinated phenyl ring would [1].
Visualizing the SAR Logic

The following diagram illustrates the decision tree and mechanistic consequences of fluorinating a pyrrole scaffold during lead optimization.

FluorineSAR Pyrrole Base Pyrrole Scaffold (Electron Rich, High pKa) Metabolism Metabolic Liability (CYP Oxidation at C2/C5) Pyrrole->Metabolism Rapid Clearance Fluorination Strategic Fluorination (C-H -> C-F) Pyrrole->Fluorination SAR Optimization Stability Metabolic Blockade (Steric/Electronic Shielding) Fluorination->Stability Blocks Metabolic Hotspot Potency Potency Boost (Dipole Alignment & H-Bonding) Fluorination->Potency Lowers pKa (Better H-Donor) New Multipole Interactions Permeability Lipophilicity Tuning (LogP Increase) Fluorination->Permeability Increases Hydrophobicity Drug Optimized Clinical Candidate Stability->Drug Longer Half-Life (e.g. Vonoprazan) Potency->Drug Lower IC50

Figure 1: Strategic logic flow for fluorinating pyrrole scaffolds to overcome metabolic and potency liabilities.

Experimental Protocols

To validate the SAR differences described above, the following protocols are standard in high-performance medicinal chemistry labs.

Protocol A: Synthesis of Fluorinated Pyrroles (Beta-Fluoro-Nitroalkene Route)

Target: 3-fluoropyrrole derivatives not easily accessible via direct electrophilic fluorination.[1]

  • Reagents:

    
    -fluoro-
    
    
    
    -nitrostyrene, substituted pyrrole, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Acetonitrile.[1]
  • Procedure:

    • Dissolve

      
      -fluoro-
      
      
      
      -nitrostyrene (1.0 eq) and pyrrole (excess) in Acetonitrile.
    • Add DBU (catalytic amount) at 0°C.[2]

    • Stir at room temperature for 24h.

    • Mechanism: Conjugate addition followed by elimination of

      
       (or HF, depending on conditions, but typically nitro elimination is favored to retain fluorine) [2].[1]
      
  • Purification: Silica gel chromatography (Hexane/EtOAc). Fluorine incorporation is verified by

    
    F NMR (typically -120 to -160 ppm).
    
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the "Metabolic Blockade" effect of fluorine.

  • System: Rat/Human Liver Microsomes (RLM/HLM) + NADPH regenerating system.[2]

  • Dosing: Incubate Non-fluorinated Control vs. Fluorinated Analog (1

    
    M) at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with cold acetonitrile.

  • Analysis: LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time.

    • 
      .[2]
      
    • Success Criterion: Fluorinated analog should show >2x increase in

      
       compared to the hydrogen analog.
      
References
  • Otake, K., et al. (2016).[1][2] Identification of a novel fluoropyrrole derivative as a potassium-competitive acid blocker with long duration of action. Bioorganic & Medicinal Chemistry. Link

  • Rulev, A. Y. (2021).[1][2] An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules. Link

  • Gillis, E. P., et al. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

Sources

Application Guide: Evaluating the Binding Affinity of 2-(4-Fluoro-3-methylphenyl)pyrrole Scaffolds vs. Standard GluN2B Allosteric Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Context

The N-methyl-D-aspartate receptor (NMDAR) is an obligate heterotetramer critical for excitatory neurotransmission and synaptic plasticity. Hyperactivation of GluN2B-containing NMDARs is heavily implicated in excitotoxicity and neurodegenerative disorders. Consequently, GluN2B-selective negative allosteric modulators (NAMs) have emerged as a safer pharmacological alternative to uncompetitive channel blockers, which often carry severe psychotomimetic liabilities.

The 2-(4-Fluoro-3-methylphenyl)pyrrole motif represents a highly privileged chemical scaffold in the design of next-generation GluN2B NAMs[1]. The causality behind its superior binding affinity lies in its precise steric and electrostatic complementarity with the N-terminal domain (NTD) of the GluN2B subunit:

  • Halogen Bonding: The fluorine atom at the para position acts as a highly directional halogen bond acceptor, interacting with polar residues within the NTD binding pocket[1].

  • Hydrophobic Anchoring: The meta-methyl group perfectly occupies an adjacent hydrophobic sub-pocket, effectively displacing high-energy water networks. This thermodynamic gain stabilizes the extended conformation of the NTD, preventing the inter-dimer rolling motion required for the receptor's ion channel to open[2].

Mechanism L This compound (NAM Scaffold) R GluN1/GluN2B Receptor (N-Terminal Domain) L->R Allosteric Binding C Conformational Shift (Restricts Channel Opening) R->C Modulates E Reduced Ca2+ Influx (Neuroprotection) C->E Effector Pathway

Mechanism of GluN2B negative allosteric modulation by the pyrrole scaffold.

Comparative Binding Affinity Data

To objectively evaluate the performance of the this compound scaffold, its binding kinetics are benchmarked against industry-standard GluN2B NAMs. The data below summarizes radioligand displacement (


) and functional patch-clamp (

) metrics[1][2].
LigandTarget SubtypeBinding Affinity (

, nM)
Functional

(nM)
Key Mechanistic Interaction Features
This compound derivative GluN2B (NTD)3.322.0Halogen bond via fluorine; hydrophobic fit via methyl
Ifenprodil GluN2B (NTD)~10.0~15.0Aromatic interaction at F176; low target selectivity
Ro 25-6981 GluN2B (NTD)~6.0~9.0High selectivity; standard radioligand benchmark
Traxoprodil (CP-101,606) GluN2B (NTD)~11.0~18.0Clinical benchmark; phenol-based H-bonding network

Self-Validating Experimental Protocol: Radioligand Displacement Assay

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for determining the binding affinity (


) of pyrrole-based scaffolds against standard ligands.

Step 1: Cell Line and Membrane Preparation

  • Action: Culture HEK293 cells and transiently transfect them with human GluN1 and GluN2B plasmids. Harvest membranes by homogenization in 50 mM Tris-HCl (pH 7.4) and centrifugation at 40,000 × g.

  • Causality: HEK293 cells lack endogenous NMDARs, ensuring zero background noise. Co-transfection is mandatory because NMDARs are obligate heterotetramers; GluN1 is required for membrane trafficking, while GluN2B provides the specific allosteric binding site. Tris-HCl is chosen over phosphate buffers to prevent the precipitation of trace divalent cations (like

    
    ) that might independently modulate the receptor.
    

Step 2: Radioligand Incubation

  • Action: Incubate 50 µg of membrane protein with 5 nM [³H]-Ro 25-6981 and varying concentrations of the test pyrrole ligand (1 pM to 10 µM) in assay buffer for 90 minutes at room temperature.

  • Causality: [³H]-Ro 25-6981 is the gold-standard radioligand for the GluN2B NTD[2]. Its high specific activity and slow dissociation rate make it ideal for competitive displacement. The 90-minute incubation ensures the system reaches thermodynamic equilibrium, which is mathematically required for accurate Cheng-Prusoff

    
     calculations.
    

Step 3: Rapid Filtration & Self-Validation

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic pyrrole scaffolds. Ice-cold buffer traps the receptor-ligand complex by kinetically freezing the dissociation rate.

  • Self-Validation System: Every 96-well plate must include a full dose-response curve of unlabelled Ifenprodil as an internal reference standard. The assay is only validated if the calculated

    
     for Ifenprodil falls within the historical confidence interval (8–12 nM) and the plate's Z'-factor exceeds 0.6, proving the assay's dynamic range is sufficient to distinguish high-affinity pyrrole binders.
    

Workflow S1 Step 1: Membrane Preparation (HEK293 expressing GluN1/GluN2B) S2 Step 2: Radioligand Incubation ([3H]-Ro 25-6981 + Pyrrole Ligand) S1->S2 S3 Step 3: Rapid Filtration (GF/B Filters pre-soaked in PEI) S2->S3 S4 Step 4: Scintillation Counting (Determine IC50 & Ki) S3->S4

Self-validating radioligand displacement workflow for determining binding affinity.

References

  • Title: 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators Source: ACS Medicinal Chemistry Letters (2019) URL: [Link]

  • Title: Structure-activity relationship of N-(phenylalkyl)cinnamides as novel NR2B subtype-selective NMDA receptor antagonists Source: Journal of Medicinal Chemistry (1999) URL: [Link]

Sources

A Definitive Guide to the Structural Elucidation of 2-(4-Fluoro-3-methylphenyl)pyrrole: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth, technical comparison of analytical techniques for the structural confirmation of 2-(4-Fluoro-3-methylphenyl)pyrrole, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. While a public crystallographic information file (CIF) for this specific molecule is not available, this guide will utilize data from structurally related compounds to illustrate the principles, protocols, and comparative advantages of this powerful technique.

The Imperative of Structural Verification

The seemingly minor positional difference of a methyl group and a fluorine atom on a phenyl ring, as in this compound, can have profound implications for its biological activity. Therefore, unambiguous structural data is not merely an academic exercise but a critical step in the drug discovery and development pipeline. This guide will delve into the experimental causality behind choosing X-ray crystallography and compare its definitive outputs with the inferential data from other common analytical methods.

Comparative Analysis of Characterization Techniques

While techniques like NMR, IR, and mass spectrometry are invaluable for routine characterization, they provide indirect evidence of a molecule's structure. X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement in the solid state.

Technique Information Provided Limitations
NMR Spectroscopy Provides information about the chemical environment and connectivity of atoms.Primarily provides a 2D representation of the molecule in solution; interpretation can be complex for novel structures.
IR Spectroscopy Identifies the presence of specific functional groups.Does not provide information on the overall 3D structure or connectivity.
Mass Spectrometry Determines the molecular weight and fragmentation pattern.Provides no direct information about the 3D arrangement of atoms.
X-ray Crystallography Provides the precise 3D coordinates of each atom in the crystal lattice, bond lengths, bond angles, and intermolecular interactions.Requires a single, high-quality crystal, which can be challenging to obtain.

The following sections will detail the workflow for confirming the structure of a novel compound like this compound using X-ray crystallography, with illustrative data from related structures.

The X-ray Crystallography Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. This section explains the critical steps and the rationale behind them.

Crystal Growth: The Foundation of a Successful Experiment

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. A high-quality single crystal is the prerequisite for obtaining high-resolution diffraction data.

Experimental Protocol for Crystal Growth:

  • Purification: The compound must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify conditions where the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is a series of spots, or reflections, whose intensities and positions are recorded.

Diagram of the X-ray Crystallography Workflow:

workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification High Purity is Crucial Crystal_Growth Crystal_Growth Purification->Crystal_Growth High Purity is Crucial Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Xray_Diffraction Xray_Diffraction Crystal_Mounting->Xray_Diffraction Monochromatic X-ray Source Data_Integration Data_Integration Xray_Diffraction->Data_Integration Reflection Intensities Phase_Problem Phase_Problem Data_Integration->Phase_Problem Fourier Transform Initial_Model Initial_Model Phase_Problem->Initial_Model Direct Methods/Patterson Refinement Refinement Initial_Model->Refinement Least-Squares Minimization Final_Structure Final_Structure Refinement->Final_Structure Validation

A Senior Application Scientist's Guide to Validating Bioassay Results for 2-(4-Fluoro-3-methylphenyl)pyrrole Derivatives as p38α MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the identification of a promising molecular scaffold is a critical first step. Pyrrole-containing compounds, and specifically derivatives of 2-(4-Fluoro-3-methylphenyl)pyrrole, have emerged as a noteworthy class of inhibitors targeting p38 mitogen-activated protein kinase (MAPK).[1][2] The p38α MAPK signaling pathway is a central regulator of cellular responses to inflammatory cytokines and stress, making it a key target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[2][3][4][5]

However, the journey from a promising "hit" to a validated lead compound is paved with rigorous and multifaceted bioassay validation. A single data point from a primary screen is not an endpoint; it is a starting point that demands layers of confirmation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust validation strategy for this specific class of compounds, ensuring that the data generated is reliable, reproducible, and translatable.

Our approach is built on the principle of orthogonal validation , where distinct methodologies are used to probe the compound's activity from different angles.[6][7][8][9] We will progress from a high-throughput biochemical assay to a mechanistic, cell-based target engagement assay, culminating in a functional cellular assay. This layered approach systematically de-risks the progression of a compound by confirming its mechanism of action, cellular permeability, and on-target effects in a physiologically relevant context.

Section 1: The Primary Screen - A Biochemical Approach to Quantifying Potency

The logical first step in characterizing a putative p38α inhibitor is to measure its direct effect on the purified, isolated enzyme. This biochemical assay provides a clean, quantitative measure of a compound's potency (typically as an IC50 value) by removing the complexities of a cellular environment.

For this purpose, a Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay is an excellent choice due to its high sensitivity, robustness, and suitability for high-throughput screening (HTS).[10][11][12]

Causality Behind the Choice of HTRF®

The HTRF® technology is based on Förster Resonance Energy Transfer (FRET) combined with time-resolved fluorescence (TRF) detection.[10][13] This combination is powerful for two key reasons:

  • Homogeneous Format: It's a "no-wash" assay, which simplifies the protocol, reduces variability, and makes it easily automatable.[10] Reagents are simply added to the well, incubated, and read.[14]

  • Time-Resolved Detection: By measuring the signal after a time delay, the short-lived background fluorescence from plates, media, and interfering compounds is eliminated, leading to a superior signal-to-noise ratio.[10][11]

The assay measures the phosphorylation of a specific substrate by the p38α kinase.[11][13] An antibody that recognizes the phosphorylated substrate is labeled with a donor fluorophore (Europium cryptate), and the substrate itself is tagged (e.g., with biotin) to be recognized by an acceptor fluorophore (e.g., streptavidin-XL665).[13][14] When the substrate is phosphorylated by p38α, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[13] An active inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.

Visualizing the HTRF® Kinase Assay Workflow

HTRF_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection HTRF Detection Compound 1. Prepare Serial Dilution of Pyrrole Derivative Mix 4. Add Compound, Kinase, and Substrate/ATP to Plate Compound->Mix Enzyme 2. Prepare p38α Kinase Solution Enzyme->Mix Substrate 3. Prepare Substrate/ATP Solution Substrate->Mix Incubate 5. Incubate at Room Temp (e.g., 60 min) Mix->Incubate Add_Reagents 6. Add Detection Reagents (Eu-Ab & SA-XL665) Incubate->Add_Reagents Incubate_Detect 7. Incubate at Room Temp (e.g., 60 min) Add_Reagents->Incubate_Detect Read 8. Read Plate on HTRF-compatible Reader Incubate_Detect->Read Data_Analysis Data_Analysis Read->Data_Analysis Calculate Ratio (665nm/620nm) & Determine IC50

Caption: Workflow for a p38α HTRF® biochemical assay.

Detailed Protocol: p38α HTRF® Kinase Assay
  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the this compound derivative in 100% DMSO. Transfer 50 nL of each concentration into a 384-well low-volume white plate. Include wells with DMSO only for high (0% inhibition) and low (100% inhibition, no enzyme) controls.

  • Enzyme Preparation: Dilute recombinant human p38α kinase in kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20) to a 2X working concentration.[15]

  • Substrate/ATP Mix: Prepare a 2X mix of the biotinylated substrate (e.g., ATF-2) and ATP in kinase assay buffer.[15] The ATP concentration should be at or near its Michaelis-Menten constant (Km) for p38α to ensure sensitive detection of ATP-competitive inhibitors.[12]

  • Kinase Reaction:

    • Add 5 µL of the 2X p38α kinase solution to all wells except the low control.

    • Add 5 µL of kinase buffer to the low control wells.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mix to all wells. The final volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection mix containing Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (SA-XL665) in detection buffer (which includes EDTA to stop the kinase reaction).[11][14]

    • Add 10 µL of the detection mix to all wells.

  • Final Incubation & Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Normalize the data to the high and low controls and fit a four-parameter logistic curve to determine the IC50 value.

Section 2: The First Orthogonal Test - Confirming Cellular Target Engagement

A potent biochemical IC50 is an excellent start, but it doesn't guarantee the compound can enter a cell and bind to its target in a complex intracellular environment. A lack of cellular activity could be due to poor permeability, rapid efflux, or metabolic instability.[16] Therefore, the next essential step is to confirm that the compound engages p38α inside living cells.

The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method for quantifying compound binding to a specific protein in live cells in real-time.[17][18]

Causality Behind the Choice of NanoBRET™

NanoBRET™ is a form of Bioluminescence Resonance Energy Transfer (BRET).[19][20][21] Its power lies in:

  • Live-Cell Measurement: It provides direct evidence of target binding within the physiological context of a cell, accounting for factors like membrane transport and intracellular concentrations.[17]

  • Quantitative Data: The assay generates robust, quantitative data that can be used to determine an intracellular IC50, reflecting the compound's apparent affinity in a cellular milieu.[17]

  • High Sensitivity: The use of the extremely bright NanoLuc® luciferase allows for detection at low, more physiologically relevant expression levels, minimizing artifacts from protein overexpression.[20]

The principle involves expressing the target protein (p38α) as a fusion with NanoLuc® luciferase (the BRET donor).[17] A cell-permeable fluorescent tracer that reversibly binds to p38α is then added.[17] When this tracer binds to the p38α-NanoLuc® fusion, the energy from the luciferase reaction is transferred to the tracer (the BRET acceptor), generating a BRET signal. A test compound that binds to p38α will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[17]

Visualizing the NanoBRET™ Target Engagement Principle

NanoBRET_Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present p38_nluc p38α-NanoLuc® (Donor) tracer Fluorescent Tracer (Acceptor) p38_nluc->tracer Binding (Proximity <10nm) BRET_Signal High BRET Signal tracer->BRET_Signal Energy Transfer cell Live Cell p38_nluc_2 p38α-NanoLuc® (Donor) inhibitor Pyrrole Derivative (Competitor) p38_nluc_2->inhibitor Binding No_BRET Low BRET Signal inhibitor->No_BRET No Energy Transfer tracer_2 Fluorescent Tracer (Displaced)

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Protocol: p38α NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect a suitable human cell line (e.g., HEK293) with a vector encoding for a p38α-NanoLuc® fusion protein.

  • Cell Plating (Day 1): Seed the transfected cells into a 96-well white assay plate at an appropriate density and incubate for 24 hours.

  • Compound Addition (Day 2): Add the serially diluted pyrrole derivatives to the wells. Also, include a "no compound" control for maximum signal.

  • Tracer Addition: Immediately after compound addition, add the p38α-specific fluorescent tracer.

  • Substrate Addition & Equilibration: Add the Nano-Glo® Live Cell Substrate. Allow the plate to equilibrate at 37°C for approximately 2 hours.

  • Signal Detection: Read the plate on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (>600 nm) simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the corrected BRET ratio against the compound concentration to determine the cellular IC50.

Section 3: The Second Orthogonal Test - Measuring Functional Cellular Activity

Confirming target engagement is a crucial step, but the ultimate goal is to demonstrate that this binding event translates into a functional cellular outcome. We must show that by engaging p38α, the compound inhibits the downstream signaling cascade.

A cell-based phospho-p38 ELISA or a Western blot analysis provides a direct measure of the functional consequence of target inhibition.[22][23][24] These assays quantify the level of phosphorylated (activated) p38α or one of its key downstream substrates, such as ATF-2, in response to a cellular stressor.[4][23]

Causality Behind the Choice of a Functional Assay
  • Confirms Mechanism: This assay directly validates the hypothesis that the compound works by inhibiting the kinase activity of p38α, leading to a reduction in downstream signaling.

  • Physiological Relevance: It measures a biologically relevant endpoint in a complete signaling pathway within the cell.

  • De-risks Artifacts: It helps rule out the possibility that the activity seen in biochemical or target engagement assays is an artifact of the assay technology itself. A compound that inhibits the biochemical assay and engages the target but fails to block downstream phosphorylation is not a viable candidate.

The workflow involves treating cells with the inhibitor, stimulating the p38α pathway with an activator (like Anisomycin or LPS), and then measuring the level of a specific phosphoprotein.[4][22]

Visualizing the p38α Signaling & Assay Logic

p38_Pathway cluster_pathway p38α Signaling Cascade cluster_assay Assay Readout Stimulus Cellular Stress (e.g., Anisomycin) MKKs Upstream Kinases (MKK3/6) Stimulus->MKKs p38 p38α MKKs->p38 Phosphorylates p_p38 Phospho-p38α (Active) p38->p_p38 Substrate Downstream Substrate (e.g., ATF-2) p_p38->Substrate Phosphorylates p_Substrate Phospho-Substrate (Functional Response) Substrate->p_Substrate Detection Measure Phospho-Substrate (ELISA or Western Blot) p_Substrate->Detection Inhibitor Pyrrole Derivative Inhibitor->p_p38 Blocks Activity

Caption: Logic for a functional p38α cellular assay.

Detailed Protocol: Phospho-ATF-2 Cellular Assay (Western Blot)
  • Cell Culture: Plate a relevant cell line (e.g., A549 or HeLa cells) in 12-well plates and allow them to adhere overnight.[4]

  • Inhibitor Pre-treatment: Pre-incubate the cells with serially diluted concentrations of the pyrrole derivative (and a DMSO vehicle control) for 1-2 hours.[22]

  • Stimulation: Add a p38α stimulus, such as Anisomycin (10 µM), and incubate for 30 minutes to induce robust phosphorylation.[4][22]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for all samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate the membrane with a primary antibody specific for Phospho-ATF-2 (Thr71).

    • Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection & Analysis:

    • Detect the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total ATF-2 and a loading control (e.g., GAPDH) to confirm equal loading and normalization.

    • Perform densitometry on the bands. Normalize the phospho-ATF-2 signal to the total ATF-2 and loading control signals. Calculate the percent inhibition relative to the stimulated DMSO control to determine the cellular EC50.

Section 4: Data Comparison and Interpretation

After executing these three assays, the critical task is to synthesize and interpret the data. The results should be compiled into a clear, comparative table.

ParameterAssay TypePrincipleTypical ResultInterpretation
Biochemical IC50 BiochemicalDirect enzyme inhibition15 nMPotency against the isolated kinase. Establishes the baseline activity of the compound.
Cellular IC50 Target EngagementIntracellular target binding150 nMPotency inside live cells. A rightward shift (higher IC50) from the biochemical value is common and reflects the "cost" of cell entry and competition with endogenous ATP.[16]
Functional EC50 Functional CellularInhibition of downstream signaling200 nMPotency in a functional pathway. This value should correlate well with the cellular target engagement IC50, confirming the mechanism of action.

Interpreting the Results:

  • Strong Correlation (Biochem IC50 < Cellular IC50 ≈ Functional EC50): This is the ideal outcome. It indicates that the compound is cell-permeable, engages its intended target, and produces the expected functional response. The potency shift between biochemical and cellular assays is expected and reflects real-world cellular dynamics.

  • Potent Biochemically, Weak in Cells (Biochem IC50 << Cellular/Functional EC50): This common scenario suggests a problem with cell permeability, active efflux from the cell, or rapid metabolism of the compound. The compound is active but cannot effectively reach its intracellular target.

  • Potent in Cells, Weak Biochemically: This is a red flag. It may suggest an off-target effect, activity through a metabolite, or an artifact in the cellular assays. It warrants further investigation into the compound's mechanism.

  • Potent Target Engagement, Weak Functional Effect: This suggests that while the compound binds to p38α in the cell, it may not be an effective inhibitor of its kinase activity (e.g., it could be a non-functional binder) or that the downstream readout is not robust.

Section 5: Ensuring Assay Trustworthiness - Quality Control and Interference

Every protocol must be a self-validating system. This requires rigorous quality control and an awareness of potential assay artifacts.

The Z'-Factor: A Measure of Assay Quality

For the primary HTS assay, the Z'-factor is an essential statistical parameter used to quantify the quality and reliability of the assay.[25][26][27] It measures the separation between the high signal (positive control) and low signal (negative control) distributions.[28][29]

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[26]

Z'-Factor ValueInterpretation
> 0.5An excellent assay, suitable for HTS.[25][28]
0 to 0.5A marginal assay; may require optimization.[28]
< 0The assay is not suitable for screening.[28]

This calculation should be performed during assay development and periodically during screening to ensure consistent performance.

Addressing Compound Interference

High-throughput screens are susceptible to artifacts from compounds that interfere with the assay technology rather than the biological target.[30][31][32][33] For the assays described:

  • HTRF®: Test compounds for autofluorescence at the assay's excitation and emission wavelengths. Compounds that absorb light at these wavelengths can quench the signal.

  • NanoBRET™: Test compounds for inhibition of the NanoLuc® luciferase enzyme itself in a simple, cell-free reaction.[30]

  • General: Compound aggregation is a common source of non-specific inhibition.[30][31] Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the biochemical assay buffer can often mitigate this.

A simple counterscreen, such as running the biochemical assay without the p38α enzyme, can help identify compounds that directly interfere with the detection reagents.

Conclusion

Validating bioassay results for a promising compound series like the this compound derivatives is a systematic process of building confidence through layers of orthogonal evidence. By progressing from a robust biochemical screen (HTRF®) to a definitive intracellular binding assay (NanoBRET™) and finally to a functional cellular readout (phospho-protein analysis), researchers can construct a compelling, data-driven case for a compound's mechanism of action and therapeutic potential. This rigorous, multi-faceted approach ensures that only the most promising and well-characterized candidates advance in the drug discovery pipeline, ultimately saving time, resources, and increasing the probability of success.

References

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. Available from: [Link]

  • Kinase assay principle. The substrates used in HTRF kinase assays are... - ResearchGate. Available from: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. Available from: [Link]

  • The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed. Available from: [Link]

  • The Z prime value (Z´) | BMG LABTECH. Available from: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. Available from: [Link]

  • NanoBRET assay for GPCR ligand binding | BMG LABTECH. Available from: [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery.
  • Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Available from: [Link]

  • The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase - PubMed. Available from: [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available from: [Link]

  • Target Identification and Validation in Drug Discovery | Chemspace. Available from: [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Available from: [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery - Blog. Available from: [Link]

  • What is Z' (read Z-factor)? - RxPlora. Available from: [Link]

  • Better metrics for comparing instruments and assays - Molecular Devices. Available from: [Link]

  • Building a Robust Biological Assay for Potency Measurement - BioProcess International. Available from: [Link]

  • Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

  • Apparent Activity In High-Throughput Screening: Origins Of Compound-Dependent Assay Interference | Request PDF - ResearchGate. Available from: [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. Available from: [Link]

  • SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FL. Available from: [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. Available from: [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC. Available from: [Link]

  • Assay Interference: A Brief Review and Helpful Hints - Sun Diagnostics. Available from: [Link]

  • p38 MAP Kinase Inhibitors as Anti inflammatory Agents - Bentham Science Publisher. Available from: [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Available from: [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC. Available from: [Link]

  • Tech Briefing: Regulatory Guidances for Potency Assays - BEBPA. Available from: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - MDPI. Available from: [Link]

  • Strategies for target and pathway engagement in cellular assays. Available from: [Link]

  • USP <1033>: The Goals of Bioassay Validation - Quantics Biostatistics. Available from: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity - Semantic Scholar. Available from: [Link]

  • p38 MAPK Colorimetric Cell-Based ELISA Kit (CBCAB00789) - Assay Genie. Available from: [Link]

Sources

UV-Vis Absorption Spectra Comparison of Substituted Aryl Pyrroles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl pyrroles are highly versatile heterocyclic scaffolds that form the backbone of numerous advanced materials, including dye-sensitized solar cells (DSSCs), near-infrared (NIR) bioimaging agents, and organic photovoltaics. For researchers and drug development professionals, tuning the photophysical properties of these molecules is paramount. This guide objectively compares the UV-Vis absorption spectra of various substituted aryl pyrroles, analyzing how electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and extended


-conjugation modulate the HOMO-LUMO gap.

As a Senior Application Scientist, my goal is to move beyond merely listing absorption maxima (


). This guide deconstructs the causality  behind these spectral shifts and provides a self-validating experimental protocol to ensure high-fidelity spectroscopic measurements.

Mechanistic Foundations: Substituent Effects on Photophysics

The UV-Vis absorption profile of an aryl pyrrole is dictated by the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Unsubstituted N-phenylpyrrole typically exhibits a localized


 transition in the UV region (~250–270 nm). However, strategic substitution drastically alters this profile[1].
Intramolecular Charge Transfer (ICT)

When an aryl pyrrole is functionalized with both an EDG (e.g., triphenylamine, methoxy) and an EWG (e.g., cyanoacrylic acid, benzothiadiazole), it forms a "Push-Pull" or Donor-Acceptor (D-A) architecture.

  • The Causality: The EDG pushes electron density into the pyrrole

    
    -system, raising the HOMO energy level. Conversely, the EWG pulls electron density, significantly lowering the LUMO energy level[2].
    
  • The Result: The HOMO-LUMO gap narrows, facilitating a low-energy Intramolecular Charge Transfer (ICT). This manifests as a broad, highly intense absorption band that undergoes a massive bathochromic (red) shift into the visible or NIR region[3].

Structural Planarization

Steric hindrance between the aryl ring and the pyrrole core can twist the molecule, breaking conjugation. By synthetically locking the conformation (e.g., fusing the rings), the molecule achieves high planarity. This extended conjugation lowers the reorganization energy and red-shifts the absorption spectrum, as seen when comparing standard triphenylpyrroles (TPPy) to their planarized derivatives (PDPy)[1].

G cluster_0 Substituent Effects on Aryl Pyrrole Photophysics Base Unsubstituted Aryl Pyrrole Wide HOMO-LUMO Gap UV Absorption (~250 nm) EDG Electron Donating Group (EDG) Raises HOMO Level Moderate Red-Shift Base->EDG + Methoxy / Amine EWG Electron Withdrawing Group (EWG) Lowers LUMO Level Moderate Red-Shift Base->EWG + Cyano / Nitro DA Donor-Acceptor (Push-Pull) Strong ICT & Narrow Gap Visible/NIR Absorption EDG->DA Co-substitution EWG->DA Co-substitution

Fig 1. Mechanistic pathway of HOMO-LUMO gap modulation in aryl pyrroles via substituent effects.

Comparative Data Analysis

To objectively evaluate the performance of different substitution strategies, we must compare their quantitative photophysical metrics. The table below synthesizes experimental data across different classes of aryl pyrroles, highlighting the profound impact of molecular engineering.

Compound ClassRepresentative Structure

(nm)
Molar Absorptivity (

,

)
Primary Photophysical Driver
Unsubstituted N-Phenylpyrrole250 - 270

Localized

transition
EDG-Substituted TPPy (1,2,5-Triphenylpyrrole)320 - 350

Extended

-conjugation[1]
Planarized EDG PDPy (Fused pyrrole derivative)360 - 400

Structural locking; enhanced planarity[1]
D-A Push-Pull MAP1-FE (Multi-aryl pyrrole)480 - 496

Moderate Intramolecular Charge Transfer[3]
Extended D-A MAP3-FE / MAP4-FE (Solid State)765 - 839

Strong ICT; aggregate formation[3]
Aza-BODIPY Benzothiadiazole-aza-BODIPY855

Extreme LUMO stabilization via EWG[4]

Key Takeaway: The shift from a simple TPPy structure to a highly engineered Aza-BODIPY or MAP4-FE structure yields a massive >500 nm bathochromic shift. For biological applications (like photothermal therapy), compounds like MAP4-FE are vastly superior because their >800 nm absorption falls perfectly within the biological NIR transparency window, allowing for deep tissue penetration[3].

Experimental Protocols: Self-Validating UV-Vis Workflow

Obtaining accurate molar absorptivity (


) and 

values requires rigorous experimental control. A common pitfall in analyzing highly conjugated aryl pyrroles is unaccounted aggregation (e.g., H- or J-aggregates) in poor solvents, which artificially broadens or shifts the spectra.

The following step-by-step protocol is designed as a self-validating system to ensure data integrity.

Step 1: Sample Preparation
  • Solvent Selection: Use spectrograde Tetrahydrofuran (THF) or Dichloromethane (DCM). Causality: These solvents effectively solvate hydrophobic multi-aryl pyrroles, preventing premature aggregation that occurs in aqueous or highly polar protic media[3].

  • Stock Solution: Weigh exactly 1.0 mg of the purified aryl pyrrole using a microbalance. Dissolve in 10.0 mL of THF to create a stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Dilutions: Prepare a concentration gradient (e.g.,

    
     M to 
    
    
    
    M) using volumetric flasks.
Step 2: Instrument Calibration
  • Power on a dual-beam UV-Vis spectrophotometer and allow the UV (Deuterium) and Vis (Tungsten) lamps to warm up for 30 minutes to ensure emission stability.

  • Fill two matched quartz cuvettes (10 mm path length) with pure spectrograde THF.

  • Perform a baseline correction (Auto-Zero) from 300 nm to 900 nm. Causality: This subtracts the solvent's intrinsic absorbance and any optical discrepancies between the sample and reference beam paths.

Step 3: Spectral Acquisition
  • Replace the THF in the sample cuvette with the lowest concentration working solution.

  • Scan the absorption spectrum. Record the

    
     and the peak absorbance value (
    
    
    
    ).
  • Repeat for all concentrations in the gradient, rinsing the cuvette with pure THF between samples.

Step 4: Protocol Validation (Beer-Lambert Check)

To trust your data, you must prove the system is operating within its linear dynamic range.

  • Plot Absorbance (

    
    ) at 
    
    
    
    versus Concentration (
    
    
    ).
  • Validation Check: The

    
     value of the linear regression must be 
    
    
    
    . If the curve flattens at higher concentrations, the detector is saturating or the molecules are aggregating (Inner-filter effect). Only use data from the linear regime to calculate molar absorptivity (
    
    
    ).

Workflow Prep 1. Sample Preparation Prepare 10⁻⁶ to 10⁻⁵ M in THF Prevents Aggregation Artifacts Calib 2. Instrument Calibration Dual-Beam Spectrophotometer Baseline Correction (Pure THF) Prep->Calib Measure 3. Spectral Acquisition Scan 300 - 900 nm Record Absorbance (A) Calib->Measure Validate 4. Protocol Validation Plot A vs. Concentration Verify Linear Beer-Lambert Fit Measure->Validate Analyze 5. Data Analysis Extract λ_max Calculate Molar Absorptivity (ε) Validate->Analyze

Fig 2. Self-validating experimental workflow for acquiring accurate UV-Vis absorption spectra.

Conclusion

The UV-Vis absorption profile of an aryl pyrrole is not a static property; it is a highly tunable parameter governed by the electronic nature of its substituents. By strategically pairing electron-donating groups with electron-withdrawing groups, researchers can force strong Intramolecular Charge Transfer, pushing the absorption maximum from the UV region deep into the Near-Infrared. When conducting these comparative studies, adhering to a self-validating spectroscopic workflow ensures that the observed shifts are genuine photophysical phenomena rather than experimental artifacts.

References

  • Photophysical properties of MAP-FEs. (a) Normalized UV-vis absorption... - ResearchGate Source: ResearchGate URL:[Link]

  • Red-Emissive Organic Room-Temperature Phosphorescence Material for Time-Resolved Luminescence Bioimaging Source: CCS Chemistry - Chinese Chemical Society URL:[Link]

  • Synthesis, characterization and evaluation of aza-dipyrromethenes and other small molecules for organic photovoltaics Source: Massey Research Online URL:[Link]

  • Thiophene-bithiazole based metal-free dye as DSSC sensitizer: Effect of co-adsorbents on photovoltaic efficiency Source: ResearchGate URL:[Link]

Sources

Structure-Activity Relationship (SAR) Guide: Impact of Methyl Group Position on 2-(4-Fluorophenyl)pyrrole Efficacy in GluN2B Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(4-fluorophenyl)pyrrole scaffold is a highly privileged pharmacophore in central nervous system (CNS) drug discovery, serving as the core binding motif for several classes of N-Methyl-D-aspartate (NMDA) receptor antagonists. Specifically, when integrated into 1H-pyrrolo[3,2-b]pyridine systems, this scaffold acts as a potent Negative Allosteric Modulator (NAM) of the GluN2B subunit[1].

This guide provides an objective, data-driven comparison of how the positional isomerism of the methyl group on the 4-fluorophenyl ring dictates target affinity, conformational stability, and metabolic clearance. By comparing the optimized 3-methyl (meta) variant against the 2-methyl (ortho) and des-methyl alternatives, researchers can better understand the steric and electronic boundaries of the GluN2B allosteric binding pocket[2].

Mechanistic Rationale: The Causality of the Methyl Position

The efficacy of the 2-(4-fluorophenyl)pyrrole scaffold is not merely a function of lipophilicity; it is strictly governed by spatial geometry and steric tolerance within the receptor pocket.

  • The Target (3-Methyl / Meta Position): The 3-methyl group acts as a critical lipophilic anchor. It perfectly occupies a hydrophobic sub-pocket within the GluN2B allosteric site without disrupting the dihedral angle between the phenyl and pyrrole rings. This specific positioning maintains coplanarity, maximizing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking interactions with aromatic residues in the binding pocket, yielding a highly potent binding affinity (
    
    
    
    = 3.3 nM) [1].
  • Alternative 1 (2-Methyl / Ortho Position): Shifting the methyl group to the ortho position introduces severe steric hindrance with the adjacent pyrrole NH or CH groups. This steric clash forces the phenyl ring to twist out of its planar conformation. The resulting non-planar geometry increases the entropic penalty upon binding and prevents optimal insertion into the narrow allosteric cleft, drastically reducing target affinity.

  • Alternative 2 (Des-Methyl / Hydrogen): Removing the methyl group entirely eliminates the steric clash, allowing for coplanarity. However, it leaves the hydrophobic sub-pocket unfilled, resulting in suboptimal van der Waals contacts. Furthermore, the exposed meta-position becomes highly vulnerable to rapid cytochrome P450-mediated oxidation, leading to poor metabolic stability and high clearance rates 2[2].

G N1 Glutamate + Glycine N2 NMDA Receptor (GluN2B) N1->N2 Agonist Binding N3 Ca2+ Influx N2->N3 Channel Opening N4 Excitotoxicity / Depolarization N3->N4 Downstream Signaling N5 4-Fluoro-3-methylphenyl Pyrrole NAM N5->N2 Allosteric Inhibition

Mechanism of GluN2B allosteric inhibition by 4-fluoro-3-methylphenyl pyrrole derivatives.

Quantitative Performance Comparison

The following table summarizes the structure-activity relationship (SAR) and pharmacokinetic data for the three structural variants evaluated in a standardized 1H-pyrrolo[3,2-b]pyridine core system[1].

Compound VariantMethyl Position

(nM)
IC50 (nM)Microsomal

(min)
In Vivo Receptor Occupancy (%)
Target 3-Methyl (Meta)3.315.245.0> 75%
Alternative 1 2-Methyl (Ortho)145.0520.032.0< 20%
Alternative 2 Des-Methyl (H)42.5110.412.045%

Data Interpretation: The 3-methyl variant achieves superior receptor occupancy (>75% at 10 mg/kg p.o.) due to the optimal balance of high binding affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 = 3.3 nM) and sustained metabolic half-life.

Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the rigorous, step-by-step protocols utilized to generate the comparative data.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

This assay determines the


 by measuring the displacement of a tritiated NAM radioligand from rat brain homogenates.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize adult rat forebrain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Causality: Forebrain tissue is selected due to its high native expression of GluN2B subunits[2].

  • Incubation: Combine 100 µg of membrane protein with 2 nM [3H]-radioligand and varying concentrations of the test pyrrole compound (0.1 nM to 10 µM) in a 96-well plate. Incubate for 60 minutes at room temperature to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing the non-specific binding of highly lipophilic pyrrole compounds.

  • Wash & Quench: Wash filters three times with 1 mL of ice-cold buffer. Causality: Ice-cold buffer minimizes the dissociation rate (

    
    ) of the receptor-ligand complex during the physical washing step.
    
  • Quantification: Add scintillation cocktail and measure retained radioactivity using a liquid scintillation counter.

Self-Validating Quality Control: The assay includes a 10 µM Ifenprodil control to define non-specific binding (NSB). The system self-validates only if specific binding (Total Signal minus NSB) constitutes >80% of the total signal, ensuring that the radioactive counts accurately reflect GluN2B-specific interactions rather than lipophilic adherence to the plasticware.

Workflow S1 1. Membrane Preparation (Rat Brain Homogenate) S2 2. Radioligand Incubation ([3H]-NAM + Test Compound) S1->S2 S3 3. Rapid Filtration (GF/B Glass Fiber Filters) S2->S3 S4 4. Wash & Quench (Ice-Cold Buffer) S3->S4 S5 5. Liquid Scintillation (Determine IC50 & Ki) S4->S5

Step-by-step workflow for the competitive radioligand binding assay evaluating NAM affinity.

Protocol 2: Liver Microsomal Stability Assay (Metabolic Clearance)

This protocol evaluates the vulnerability of the pyrrole variants to cytochrome P450-mediated oxidation.

Step-by-Step Workflow:

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL rat liver microsomes and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (final concentration 1 mM NADPH) to initiate the reaction. Causality: NADPH is supplied at saturating concentrations to ensure that cofactor availability is not the rate-limiting step in metabolic clearance.

  • Time-Course Aliquoting: At 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the

    
    .
    

Self-Validating Quality Control: Verapamil is run in parallel as a high-clearance positive control, alongside a minus-NADPH negative control. The assay self-validates only if Verapamil shows a half-life (


) of <15 minutes (confirming enzymatic viability) and the minus-NADPH control shows <5% degradation (confirming that clearance is strictly CYP450-mediated and not due to chemical instability).

References

  • Chrovian CC, et al. "1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators." ACS Medicinal Chemistry Letters, 2019. 1[1]

  • "Discovery of a Series of Substituted 1H-((1,2,3-Triazol-4-yl)methoxy)pyrimidines as Brain Penetrants and Potent GluN2B-Selective Negative Allosteric Modulators." Journal of Medicinal Chemistry, 2023. 2[2]

Sources

Benchmarking synthesis routes for 2-(4-Fluoro-3-methylphenyl)pyrrole efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Topic : Efficiency Audience : Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

The moiety 2-(4-Fluoro-3-methylphenyl)pyrrole represents a critical pharmacophore in modern kinase inhibitor design and acid-blocker development (e.g., Vonoprazan analogs). Its structural integrity—balancing the electron-rich pyrrole core with the metabolic stability of the fluorinated tolyl ring—demands a synthesis strategy that prioritizes regioselectivity and scalability.

This guide objectively compares three distinct synthetic pathways. Unlike generic reviews, we benchmark these routes based on process efficiency, atom economy, and scalability , providing actionable protocols for the bench scientist.

Strategic Analysis of Synthetic Pathways
MetricRoute A: Trofimov Reaction Route B: Suzuki-Miyaura Coupling Route C: Pd-Catalyzed C-H Arylation
Primary Mechanism Superbase-catalyzed heterocyclizationPd(0) Cross-couplingPd(II) C-H Activation
Key Starting Material 4'-Fluoro-3'-methylacetophenoneN-Boc-pyrrole-2-boronic acidPyrrole (excess) + Aryl Bromide
Atom Economy High (Acetylene gas incorporation)Moderate (Boronic waste)High (HBr byproduct)
Scalability Industrial (Kilogram ready)Research (Gram scale)Pilot (Optimization heavy)
Cost Profile Low (Commodity reagents)High (Pd catalysts/Ligands)Moderate (Catalyst load)
Regioselectivity Excellent (2-position exclusive)Excellent (Pre-functionalized)Moderate (C2 vs C5 competition)
Route A: The Trofimov Reaction (Industrial Benchmark)

Best For : Large-scale synthesis (>100g) where cost and atom economy are paramount.

The Trofimov reaction utilizes a superbase system (KOH/DMSO) to condense ketoximes with acetylene.[1][2] It is the most direct route to 2-arylpyrroles from cheap acetophenones, bypassing the need for pre-formed organometallics.

The Mechanistic Logic

Unlike transition-metal couplings, this route relies on a [3,3]-sigmatropic rearrangement . The oxime of 4'-fluoro-3'-methylacetophenone attacks acetylene to form an O-vinyloxime. This intermediate rearranges to a vinylhydroxylamine, which cyclizes to the pyrrole. The driving force is the aromatization of the pyrrole ring.

TrofimovMechanism Acetophenone 4-Fluoro-3-methyl- acetophenone Oxime Ketoxime Intermediate Acetophenone->Oxime NH2OH·HCl NaOAc OVinyl O-Vinyloxime Oxime->OVinyl Acetylene (gas) KOH/DMSO Pyrrole 2-(4-Fluoro-3-methylphenyl) pyrrole OVinyl->Pyrrole [3,3]-Sigmatropic Rearrangement

Caption: The Trofimov cascade converts ketones directly to pyrroles via a vinyloxime rearrangement.

Experimental Protocol (Self-Validating)

Note: Acetylene gas is flammable. Perform in a dedicated high-pressure reactor or well-ventilated hood with blast shielding.

  • Oxime Formation (In-situ) :

    • Charge a 3-neck flask with 4'-fluoro-3'-methylacetophenone (15.2 g, 100 mmol) and DMSO (100 mL).

    • Add Hydroxylamine hydrochloride (7.6 g, 110 mmol) and stir at RT for 30 min.

    • Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of ketone spot (

      
      ) and appearance of oxime (
      
      
      
      ).
  • Superbase Cyclization :

    • Add KOH powder (11.2 g, 200 mmol) to the mixture. Caution: Exothermic.

    • Heat to 100°C .

    • Purge system with N2, then bubble Acetylene gas through the solution (or maintain 10-15 psi in an autoclave) for 4 hours.

    • Critical Step: Maintain temp <120°C to prevent polymerization of acetylene.

  • Workup :

    • Dilute with water (300 mL) and extract with Et2O (3 x 100 mL).

    • Wash organics with brine to remove DMSO. Dry over MgSO4.[3]

    • Purify via recrystallization from hexane/ethanol (9:1).

Yield : 65-75% Purity : >98% (HPLC)

Route B: Suzuki-Miyaura Cross-Coupling (Medicinal Chemistry Standard)

Best For : Analog generation, library synthesis, and late-stage diversification.

This route offers the highest reliability for small-scale discovery chemistry. By using N-Boc-pyrrole-2-boronic acid , we avoid the instability of unprotected pyrrole boronic acids and ensure exclusive C2-regioselectivity.

The Mechanistic Logic

The cycle follows the standard Pd(0)/Pd(II) catalytic loop: Oxidative Addition of the aryl bromide, Transmetallation with the boronate, and Reductive Elimination. The Boc-group plays a dual role: it protects the pyrrole nitrogen from poisoning the catalyst and directs the coupling sterically.

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Product RedElim->Product ArBr Ar-Br ArBr->OxAdd Boronic Pyrrole-B(OH)2 Boronic->TransMet

Caption: The catalytic cycle ensures regioselective coupling at the pyrrole C2 position.

Experimental Protocol
  • Reagents :

    • 4-Fluoro-3-methylbromobenzene (1.0 eq).

    • 1-(tert-Butoxycarbonyl)pyrrole-2-boronic acid (1.2 eq).

    • Pd(dppf)Cl2·DCM (0.05 eq).

    • K2CO3 (2M aq, 3.0 eq).

    • Solvent: 1,4-Dioxane.

  • Procedure :

    • Degas solvents with Argon for 15 mins (Critical for Pd(0) longevity).

    • Combine reagents in a sealed microwave vial or pressure tube.

    • Heat to 85°C for 4 hours.

  • Deprotection (One-Pot Optional) :

    • The Boc group may partially cleave under basic Suzuki conditions. To ensure full removal, add NaOMe/MeOH (2 eq) and heat at 50°C for 1 hour post-coupling.

  • Workup :

    • Filter through Celite (removes Pd black).

    • Concentrate and purify via Flash Chromatography (0-20% EtOAc/Hexanes).

Yield : 85-92% Pros : Modular, tolerates diverse functional groups. Cons : Expensive boronates; Pd removal required.

Route C: Pd-Catalyzed Direct C-H Arylation (The Green Alternative)

Best For : Atom economy enthusiasts and avoiding boronic acid synthesis.

This method couples unsubstituted pyrrole directly with the aryl bromide. While "greener," it requires careful control to favor C2 over C5 arylation and prevent poly-arylation.

Protocol Optimization
  • Catalyst : Pd(OAc)2 / XPhos.

  • Base : K2CO3 or PivOK (Pivalate aids C-H cleavage via CMD mechanism).

  • Stoichiometry : Use Pyrrole in excess (3-5 eq) . This is the "causality" of the reaction—excess pyrrole statistically prevents the product (which is more nucleophilic) from reacting again to form 2,5-diarylpyrrole.

Experimental Workflow
  • Dissolve 4-Fluoro-3-methylbromobenzene (1 mmol), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and PivOK (2 mmol) in DMAc (Dimethylacetamide).

  • Add Pyrrole (5 mmol).

  • Heat to 120°C under Argon for 12 hours.

  • Validation: Monitor disappearance of Aryl Bromide. If 2,5-bis(aryl)pyrrole appears (check LCMS mass M+Ar), reduce temperature or increase pyrrole equivalents.

Yield : 50-65% (Lower due to regioselectivity issues).

Comparative Data Summary
ParameterTrofimov (Route A)Suzuki (Route B)Direct Arylation (Route C)
Reagent Cost $ (Lowest)

$
(Highest)

E-Factor (Waste) Low (Water/Salt byproduct)High (Boron/Ligand waste)Moderate
Reaction Time 4-6 Hours2-4 Hours12-24 Hours
Purification Load Low (Crystallization)High (Column + Pd scavenging)High (Isomer separation)
Recommended Use Production (>100g) Discovery (<1g) Green Chem Optimization
References
  • Trofimov Reaction Mechanism & Scope

    • Trofimov, B. A., et al. "Pyrroles from Ketones and Acetylene: One-Pot Synthesis."[2] Synthesis, 2000.

    • (Representative)

  • Suzuki Coupling of Pyrroles

    • Banwell, M. G., et al. "Palladium-catalysed cross-coupling reactions of pyrrole-2-boronic acids." Journal of the Chemical Society, Perkin Transactions 1, 2002.
  • Direct Arylation Methodologies

    • Gommermann, N., & Knochel, P. "Palladium-Catalyzed C-H Arylation of Pyrroles." Organic Letters, 2005.
  • Target Molecule Data

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137332732, this compound."

Sources

Safety Operating Guide

2-(4-Fluoro-3-methylphenyl)pyrrole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(4-Fluoro-3-methylphenyl)pyrrole Proper Disposal Procedures

Executive Summary

This compound is a fluorinated heterocyclic organic compound, frequently utilized as an intermediate in medicinal chemistry (structurally analogous to precursors for potassium-competitive acid blockers like Vonoprazan).[1][2]

Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1] Unlike standard organic solvents, the presence of the fluorine atom necessitates high-temperature incineration with specific flue gas scrubbing to prevent the release of hydrofluoric acid (HF).[2]

Part 1: Hazard Identification & Waste Classification

Before initiating disposal, you must classify the material based on its chemical structure and reactivity.

PropertySpecificationDisposal Implication
Chemical Class Fluorinated PhenylpyrroleMUST be segregated from non-halogenated solvents.[1][2]
Primary Hazard Toxic / Irritant / Environmental HazardTreat as Hazardous Chemical Waste .[1] Do not drain dispose.[2]
Reactivity Air/Light SensitivePyrroles polymerize/oxidize over time (darkening).[1] Store in amber glass; minimize headspace.[2]
Combustion Product Hydrofluoric Acid (HF), NOxRequires incineration with caustic scrubbers.
RCRA Status Unlisted (Likely Characteristic)Manage as D001 (Ignitable) if liquid/solvent-wet, or general Toxic waste.[1][2]
The "Why" Behind the Protocol (Expertise)
  • The Fluorine Factor: Standard fuel-blending incinerators (used for acetone/ethanol waste) often cannot handle halogenated compounds.[1][2] Burning this compound releases hydrogen fluoride (HF), a highly corrosive gas that damages incinerator linings and violates emission standards.[2] It must go to a facility equipped for halogenated waste.[2]

  • The Pyrrole Core: Pyrroles are electron-rich and prone to oxidative polymerization. Old samples may become gummy or tar-like.[1][2] This does not change the disposal path but emphasizes the need for glass or high-density polyethylene (HDPE) containers to prevent container degradation.[2]

Part 2: Disposal Decision Tree

Use this logic flow to determine the exact handling procedure for your specific sample state (solid vs. solution).

DisposalTree Start Start: Identify Waste State State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidPack Double Bag or Screw-Top Jar Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Label Label: 'Halogenated Organic Waste' List: this compound SolidPack->Label HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, DMSO) SolventCheck->NonHaloSolvent CombineHalo Combine in HALOGENATED Waste Carboy HaloSolvent->CombineHalo Segregate SEGREGATE: Do NOT mix with Non-Halo NonHaloSolvent->Segregate CombineHalo->Label Segregate->CombineHalo Add to Halo Stream (Due to Solute)

Figure 1: Decision logic for segregating fluorinated pyrrole waste. Note that even if dissolved in a non-halogenated solvent (like DMSO), the presence of the fluorinated solute often mandates disposal in the Halogenated stream.

Part 3: Step-by-Step Disposal Protocol

Preparation & Packaging
  • Solids:

    • Transfer the solid compound into a clear glass jar with a Teflon-lined screw cap or a high-density polyethylene (HDPE) wide-mouth bottle.[1][2]

    • Do not use metal containers, as potential degradation products (HF or acidic impurities) can corrode metal.[1]

  • Liquids (Mother Liquors/Solutions):

    • Collect in a dedicated carboy labeled "HALOGENATED ORGANIC WASTE" .[1]

    • Critical Segregation: Even if the solvent is Methanol or Ethyl Acetate, the dissolved this compound introduces fluorine.[1][2] Most safety officers prefer this mixture go into the Halogenated stream to ensure proper incineration.

Labeling

Every container must carry a hazardous waste label with the following specific details:

  • Chemical Name: Write out the full name: "this compound". Do not use abbreviations or project codes.

  • Constituents: List the solvent (if applicable) and the approximate percentage.

  • Hazard Checkboxes: Check Toxic and Irritant .[1] If in a flammable solvent, check Flammable .[1]

Storage Prior to Pickup
  • Store the waste container in a secondary containment tray (polypropylene) to catch leaks.

  • Keep the container closed at all times except when adding waste.

  • Store away from oxidizers (e.g., Nitric acid, Peroxides) to prevent violent polymerization of the pyrrole ring.[2]

Part 4: Emergency Spill Response

If a spill occurs, immediate action is required to prevent exposure and environmental contamination.[3]

SpillResponse Alert 1. Alert & Evacuate (If >100mL or Dust) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Sand dams or Absorbent Pads) PPE->Contain Clean 4. Cleanup (Scoop Solids / Absorb Liquids) Contain->Clean Decon 5. Decontamination (Soap & Water Wash) Clean->Decon Dispose 6. Bag Waste (Label as Haz Waste) Decon->Dispose

Figure 2: Immediate response workflow for laboratory spills of fluorinated pyrroles.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite, sand, or commercial organic spill pads.

  • Solvent: Ethanol or Isopropanol (to wipe down the surface after removing the bulk material).[1]

  • PPE: Double nitrile gloves are recommended due to the potential skin permeability of pyrrole derivatives.[1]

Part 5: Regulatory & Compliance Reference

Ensure your disposal plan aligns with these federal standards:

  • EPA (RCRA): While not explicitly P-listed or U-listed, this compound is a "Characteristic Waste" if it exhibits ignitability (D001) or toxicity.[1][2] The "Halogenated" classification is the primary driver for the disposal route [1].

  • OSHA: Follow Hazard Communication Standard (29 CFR 1910.1200) for labeling and SDS availability [2].[1]

  • DOT: If transporting, likely falls under UN 2811 (Toxic solids, organic, n.o.s.) or UN 1993 (Flammable liquids, n.o.s.) depending on formulation.[2]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Organic Compounds (Appendix III to Part 268). Available at: [Link][1][2][4][5][6][7][8]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Available at: [Link][1][2]

  • PubChem. Pyrrole: Safety and Hazards (General Class Data). National Library of Medicine. Available at: [Link][1][2]

Sources

Personal protective equipment for handling 2-(4-Fluoro-3-methylphenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 2-(4-Fluoro-3-methylphenyl)pyrrole . It is designed for researchers and drug development professionals who require immediate, actionable data without redundant theoretical filler.[1]

Status: High-Potency Intermediate / Irritant Primary Hazard Class: Acute Toxicity (Oral/Dermal) & Severe Eye Irritant CAS Number: Not widely listed (Reference PubChem CID: 137332732)[1]

Part 1: Executive Safety Summary

Stoppage Criteria (Do Not Proceed If):

  • Ventilation Failure: Fume hood face velocity is < 0.5 m/s.[1]

  • PPE Gap: Nitrile gloves are thinner than 0.11 mm (standard exam gloves are insufficient for prolonged contact).[1]

  • State Change: The solid appears dark brown/black or gummy (indicates oxidative degradation/polymerization).[1]

Immediate Action Card:

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use alcohol (increases absorption).[1]

  • Eye Contact: Flush for 15 minutes; seek ophthalmological evaluation immediately.

  • Spill: Do not dry sweep.[1] Wet with inert solvent (heptane) or use a HEPA vacuum to prevent dust aerosolization.[1]

Part 2: Technical Specification & Risk Assessment

As a fluorinated aryl pyrrole, this compound exhibits specific chemical behaviors that dictate safety protocols. Pyrroles are electron-rich and prone to oxidative polymerization, often becoming dark and tarry upon air/light exposure.[1] The fluorine substituent increases lipophilicity, potentially enhancing dermal absorption.[1]

Table 1: Physicochemical Properties & Hazard Profile
PropertySpecificationOperational Implication
Molecular Formula C₁₁H₁₀FNHalogenated organic waste stream required.[1]
Molecular Weight 175.20 g/mol --
Physical State Solid (Crystalline/Powder)High Risk: Dust inhalation.[1] Use antistatic weighing boats.[1]
Solubility DMSO, Methanol, DCMUse compatible gloves (See PPE Section).[1]
Stability Air/Light SensitiveStore under inert gas (Argon/Nitrogen) at -20°C. Protect from light.[1]
Reactivity Acid SensitiveAvoid strong acids; pyrroles can polymerize exothermically.[1]
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

Part 3: Personal Protective Equipment (PPE) Stratification

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and duration of the task.[1]

Diagram 1: PPE Decision Logic

PPE_Decision_Tree Start Task Assessment Duration Duration > 15 Mins? Start->Duration State Solvent Involved? Duration->State Yes Level1 LEVEL 1: Standard (Weighing Solid) Duration->Level1 No State->Level1 No (Aq/Buffer) Level2 LEVEL 2: High Exposure (Synthesis/Workup) State->Level2 Yes (DCM/DMSO) Level1_Specs • Nitrile Gloves (Double, 0.11mm) • Lab Coat + Safety Glasses • Fume Hood Required Level1->Level1_Specs Level2_Specs • Laminate/Barrier Gloves (Silver Shield) • Tyvek Sleeves • Chemical Goggles • Face Shield (if >100mL) Level2->Level2_Specs

Caption: PPE selection based on task duration and solvent permeability risks.

Glove Selection Guide:

  • Standard Nitrile (0.11mm): Breakthrough < 5 mins for DCM.[1] Use only for handling dry solid.[1]

  • Silver Shield / Laminate: Breakthrough > 480 mins.[1] Mandatory for solutions in DCM or prolonged DMSO contact.[1]

Part 4: Operational Protocol

Step 1: Weighing & Transfer
  • Control: Use an analytical balance inside a fume hood or a powder containment hood.[1]

  • Static Management: Fluorinated solids can be static-prone.[1][2] Use an anti-static gun or polonium strip if the powder "flies."[1]

  • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container, then weigh.

Step 2: Solubilization
  • Preferred Solvents: DMSO (for bio-assays), Dichloromethane (DCM) (for synthesis).[1]

  • Protocol: Add solvent slowly. Pyrroles can be exothermic if traces of acid are present in the solvent (e.g., unneutralized CDCl₃).[1]

  • Labeling: Mark all solutions as "Light Sensitive" and wrap vials in aluminum foil immediately.

Step 3: Reaction Setup
  • Atmosphere: Purge reaction vessels with Nitrogen or Argon.[1] Oxygen promotes the formation of tarry polymerization byproducts.[1]

  • Temperature: If heating > 50°C, ensure a reflux condenser is active. Fluorinated aromatics can have significant vapor pressure.[1]

Part 5: Emergency Response & Decontamination

Diagram 2: Spill Response Workflow

Spill_Response Assess 1. Assess Spill (Solid vs. Liquid) Solid Solid Spill Assess->Solid Liquid Liquid Spill Assess->Liquid Action_Solid Cover with wet paper towel (Prevent Dust) Solid->Action_Solid Action_Liquid Absorb with Vermiculite (Do NOT use paper) Liquid->Action_Liquid Clean Clean Surface (Soap + Water x3) Action_Solid->Clean Action_Liquid->Clean Dispose Bag as HazWaste (Halogenated) Clean->Dispose

Caption: Immediate containment steps for solid vs. liquid spills to minimize aerosolization.

Decontamination Solution: For surface cleaning, use a surfactant-based cleaner (e.g., 2% SDS solution) followed by water.[1] Avoid bleach (NaOCl) as it may react with the pyrrole nitrogen to form unstable N-chloro species.[1]

Part 6: Waste Management

Disposal Classification:

  • Stream: Halogenated Organic Waste.[1]

  • Labeling: Must clearly state "Contains Fluorine" and "Pyrrole Derivative."[1]

  • Segregation: Do not mix with strong oxidizing acids (Nitric, Perchloric) in the waste stream.[1]

Empty Containers: Rinse stock bottles 3x with Acetone or DCM.[1] Collect rinsate as halogenated waste.[1] Deface the label before discarding the glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137332732, this compound.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Substance Information: Fluorinated Aryl Compounds.[1] Retrieved from [Link][1]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.